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  • Product: 1,8-Dioxaspiro[4.5]decan-4-one
  • CAS: 2137765-75-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 1,8-Dioxaspiro[4.5]decan-4-one

The following technical guide provides an in-depth analysis of 1,8-Dioxaspiro[4.5]decan-4-one , a specific spirocyclic ether-ketone scaffold used in advanced medicinal chemistry and synthetic organic research. Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,8-Dioxaspiro[4.5]decan-4-one , a specific spirocyclic ether-ketone scaffold used in advanced medicinal chemistry and synthetic organic research.

Molecular Formula: C₈H₁₂O₃ CAS Registry Number: 2137765-75-2 (Representative)[1]

Executive Summary

1,8-Dioxaspiro[4.5]decan-4-one is a bicyclic spiro-compound characterized by the fusion of a five-membered dihydrofuranone ring and a six-membered tetrahydropyran ring at a single quaternary carbon (C5).[1] As a member of the dioxaspiro[4.5]decane family, it represents a critical structural motif in drug discovery, offering a rigid, three-dimensional scaffold that enhances Fsp³ (fraction of sp³-hybridized carbons) and metabolic stability compared to flat aromatic systems.[1]

This guide details the physicochemical properties, structural dynamics, synthetic pathways, and utility of this molecule as a high-value building block for pharmaceutical libraries.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule's architecture is defined by two orthogonal rings sharing a spiro carbon.[1] This geometry restricts conformational flexibility, a desirable trait for improving ligand-target binding specificity.[1]

Structural Nomenclature
  • IUPAC Name: 1,8-Dioxaspiro[4.5]decan-4-one[1][2][3][4][5][6]

  • SMILES: O=C1CCOC12CCOCC2

  • InChIKey: FLXUUHNEGZJDAC-UHFFFAOYSA-N[1]

Physicochemical Properties Table
PropertyValueTechnical Note
Molecular Weight 156.18 g/mol Fragment-like space suitable for FBDD (Fragment-Based Drug Discovery).[1]
Exact Mass 156.0786 DaMonoisotopic mass for HRMS validation.[1]
H-Bond Acceptors 3Ketone (1) + Ether Oxygens (2).[1]
H-Bond Donors 0Lipophilic core; requires functionalization for H-bond donation.[1]
cLogP ~ -0.2 to 0.1Moderate polarity; high water solubility potential.[1]
TPSA 44.76 ŲFavorable for blood-brain barrier (BBB) penetration (<90 Ų).[1]
Stereochemistry Achiral (meso) / ChiralThe spiro center (C5) is a prochiral center unless substituted; however, the specific orientation of the rings creates potential for axial/equatorial isomerism.[1]

Structural Analysis & Stereoelectronics

The Anomeric Effect

In spiroacetals and spiroethers, the anomeric effect plays a governing role in thermodynamic stability.[1] For 1,8-dioxaspiro[4.5]decan-4-one, the oxygen atom in the six-membered ring (position 8) and the oxygen in the five-membered ring (position 1) interact with the antibonding orbitals of the spiro center.[1]

  • Stabilization: The configuration where the C–O bond of one ring is axial to the other ring is generally stabilized by hyperconjugation (

    
    ).[1]
    
  • Conformation: The six-membered ring likely adopts a chair conformation, while the five-membered ring adopts an envelope conformation to minimize torsional strain from the ketone at C4.[1]

Diagram: Structural Connectivity

The following diagram illustrates the connectivity and the spiro-fusion point.

G cluster_0 Ring 1 (Dihydrofuranone) cluster_1 Ring 2 (Tetrahydropyran) C4 C4 (Ketone) C5 C5 (Spiro) C4->C5 spiro O_ketone =O C4->O_ketone O1 O1 C5->O1 C6 C6 C5->C6 C2 C2 O1->C2 C3 C3 C2->C3 C3->C4 C7 C7 C6->C7 O8 O8 C7->O8 C9 C9 O8->C9 C10 C10 C9->C10 C10->C5

Figure 1: Connectivity graph of 1,8-Dioxaspiro[4.5]decan-4-one showing the orthogonal ring systems fused at C5.[1]

Synthetic Pathways[1]

Synthesis of spiro[4.5]decane systems typically requires the formation of the spiro-quaternary carbon via cyclization.[1] Two primary strategies are employed: Acid-Catalyzed Spirocyclization and Radical Cyclization .[1]

Strategy A: Acid-Catalyzed Spiroketalization

This is the most robust method for generating the dioxaspiro core.[1] It involves the dehydration of a keto-diol or a hemiacetal precursor.[1]

Mechanism:

  • Precursor Assembly: Synthesis of a linear precursor containing a ketone and two hydroxyl groups (or a protected equivalent).[1]

  • Cyclization: Under acidic conditions (e.g., p-TsOH), the ketone undergoes intramolecular nucleophilic attack by the hydroxyl groups.[1]

  • Thermodynamic Equilibration: The reaction is reversible; conditions are tuned to favor the spiroacetal product, often driven by the anomeric effect.[1]

Protocol (Conceptual):

  • Start: 4-(2-hydroxyethyl)cyclohexan-1-one derivative.

  • Oxidation/Functionalization: Introduce the ketone functionality at the appropriate position (alpha to the spiro center precursor).[1]

  • Cyclization: Treat with catalytic CSA (Camphorsulfonic acid) in benzene/toluene with Dean-Stark water removal.[1]

Strategy B: Oxidative Radical Cyclization

For accessing the specific 4-one functionality (ketone in the 5-membered ring), an oxidative approach using iodine (III) reagents is effective.[1]

Reagents: Phenyliodine(III) diacetate (PIDA) or Iodobenzene diacetate.[1] Substrate: A hydroxy-alkynol or similar unsaturated alcohol.

Synthesis Workflow Diagram

Synthesis Start Precursor: Hydroxy-alkyl-cyclohexanone Step1 Step 1: Functionalization (Introduction of Side Chain) Start->Step1 Intermediate Intermediate: Dihydroxy-ketone / Hemiacetal Step1->Intermediate Alkylation/Grignard Step2 Step 2: Acid Catalysis (p-TsOH) - H2O (Dean-Stark) Intermediate->Step2 Product Target: 1,8-Dioxaspiro[4.5]decan-4-one Step2->Product Spirocyclization Product->Intermediate Hydrolysis (reversible)

Figure 2: General synthetic workflow for dioxaspiro[4.5]decane scaffold construction.

Experimental Protocols

General Procedure for Spirocyclization

Note: This protocol is adapted from standard spiroacetal synthesis methodologies suitable for this scaffold.

Materials:

  • Precursor: 3-(4-hydroxytetrahydro-2H-pyran-4-yl)propan-1-ol derivative (or equivalent).[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O).

  • Solvent: Benzene or Toluene (anhydrous).[1]

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Dissolution: Dissolve the dihydroxy precursor (10 mmol) in Benzene (100 mL).

  • Catalysis: Add p-TsOH (0.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). Look for the disappearance of the polar starting material and the appearance of a less polar spot (spiro compound).[1]

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL).

  • Extraction: Extract the aqueous layer with Et₂O (3 x 50 mL). Combine organic layers, wash with brine, and dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexanes) to yield 1,8-dioxaspiro[4.5]decan-4-one .

Applications in Drug Discovery[1][9][10]

The 1,8-dioxaspiro[4.5]decan-4-one scaffold is a versatile intermediate.[1] Its utility lies in its ability to be functionalized at the ketone position while maintaining the rigid spiro-core.[1]

Functionalization Vectors[1]
  • Reductive Amination: The C4 ketone is a prime site for introducing amine-containing pharmacophores.[1]

    • Reaction: Ketone + Primary Amine + NaBH(OAc)₃

      
       Secondary Amine.[1]
      
    • Utility: Creating GPCR ligands or kinase inhibitors.[1]

  • Grignard Addition: Addition of organometallics to C4 creates a tertiary alcohol, further increasing 3D complexity.[1]

  • Ring Expansion/Opening: Under harsh Lewis acid conditions, the spiro ring can be opened to generate functionalized pyran or furan derivatives.[1]

Pharmacological Relevance[1]
  • Spirocyclic Privilege: Spiro compounds often display improved oral bioavailability and reduced hERG inhibition compared to flat heteroaromatics.[1]

  • Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, potentially extending the half-life (

    
    ) of the drug candidate.[1]
    

References

  • PubChem. 1,8-Dioxaspiro[4.5]decan-4-one Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Perron, F., & Albizati, K. F. (1989).[1] Chemistry of Spiroacetals. Chemical Reviews, 89(7), 1617–1661.[1] (Foundational text on spiroacetal synthesis).

  • Mead, K. T., & Brewer, B. N. (2003).[1] Strategies for the Synthesis of the Spiroacetal Ring Systems of Natural Products. Current Organic Chemistry. (Review of synthetic strategies).

  • Smith, A. B., et al. (1998).[1] Induction of the Anomeric Effect in Spiroacetal Synthesis. Journal of the American Chemical Society.[1]

Sources

Exploratory

Technical Monograph: 1,4-Dioxaspiro[4.5]decan-8-one

Core Identity & Physical Properties Guide Executive Summary 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) is a critical bicyclic intermediate in organic synthesis, serving as a "masked" derivative of 1,4-cyclohexanedio...

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Physical Properties Guide

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) is a critical bicyclic intermediate in organic synthesis, serving as a "masked" derivative of 1,4-cyclohexanedione.[1] Its value lies in its desymmetrization capability: by protecting one ketone functionality of the parent diketone as an ethylene ketal, it allows researchers to perform selective nucleophilic additions, reductions, or olefinations at the remaining ketone.[1] This guide details its physicochemical properties, spectroscopic signature, and validated synthesis protocols for drug development applications.[1]

Molecular Identity & Structural Analysis

The molecule exists predominantly in a chair conformation, with the spiro-ketal ring imposing specific steric constraints.[1]

AttributeDetail
IUPAC Name 1,4-Dioxaspiro[4.5]decan-8-one
Common Synonyms 1,4-Cyclohexanedione monoethylene ketal; 1,4-Cyclohexanedione monoethylene acetal
CAS Number 4746-97-8
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
SMILES O=C1CCC2(CC1)OCCO2
Structural Feature Spirocyclic fusion of a cyclohexane ring and a 1,3-dioxolane ring.[1][2][3][4]

Physicochemical Profile

The following data represents the consensus of high-purity commercial standards (>98%).

PropertyValueContext/Notes
Physical State SolidCrystalline powder or crystals (White to off-white).[1]
Melting Point 70 – 73 °C Sharp melting range indicates high purity.[1] Broadening suggests diketal contamination.[1]
Boiling Point 112 °CAt reduced pressure (approx. 10–15 mmHg).[1] Decomposes at atmospheric BP.[1]
Density ~1.2 g/cm³In solid state.[1]
Solubility HighSoluble in Chloroform (CHCl₃), Dichloromethane (DCM), Methanol, Ethanol, Ethyl Acetate.[1]
Solubility Low/InsolubleWater (sparingly), Hexanes (low solubility, useful for precipitation).[1]
Hygroscopicity LowHowever, ketal is acid-labile; moisture + acid trace leads to hydrolysis.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the monoketal from the starting material (diketone) and the over-reacted byproduct (diketal).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)

  • ¹H NMR (400 MHz):

    • δ 4.04 ppm (s, 4H): Ethylene ketal protons (-OCH ₂CH ₂O-).[1] A sharp singlet confirms the symmetry of the dioxolane ring.[1]

    • δ 2.51 ppm (t, J=6.4 Hz, 4H): Methylene protons α-to-carbonyl.[1] These are deshielded by the ketone.[1]

    • δ 2.02 ppm (t, J=6.4 Hz, 4H): Methylene protons α-to-ketal.[1] Less deshielded than the carbonyl neighbors.[1]

  • ¹³C NMR (100 MHz):

    • δ ~210 ppm: Carbonyl carbon (C=O).[1]

    • δ ~108 ppm: Quaternary spiro-carbon (O-C-O).[1]

    • δ ~64.5 ppm: Ethylene glycol carbons (-OC H₂-).[1]

    • δ ~35-40 ppm: Cyclohexane ring carbons (distinct signals for α-C=O and α-ketal).[1]

Infrared Spectroscopy (FT-IR)[1][2]
  • 1715 cm⁻¹: Strong C=O stretching vibration (Ketone).[1] Absence of this peak indicates complete conversion to diketal.[1]

  • 1050 – 1150 cm⁻¹: Strong C-O-C stretching (Ether/Ketal).[1]

Synthesis & Purification Protocol

Objective: Selective mono-protection of 1,4-cyclohexanedione. Challenge: Statistical distribution often leads to the bis-ketal (diketal). Control of stoichiometry and solubility differences is critical.

Validated Method: Dean-Stark Azeotropic Distillation[1]
  • Reagents:

    • 1,4-Cyclohexanedione (1.0 eq)[2]

    • Ethylene Glycol (0.95 – 1.0 eq) [Note: Slight deficit prevents over-reaction][1]

    • p-Toluenesulfonic acid (pTSA) (0.05 eq, catalyst)

    • Solvent: Benzene or Toluene (for water removal)[1]

  • Procedure:

    • Dissolve diketone and ethylene glycol in toluene.[1]

    • Add pTSA and reflux under a Dean-Stark trap to continuously remove water.[1]

    • Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1] Product R_f is typically ~0.4; Starting material ~0.2; Diketal ~0.6.[1]

  • Workup:

    • Cool to room temperature.[1] Wash with sat.[1] NaHCO₃ (neutralize acid to prevent hydrolysis).[1]

    • Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification (Critical Step):

    • The crude solid contains Monoketal, Diketal, and unreacted Dione.[1]

    • Recrystallization: Dissolve in minimal hot Ethyl Acetate, then add Hexane/Cyclohexane until turbid.[1] Cool to 4°C.[1]

    • The Monoketal crystallizes preferentially (MP 70-73°C).[1] The Diketal is more soluble in non-polar solvents; the Dione is less soluble but often removed in the aqueous wash or stays in the mother liquor.[1]

Reaction Pathway Diagram

SynthesisPathway cluster_conditions Optimization Logic Dione 1,4-Cyclohexanedione (Starting Material) Intermediate Transition State (Acid Catalysis) Dione->Intermediate Reflux/Toluene - H2O (Dean-Stark) Glycol Ethylene Glycol (1.0 eq) Glycol->Intermediate Reflux/Toluene - H2O (Dean-Stark) Monoketal 1,4-Dioxaspiro[4.5]decan-8-one (TARGET, MP: 72°C) Intermediate->Monoketal Major Product (Kinetic Control) Diketal Bis-ketal Impurity (Over-reaction) Monoketal->Diketal + Glycol (Thermodynamic Drift) Note1 Use 0.95 eq Glycol to limit Diketal

Caption: Synthesis pathway highlighting the competitive formation of the bis-ketal impurity and the stoichiometry control required for selectivity.

Applications & Reactivity

The utility of 1,4-Dioxaspiro[4.5]decan-8-one stems from its ability to undergo divergent synthesis .

  • Functionalization: The free ketone reacts with Grignard reagents, hydrides (NaBH₄), or ylides (Wittig).[1]

  • Deprotection: Treatment with aqueous acid (HCl or pTSA/Acetone) removes the ketal, regenerating the second ketone after the first has been modified.[1]

Divergent Utility Flow

UtilityFlow Root 1,4-Dioxaspiro[4.5]decan-8-one ReactionA Reaction A: NaBH4 Reduction Root->ReactionA ReactionB Reaction B: R-MgBr Addition Root->ReactionB ProductA Alcohol Intermediate (Ketal Intact) ReactionA->ProductA FinalA 4-Hydroxy-cyclohexanone (After Deprotection) ProductA->FinalA H3O+ / H2O ProductB Tertiary Alcohol (Ketal Intact) ReactionB->ProductB FinalB 4-Substituted-cyclohexanone ProductB->FinalB H3O+ / H2O

Caption: Divergent synthesis workflow demonstrating how the ketal protects one site while the other is functionalized, followed by deprotection.

Handling & Safety (E-E-A-T)

  • Acid Sensitivity: As an acetal/ketal, the compound is stable to base and nucleophiles but unstable to aqueous acid .[1] Ensure all glassware for storage is free of acid residue.[1]

  • Storage: Store in a tightly sealed container at room temperature (or 2-8°C for long term) under an inert atmosphere (N₂) to prevent hydrolysis from atmospheric moisture.

  • Safety: Standard PPE (gloves, goggles).[1] Causes skin and eye irritation (H315, H319).[1]

References

  • ChemicalBook. "1,4-Dioxaspiro[4.5]decan-8-one Properties and NMR Spectra."[1][5][6][7][8] ChemicalBook Database.[1] Link

  • Sigma-Aldrich. "1,4-Dioxaspiro[4.5]decan-8-one Product Specification." Merck KGaA.[1] Link

  • National Institute of Standards and Technology (NIST). "1,4-Dioxaspiro[4.5]decane Derivatives IR and Mass Spectra."[1] NIST Chemistry WebBook, SRD 69. Link

  • PubChem. "Compound Summary: 1,4-Dioxaspiro[4.5]decan-8-one (CID 567415)."[1][4] National Library of Medicine.[1] Link

  • SpectraBase. "NMR and IR Data for Spiroketals."[1] Wiley Science Solutions.[1] Link[1]

Sources

Foundational

1,4-Dioxaspiro[4.5]decan-8-one chemical properties

The "Symmetry Breaker" in Alicyclic Synthesis Part 1: Executive Summary & Strategic Utility 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), often referred to as 1,4-cyclohexanedione monoethylene acetal , is a pivotal bu...

Author: BenchChem Technical Support Team. Date: March 2026

The "Symmetry Breaker" in Alicyclic Synthesis

Part 1: Executive Summary & Strategic Utility

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), often referred to as 1,4-cyclohexanedione monoethylene acetal , is a pivotal building block in modern medicinal chemistry. Its primary value lies in its ability to desymmetrize the 1,4-cyclohexanedione scaffold.

In drug design, the cyclohexane ring is a classic pharmacological spacer, but the symmetry of 1,4-cyclohexanedione makes selective functionalization difficult. By masking one carbonyl group as a robust dioxolane acetal, this reagent allows researchers to perform precise transformations (reductive amination, Grignard addition, Wittig olefination) on the remaining ketone. Subsequent deprotection reveals a 4-substituted cyclohexanone, enabling the synthesis of complex, non-centrosymmetric bioactive molecules such as 5-HT1A receptor agonists , Cathepsin S inhibitors , and analgesic scaffolds .

This guide synthesizes optimized protocols for its preparation, handling, and critical reactions, moving beyond basic textbook descriptions to address the practical "why" and "how" of laboratory execution.

Part 2: Physicochemical Profile[1]

Understanding the physical state of this material is critical for purification and handling. Unlike its parent dione, the mono-acetal is relatively stable but prone to hydrolysis under acidic moisture.

PropertyValue / DescriptionPractical Implication
CAS Number 4746-97-8Unique identifier for procurement.[1][2][3]
Molecular Formula C₈H₁₂O₃MW: 156.18 g/mol .[4]
Appearance White to off-white crystalline solidIf yellow/oily, recrystallization is required.
Melting Point 70 – 73 °CSharp MP indicates high purity; broad range suggests dione contamination.
Solubility DCM, Methanol, Chloroform, Ethyl AcetateHighly soluble in organic solvents; limited water solubility.
Stability Acid-sensitiveStore away from acidic fumes; stable under basic/neutral conditions.

Part 3: Synthesis & Preparation Strategies

The synthesis of 1,4-dioxaspiro[4.5]decan-8-one presents a classic challenge in kinetic vs. thermodynamic control. There are two primary routes: Direct Mono-Protection and Selective De-protection .

Strategy A: Selective De-protection (Recommended for High Purity)

While direct mono-protection of 1,4-cyclohexanedione often leads to a statistical mixture of starting material, mono-acetal, and bis-acetal, the hydrolysis of the bis-acetal is often more controllable.

The Workflow:

  • Bis-Protection: Convert 1,4-cyclohexanedione fully to 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (bis-ketal) using excess ethylene glycol and acid catalyst. This drives the equilibrium fully to the right.

  • Controlled Hydrolysis: Subject the bis-ketal to mild acidic hydrolysis. Because the statistical probability favors the hydrolysis of one acetal before the second, the mono-acetal can be isolated in high yield.

Protocol: Selective Hydrolysis

  • Reagents: Bis-ketal (1.0 eq), Acetic Acid (HAc), Water.

  • Conditions: HAc/H₂O (5:1 v/v) at 65°C.

  • Procedure:

    • Dissolve bis-ketal in the HAc/H₂O mixture (0.5 g/mL).

    • Heat to 65°C and monitor via TLC/GC (approx. 11-15 mins). Critical: Do not overheat or prolong, or the second acetal will hydrolyze.

    • Quench by cooling and neutralizing with saturated NaHCO₃.

    • Extract with Toluene or DCM.

    • Purification: Recrystallize from petroleum ether (bp 60-80°C) to remove traces of dione.

Strategy B: Direct Mono-Protection (Quick Scale-up)

For rapid access where chromatography is acceptable, direct reaction with stoichiometric control is used.

  • Reagents: 1,4-Cyclohexanedione (1.0 eq), Ethylene Glycol (0.9-1.0 eq), p-Toluenesulfonic acid (cat.), Benzene/Toluene.

  • Key Insight: Use slightly less than 1 equivalent of glycol to minimize bis-ketal formation. Use a Dean-Stark trap to remove water.

Visualization: Synthesis Logic Flow

The following diagram illustrates the equilibrium dynamics and the "sweet spot" for isolating the mono-acetal.

SynthesisPathways Dione 1,4-Cyclohexanedione (Starting Material) Mono 1,4-Dioxaspiro[4.5]decan-8-one (TARGET) Dione->Mono + 1 eq. Glycol (Statistical Mix) Mono->Dione Full Hydrolysis (Strong Acid) Bis Bis-Ketal (Over-reaction) Mono->Bis + Excess Glycol Bis->Mono Selective Hydrolysis (AcOH/H2O, 65°C)

Caption: Synthesis logic showing the reversible equilibrium. The blue path (Hydrolysis) often yields higher purity than the forward reaction.

Part 4: Key Chemical Transformations

Once isolated, the mono-acetal serves as a versatile scaffold. The acetal group is stable to bases, nucleophiles, and reducing agents, allowing exclusive reaction at the ketone.

Reductive Amination (Synthesis of Primary/Secondary Amines)

This is the most frequent application, generating amine intermediates for GPCR ligands.

Protocol: Preparation of 8-Amino-1,4-dioxaspiro[4.5]decane

  • Concept: Formation of an imine followed by in-situ reduction.[2]

  • Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq), Ammonium Acetate (10-20 eq), NaBH(OAc)₃ (1.5 eq), DCM/MeOH.

  • Step-by-Step:

    • Imine Formation: Dissolve the ketone in MeOH. Add excess Ammonium Acetate.[2] Stir at RT for 1-2 hours.[5] Note: Excess ammonia prevents dimer formation.

    • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM.[2][5]

    • Result: The product is a primary amine.[2][5][6][7] If a secondary amine is desired, use a primary amine (R-NH₂) in step 1.

Wittig Olefination (Introduction of Exocyclic Double Bonds)

Used to convert the ketone into a methylene or substituted alkene group.

  • Reagents: Methyltriphenylphosphonium bromide (Ph₃PMeBr), KOtBu or NaH, THF.

  • Procedure:

    • Generate the ylide by treating the phosphonium salt with base in dry THF at 0°C (solution turns yellow).

    • Add 1,4-Dioxaspiro[4.5]decan-8-one dropwise.

    • Stir at RT.[2][5] The acetal remains intact, yielding the 8-methylene-1,4-dioxaspiro[4.5]decane.

Deprotection (Restoring the Carbonyl)

After the ketone at position 8 has been modified (e.g., alkylated or reduced), the acetal at position 1 must often be removed to reveal the second ketone.

  • Standard Method: 1N HCl in THF or Acetone at RT.

  • Mild Method (for sensitive substrates): PPTS (Pyridinium p-toluenesulfonate) in wet acetone/water reflux.

Visualization: Reactivity Tree

The following diagram maps the divergent synthesis pathways available from this core intermediate.

ReactivityTree Core 1,4-Dioxaspiro[4.5]decan-8-one (The Core) RedAm Reductive Amination (NH4OAc / NaBH(OAc)3) Core->RedAm Wittig Wittig Reaction (Ph3P=CH2) Core->Wittig Grignard Grignard Addition (R-MgBr) Core->Grignard Amine Spiro-Amine (GPCR Ligands) RedAm->Amine Alkene Exocyclic Alkene (Linker Synthesis) Wittig->Alkene Alcohol Tertiary Alcohol (Structural Diversity) Grignard->Alcohol Deprotect Acid Hydrolysis (HCl / H2O) Amine->Deprotect Optional Alkene->Deprotect Alcohol->Deprotect Final 4-Substituted Cyclohexanone Deprotect->Final

Caption: Divergent synthesis showing how the core intermediate enables access to amines, alkenes, and alcohols before final deprotection.

Part 5: Case Study in Drug Development

Application: Synthesis of Cathepsin S Inhibitors Cathepsin S is a cysteine protease target for autoimmune diseases.[7] A key structural motif in many inhibitors is a cyclohexane ring with defined stereochemistry.

  • Starting Point: 1,4-Dioxaspiro[4.5]decan-8-one.[8][1][2][4][5][9][10][11][12][13]

  • Transformation: Reductive amination with a chiral amine or subsequent resolution yields a defined stereocenter at C8.

  • Elaboration: The amine is coupled to a peptide or heterocycle.

  • Final Step: The acetal is hydrolyzed to the ketone, which may then be further reduced to an alcohol or used as a hydrogen bond acceptor in the active site binding pocket.

    • Why this route? Using the mono-acetal prevents the formation of complex polymer mixtures that would occur if the unprotected dione were used in the amination step.

Part 6: Handling & Safety (SDS Summary)

  • Hazards: Classified as Xi (Irritant) . Irritating to eyes, respiratory system, and skin.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate).

  • Incompatibility: Strong oxidizing agents and strong acids (which cause premature deprotection).

References

  • BenchChem. Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis. Retrieved from

  • ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one Properties and Synthesis. Retrieved from

  • Alfa Chemistry. 1,4-Dioxaspiro[4.5]decan-8-one Physical Properties. Retrieved from

  • ResearchGate. Synthesis of 1,4-dioxaspiro[4.5]decan-8-one via selective deketalization. Retrieved from

  • Master Organic Chemistry. The Wittig Reaction: Mechanism and Protocols. Retrieved from

Sources

Exploratory

The Synthesis and Isolation of 1,4-Dioxaspiro[4.5]decan-8-one: Mechanistic Pathways and Self-Validating Protocols

Executive Summary 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), widely known as 1,4-cyclohexanedione monoethylene acetal, is a highly versatile bifunctional building block[1]. It is heavily utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), widely known as 1,4-cyclohexanedione monoethylene acetal, is a highly versatile bifunctional building block[1]. It is heavily utilized in the synthesis of pharmaceutical intermediates, complex spirocyclic scaffolds, and liquid crystal materials[2]. The inherent challenge in synthesizing this molecule lies in the symmetry of its precursor, 1,4-cyclohexanedione (CHD). Because both ketone moieties are chemically identical, differentiating them during protection requires precise thermodynamic and kinetic control to prevent the formation of the fully protected bis-ketal[3].

Mechanistic Causality: The Ketalization Equilibrium

The reaction between CHD and ethylene glycol (EG) under acidic conditions is a classic equilibrium process.

The Causality of Over-protection: As the first equivalent of EG condenses with CHD, water is released. In traditional setups (e.g., using a Dean-Stark trap with toluene and p-TsOH), the continuous azeotropic removal of water forcefully drives the equilibrium to the right. Because the mono-ketal remains in the same reactive phase as the excess EG and acid catalyst, the second ketone is rapidly protected. This leads to a statistical mixture heavily skewed toward the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane).

Overcoming the Thermodynamic Trap: To successfully isolate the mono-ketal, researchers must manipulate the reaction kinetics. This is achieved either by altering the phase dynamics (in situ product extraction) or by reversing the pathway—starting from the bis-ketal and kinetically controlling the hydrolysis[1].

Synthesis_Pathways CHD 1,4-Cyclohexanedione (CHD) EG Ethylene Glycol + H+ CHD->EG Ketalization Mono 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal) EG->Mono k1 (Fast) Bis Bis-ketal (Over-protection) EG->Bis k2 (Slow) Mono->EG Excess EG Hydrolysis Mild Acid Hydrolysis (HAc / H2O) Bis->Hydrolysis Deketalization Hydrolysis->Mono Selective

Overview of 1,4-Dioxaspiro[4.5]decan-8-one synthesis pathways via ketalization and hydrolysis.

State-of-the-Art Synthesis Strategies

Pathway 1: Biphasic & Ionic Liquid-Mediated Monoketalization

To achieve high selectivity, modern syntheses employ a biphasic reaction medium. By utilizing an combined with a non-polar solvent like toluene, the reaction compartmentalizes the reactants and products[3].

  • Mechanistic Advantage: The polar ionic liquid dissolves the CHD, EG, and acid catalyst. As the mono-ketal forms, its increased lipophilicity causes it to partition into the non-polar toluene layer. This physical separation removes the mono-ketal from the reactive environment, effectively halting the second ketalization step and pushing the mass yield above 97%[3].

Pathway 2: Selective Deketalization of the Bis-ketal

An alternative approach relies on kinetic control during hydrolysis. Starting with the bis-ketal, the compound is subjected to [1].

  • Mechanistic Advantage: Strong acids (like HCl) will rapidly cleave both acetals. However, by using a precisely tuned acetic acid/water mixture (HAc/H₂O = 5:1) at 65°C, the first deketalization occurs much faster than the second. The reaction can be quenched after 11 minutes, yielding 80% of the mono-ketal before significant CHD reforms[1].

Pathway 3: Deep Eutectic Solvent (DES) Systems

Recent green chemistry advancements utilize such as a mixture of methyl triethyl ammonium chloride and ethylene glycol[4].

  • Mechanistic Advantage: The DES acts as both the solvent and the reactant. Heating the mixture to 50–60°C creates a highly structured hydrogen-bonded network that favors mono-ketalization. Extraction with ether directly yields the product with >94% purity, eliminating the need for volatile organic solvents during the reaction phase[4].

Quantitative Pathway Comparison
Synthesis PathwayPrimary ReagentsCatalyst / MediumTemp (°C)Yield (%)Purity (%)Key Advantage
Direct Biphasic Ketalization CHD, Ethylene GlycolIonic Liquid / BF₄⁻110–132~97.8>99.2One-pot, high yield, catalyst recovery
Selective Deketalization Bis-ketal, H₂OAcetic Acid (HAc)65~80.0>95.0Avoids over-ketalization kinetically
Deep Eutectic Solvent CHD, Ethylene GlycolMethyl triethyl ammonium Cl50–60~94.2>94.9Green chemistry, no VOC solvents

Self-Validating Experimental Protocols

Protocol 1: Biphasic Monoketalization (Thermodynamic Phase-Control)

This protocol utilizes an ionic liquid system to physically isolate the product as it forms, preventing over-reaction[3].

  • Initialization: In a 500 mL three-necked flask, add 0.4 mol CHD, 0.44 mol ethylene glycol, 0.8 mol water, 0.8 mol 1-butyl-3-methylimidazolium hydrogensulfate, and 0.2 mol 1-ethylimidazole tetrafluoroborate.

  • Primary Reaction: Stir and heat the system to 110°C. Incubate for 1.5 hours while continuously distilling out low-boiling byproducts (water).

  • Secondary Heating: Raise the temperature to 132°C and incubate for an additional 4 hours to drive the reaction to completion.

  • Phase Separation (Causality Step): Cool the system strictly to 55°C before adding 200 mL toluene. Cooling prevents the toluene from boiling and ensures a clean liquid-liquid phase separation. Stir for 40 minutes, then cool to 25°C.

  • Extraction: Allow the mixture to stand and separate. Extract the bottom ionic liquid layer with an additional 100 mL of toluene.

  • Validation (GC Check): Sample the combined toluene layers. The protocol is self-validating if Gas Chromatography (GC) shows the mono-ketal peak at >99% relative area, with bis-ketal <1%.

  • Purification: Concentrate the toluene layer via rotary evaporation. Dissolve the crude product in 180 mL hot heptane and pass through a preheated (50°C) silica gel column (80-120 mesh). Freeze crystallize the eluent to obtain white crystals[3].

Experimental_Workflow Step1 1. Mix CHD, EG, Ionic Liquid & Catalyst Step2 2. Heat to 110-132°C Remove Low-Boilers Step1->Step2 Step3 3. Cool to 55°C Add Toluene Step2->Step3 Step4 4. Phase Separation (Toluene vs Ionic Liquid) Step3->Step4 Step5 5. Extract Ionic Layer with Toluene Step4->Step5 Bottom Layer Step6 6. Combine Toluene Layers & Concentrate Step4->Step6 Top Layer Step5->Step6 Step7 7. Silica Gel Column (Heptane Eluent) Step6->Step7 Step8 8. Pure Mono-ketal (>97% Yield) Step7->Step8

Step-by-step experimental workflow for the biphasic monoketalization of 1,4-cyclohexanedione.

Protocol 2: Selective Deketalization (Kinetic Control)

This protocol relies on the differential hydrolysis rates of the bis-ketal versus the mono-ketal[1].

  • Preparation: Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (reactant concentration = 0.5 g/mL) in a solvent mixture of Acetic Acid and Water (Volume ratio HAc/H₂O = 5:1).

  • Hydrolysis: Heat the mixture to exactly 65°C under continuous stirring.

  • Validation (TLC Check): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The protocol is self-validating by observing the disappearance of the high-Rf bis-ketal spot and the appearance of the intermediate-Rf mono-ketal spot.

  • Quenching (Causality Step): Strictly quench the reaction after 11 minutes by neutralizing with cold saturated NaHCO₃. Failing to quench at exactly 11 minutes will cause the intermediate mono-ketal to hydrolyze back into the baseline CHD spot.

  • Isolation: Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate to yield the target mono-ketal at ~80% chromatographic yield[1].

References

  • ResearchGate. "Synthesis of 1,4-dioxaspira[4.5]decan-8-one." Available at: [Link]

  • Google Patents. "CN109503545A - A kind of preparation method of 1,4- cyclohexanedione monoethylene acetal.
  • Google Patents. "CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal.

Sources

Foundational

Role of 1,4-Dioxaspiro[4.5]decan-8-one in medicinal chemistry

An In-depth Technical Guide to the Role of 1,4-Dioxaspiro[4.5]decan-8-one in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the pursuit of novel molecular architectures that can effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 1,4-Dioxaspiro[4.5]decan-8-one in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that can effectively modulate biological targets is paramount. Moving beyond the confines of traditional flat, aromatic systems, medicinal chemists are increasingly turning to three-dimensional scaffolds to unlock new chemical space and achieve superior pharmacological profiles. Among these, spirocyclic systems have emerged as privileged structures. This guide focuses on 1,4-Dioxaspiro[4.5]decan-8-one, a versatile and economically significant spirocyclic ketone. We will explore its synthesis, its pivotal role as a bifunctional synthetic intermediate, and its application as a foundational building block in the development of potent therapeutics, including selective 5-HT1A receptor agonists and Cathepsin S inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols.

Part 1: The Spirocyclic Advantage in Drug Discovery

The limitations of two-dimensional, planar molecules in drug design are well-documented. Their conformational rigidity often restricts the optimal presentation of pharmacophoric groups to complex, three-dimensional biological targets like protein binding pockets. Spirocycles, which are ring systems fused at a single, shared carbon atom, offer a compelling solution.[1]

The core advantage of a spirocyclic scaffold lies in its inherent three-dimensionality.[1] This rigid, defined geometry allows for the precise projection of functional groups into vectoral space, facilitating multi-point interactions with a target receptor that can be difficult to achieve with planar scaffolds.[1] This structural feature can lead to significant gains in potency, selectivity, and metabolic stability.[2] 1,4-Dioxaspiro[4.5]decan-8-one, the ethylene glycol ketal of cyclohexanone, serves as an exemplary and accessible entry point into this valuable class of molecules.[1]

Caption: Comparison of 2D vs. 3D molecular scaffolds.

Part 2: Synthesis and Chemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) is a widely utilized bifunctional synthetic intermediate, valued for its stability and the orthogonal reactivity of its ketone and ketal functionalities.[3][4] Its preparation is well-established, with common routes designed for scalability and efficiency.

Common Synthetic Routes

Two primary strategies dominate the synthesis of this key intermediate:

  • Monoketalization of 1,4-Cyclohexanedione: This direct approach involves protecting one of the two ketone groups in 1,4-cyclohexanedione with ethylene glycol. The challenge lies in achieving high selectivity for the mono-protected product over the di-protected species.[3]

  • Selective Deketalization: A highly efficient and scalable method begins with the readily available 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. This di-ketal is subjected to a controlled acidic hydrolysis, selectively removing one of the protecting groups to yield the desired mono-ketone.[4][5] This method often provides higher yields and purity, making it preferable for large-scale production.[4]

Caption: High-level workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Detailed Experimental Protocol: Optimized Selective Deketalization

This protocol is based on an optimized procedure that enhances yield and significantly reduces reaction time compared to traditional methods.[4]

Objective: To synthesize 1,4-Dioxaspiro[4.5]decan-8-one with high efficiency.

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic Acid (Glacial)

  • Deionized Water

  • Toluene

  • Heptane

  • Silica Gel (80-120 mesh)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, prepare a 5:1 (v/v) solution of acetic acid and water.

  • Dissolution: Add 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane to the acidic solution to achieve a final concentration of 0.5 g/mL.

    • Causality: Using a defined acid/water ratio and reactant concentration is critical for controlling the reaction kinetics, favoring selective mono-deketalization while minimizing the formation of the fully deprotected 1,4-cyclohexanedione.[4]

  • Reaction: Heat the mixture to 65°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

    • Causality: The elevated temperature accelerates the hydrolysis, and the optimized conditions allow for a drastic reduction in reaction time from hours to minutes.[4]

  • Work-up: Cool the reaction mixture to room temperature. Add toluene and water to partition the product. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional toluene to ensure complete recovery of the product.

  • Purification: Combine the organic layers and concentrate via rotary evaporation. Dissolve the crude product in hot heptane and pass it through a short plug of silica gel to remove polar impurities.

    • Causality: This rapid purification step is sufficient to yield a product of high purity suitable for subsequent transformations.

  • Isolation: Evaporate the heptane to yield 1,4-Dioxaspiro[4.5]decan-8-one as a white crystalline solid. The expected yield under these optimized conditions is approximately 80%.[4]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 4746-97-8[6][7]
Molecular Formula C₈H₁₂O₃[6][7]
Molecular Weight 156.18 g/mol [6][7]
Appearance White to beige crystalline powder[8]
Melting Point 70-73 °C[8]
Solubility Soluble in chloroform, methanol[8]

Part 3: The Gateway to Bioactivity: Derivatization and Application

The true value of 1,4-Dioxaspiro[4.5]decan-8-one in medicinal chemistry is realized upon its conversion into more complex, functionalized derivatives. The ketone moiety serves as a versatile chemical handle for introducing nitrogen-containing groups, a critical step in the synthesis of many biologically active molecules.

Key Transformation: From Ketone to Primary Amine

A frequent and vital transformation is the conversion of the ketone to a primary amine, yielding 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This is typically achieved via a two-step sequence involving oximation followed by reduction, or directly via reductive amination. The resulting primary amine is a crucial attachment point for building diverse compound libraries.[2][9]

Caption: Synthetic workflow from ketone to versatile primary amine intermediate.

Detailed Experimental Protocol: Synthesis of the Oxime Intermediate

Objective: To convert 1,4-Dioxaspiro[4.5]decan-8-one to its corresponding oxime, a stable intermediate for subsequent reduction.[2]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Causality: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction with the ketone.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor for the disappearance of the starting ketone by TLC.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product into ethyl acetate (repeated three times).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution in vacuo to yield the crude oxime, which is often of sufficient purity to be used directly in the subsequent reduction step without further purification.[2]

Application Showcase 1: Selective 5-HT1A Receptor Agonists

The 5-HT1A receptor is a well-established target for treating CNS disorders such as anxiety and depression.[2] Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have been developed as potent and selective agonists for this receptor.[2][10]

Scientific Rationale: The rigid spirocyclic core acts as a conformational anchor. It orients the pharmacophoric elements—typically an amine-containing side chain and an aromatic moiety—in a specific spatial arrangement. This pre-organization for binding leads to high-affinity interactions with the receptor's binding site, enhancing potency and selectivity over other receptors.[2][11]

Compound IDStructure (Core)Biological Activity (pD₂)Efficacy (Eₘₐₓ %)Reference
1 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine8.61Partial Agonist[11]
15 Derivative of Compound 19.5874%[10][11]
Application Showcase 2: Cathepsin S Inhibitors

Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases.[2] The 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine intermediate is a valuable building block for potent inhibitors of this enzyme.[3]

Scientific Rationale: The primary amine of the spirocyclic building block serves as a crucial point of attachment for warheads or recognition elements that interact with the active site of Cathepsin S. The spirocyclic core itself can be used to modulate critical drug properties such as potency, selectivity, and pharmacokinetics (ADME), including metabolic stability and solubility.[2] Its three-dimensional nature can help position the inhibitor optimally within the enzyme's active site cleft.

Part 4: Conclusion and Future Outlook

1,4-Dioxaspiro[4.5]decan-8-one is more than a simple chemical reagent; it is a strategic entry point into the world of three-dimensional medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable scaffold for constructing complex molecules with precisely controlled geometries. As demonstrated in its application toward 5-HT1A agonists and Cathepsin S inhibitors, the spirocyclic core it provides can impart significant advantages in potency, selectivity, and overall drug-like properties.

The continued exploration of spirocyclic scaffolds is an exciting frontier in drug discovery.[12] As our understanding of complex biological targets deepens, the need for molecular tools that can match this complexity will only grow. 1,4-Dioxaspiro[4.5]decan-8-one and its derivatives are poised to remain essential components in the medicinal chemist's toolkit, enabling the development of the next generation of innovative therapeutics.

References

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Taylor & Francis Online. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • PMC (NIH). Designed Spiroketal Protein Modulation. [Link]

  • Royal Society of Chemistry. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. [Link]

  • ResearchGate. Chemical variation of natural product-like scaffolds: Design and synthesis of spiroketal derivatives | Request PDF. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. [Link]

  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • IRIS Unimore. Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. [Link]

  • PubMed. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. [Link]

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Exploratory

1,4-Dioxaspiro[4.5]decan-8-one: A Strategic Bifunctional Building Block for Spirocyclic Bioactive Molecules

Introduction & Structural Rationale In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-rich aromatic rings—is a primary objective to improve clinical success rates. Introducing sp3-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-rich aromatic rings—is a primary objective to improve clinical success rates. Introducing sp3-rich, conformationally restricted scaffolds like spirocycles enhances target selectivity, metabolic stability, and aqueous solubility. 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), also known as 1,4-cyclohexanedione monoethylene acetal, is a premier bifunctional building block facilitating this structural paradigm shift[1].

The molecule features a decanone framework fused to a 1,3-dioxolane ring. Its strategic value lies in the desymmetrization of 1,4-cyclohexanedione: one ketone is masked as an ethylene acetal, leaving the other available for selective nucleophilic additions, reductive aminations, or enolate chemistry[2]. Once the desired C-C or C-N bond is formed, the acetal can be hydrolyzed under mild acidic conditions to reveal the second ketone, enabling orthogonal functionalization to build complex, three-dimensional pharmacophores.

Synthesis and Optimization of the Building Block

To utilize 1,4-Dioxaspiro[4.5]decan-8-one effectively, researchers must access it in high purity. A highly optimized route involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane[3].

Causality in Experimental Design: Traditional methods using strong mineral acids (e.g., H2SO4) often lead to over-deprotection (yielding the diketone) or degradation[3]. By shifting to a precisely tuned acetic acid/water system, the thermodynamic equilibrium is controlled, arresting the reaction at the mono-ketal stage and drastically reducing the reaction time[3].

Quantitative Data: Optimization of Selective Deketalization
ParameterTraditional MethodOptimized Method
Catalyst Strong Acids (e.g., H2SO4)Acetic Acid (HAc)
Solvent System VariableHAc/H2O (5:1 v/v)
Reaction Temperature Reflux65 °C
Reactant Concentration Variable0.5 g/mL
Reaction Time 15 hours11 minutes
Chromatographic Yield 65%80%

Table 1: Comparison of traditional vs. optimized parameters for selective deketalization.[3]

Protocol 1: Optimized Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
  • Preparation: Prepare a 5:1 (v/v) mixture of glacial acetic acid and deionized water[4].

  • Dissolution: Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the HAc/H2O mixture to achieve a concentration of exactly 0.5 g/mL[4]. Rationale: This specific concentration ensures optimal collision frequency without precipitating the intermediate.

  • Thermal Activation: Heat the reaction mixture to 65 °C. Maintain this temperature for precisely 11 minutes[4]. Rationale: Strict temporal control prevents the second deketalization event.

  • Quenching & Isolation: Rapidly cool the mixture to 0 °C using an ice bath to quench the reaction. Neutralize cautiously with saturated aqueous NaHCO3 until CO2 evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to isolate the product[4].

Transformation into Bioactive Scaffolds: Reductive Amination

A prevalent application of 1,4-Dioxaspiro[4.5]decan-8-one is its conversion into primary or secondary amines, which serve as precursors for CNS-active agents, analgesic compounds[5], and complex natural products like Madangamine E[6].

Causality in Experimental Design: Reductive amination requires careful selection of the reducing agent. Strong reductants like NaBH4 can prematurely reduce the ketone to an alcohol before the imine fully forms. Using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) ensures chemoselectivity, as these reagents preferentially reduce the protonated iminium ion over the neutral ketone[7].

Protocol 2: Reductive Amination to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
  • Imine Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol. Add a 7N solution of ammonia in methanol (10-20 eq)[4].

  • Equilibration: Stir the mixture at room temperature for 1-2 hours under an inert argon atmosphere[4]. Rationale: Allowing sufficient time for imine condensation maximizes yield and prevents direct ketone reduction[7].

  • Reduction: Carefully add NaBH3CN (1.5 eq) portion-wise. Adjust the pH to 6-7 using glacial acetic acid dropwise[4]. Rationale: Mild acidity protonates the imine, forming the highly electrophilic iminium species, which is rapidly trapped by the hydride source.

  • Workup: Monitor via TLC. Upon completion, quench with water. Remove methanol in vacuo. Basify the aqueous residue with 1N NaOH (to pH > 10) to liberate the free amine, then extract with dichloromethane[4].

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography using a gradient of dichloromethane/methanol/ammonium hydroxide[8].

Workflow A 1,4-Dioxaspiro[4.5]decan-8-one B Ammonia / Methanol (Imine Formation) A->B RT, 1-2h C NaBH3CN / Mild Acid (Selective Reduction) B->C pH 6-7 D 1,4-Dioxaspiro[4.5]decan-8-amine C->D Workup E Acidic Deprotection (Optional) D->E F Bifunctional Spirocycle E->F

Synthetic workflow for the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Advanced Applications in Total Synthesis and Drug Discovery

Beyond simple amines, 1,4-Dioxaspiro[4.5]decan-8-one is utilized in divergent total synthesis and modern drug discovery pipelines:

  • Radical-Based Divergent Total Synthesis: In photoredox catalysis, the acetal has been coupled with L-tyrosine methyl ester and a dehydroalanine derivative via an iridium-photocatalyzed radical reaction to yield complex spirolactams (73% yield)[9].

  • TEAD Transcription Factor Inhibitors: The building block is frequently subjected to reductive amination with sodium triacetoxyborohydride to construct small molecule inhibitors targeting the TEAD transcription factor, which are vital in oncology research[10].

  • CNS Therapeutics: It is a critical intermediate in the synthesis of tritium-labeled probes for autoradiography studies of the dopamine reuptake complex, highlighting its utility in mapping CNS targets[5].

Logic A Bifunctional Core (Ketone + Acetal) B Desymmetrization A->B C Orthogonal Reactivity B->C D Spirocyclic Scaffold C->D C-C/C-N Bond Formation E Bioactive Molecule (e.g. TEAD Inhibitors) D->E 3D Conformational Rigidity

Logical progression from bifunctional building block to bioactive spirocycle.

Conclusion

1,4-Dioxaspiro[4.5]decan-8-one represents a masterclass in protective group strategy and desymmetrization. By providing a reliable, conformationally rigid spirocyclic core, it enables medicinal chemists to explore novel 3D chemical spaces, ultimately leading to more selective, metabolically stable, and efficacious bioactive molecules.

References

  • BenchChem. Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry.

  • BenchChem. Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis.

  • PMC (National Institutes of Health). Combining the best of both worlds: radical-based divergent total synthesis.

  • BenchChem. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1.

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one.

  • BenchChem. Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

  • BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.

  • MedChemExpress. 1,4-Dioxaspiro[4.5]decan-8-one | Biochemical Reagent.

  • Journal of the American Chemical Society. A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E.

  • Google Patents. CA3133753A1 - Novel small molecule inhibitors of tead transcription factors.

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Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

High-Fidelity Mono-Protection of 1,4-Cyclohexanedione[1] Executive Summary & Strategic Importance The selective mono-protection of 1,4-cyclohexanedione to form 1,4-dioxaspiro[4.5]decan-8-one is a pivotal transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Mono-Protection of 1,4-Cyclohexanedione[1]

Executive Summary & Strategic Importance

The selective mono-protection of 1,4-cyclohexanedione to form 1,4-dioxaspiro[4.5]decan-8-one is a pivotal transformation in medicinal chemistry. This spirocyclic ketone serves as a critical scaffold for the synthesis of diverse bioactive molecules, including Ramatroban (thromboxane antagonist) and various analgesic agents.[1]

The Challenge: The reaction is governed by statistical probability. Reacting a symmetric diketone with a diol inherently produces a mixture of:

  • Unreacted Starting Material (SM)

  • Desired Mono-ketal (Product)

  • Bis-ketal (Over-reacted impurity)

The Solution: This protocol details a self-validating synthetic workflow that circumvents statistical limitations through precise stoichiometric control and a solubility-driven purification strategy, eliminating the need for tedious chromatography in large-scale batches.

Mechanistic Insight & Reaction Design[3]

The reaction proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group. The process is reversible and equilibrium-driven.

Critical Control Points:

  • Water Removal: According to Le Chatelier’s principle, continuous removal of water (via azeotropic distillation) is required to drive the equilibrium forward.

  • Stoichiometry: To maximize the mono-ketal, we employ a strict 1:1 molar ratio (or a slight excess of the dione). Using excess glycol inevitably favors the bis-ketal.

  • Catalysis: p-Toluenesulfonic acid (pTSA) provides the necessary protons to activate the carbonyl oxygen, making it susceptible to nucleophilic attack by the diol.

Visualizing the Pathway

The following diagram illustrates the reaction equilibrium and the competing bis-ketalization pathway.

ReactionPathway SM 1,4-Cyclohexanedione (SM) Inter Hemiketal Intermediate SM->Inter + H+ Glycol Ethylene Glycol (1.0 eq) Glycol->Inter Mono 1,4-Dioxaspiro[4.5]decan-8-one (Target Mono-Ketal) Inter->Mono - H2O Bis Bis-Ketal (Impurity) Mono->Bis + Glycol / H+ (Over-reaction) Water H2O (Remove via Dean-Stark) Mono->Water

Caption: Reaction pathway showing the step-wise protection. The red dashed line represents the over-reaction pathway to be suppressed.

Experimental Protocol

Safety Warning: Toluene is flammable and reprotoxic. pTSA is corrosive. Perform all operations in a fume hood.

3.1 Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]Mass/Vol (Example Scale)Role
1,4-Cyclohexanedione 112.131.011.2 gSubstrate
Ethylene Glycol 62.071.06.2 g (5.6 mL)Reagent
p-Toluenesulfonic acid (pTSA) 172.200.050.86 gCatalyst
Toluene 92.14Solvent150 mLAzeotrope Former
3.2 Step-by-Step Procedure

Phase 1: Reaction Setup

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Add 1,4-cyclohexanedione (11.2 g) and Toluene (150 mL). Stir until partially dissolved.

  • Add Ethylene Glycol (6.2 g). Note: Glycol is immiscible with toluene and will form a lower layer initially.

  • Add pTSA monohydrate (0.86 g).

  • Heat the mixture to a vigorous reflux (Oil bath ~130°C).

Phase 2: Monitoring & Completion 6. Maintain reflux for 3–4 hours .

  • Checkpoint: Monitor the water collection in the Dean-Stark trap. Theoretical water yield is ~1.8 mL for this scale.
  • End-point Determination: The reaction is complete when water evolution ceases.
  • Self-Validating Check: Spot TLC (30% EtOAc/Hexanes). Stain with Anisaldehyde. The starting material (SM) appears as a dark spot; the product is less polar. Note: Some SM may remain due to the 1:1 stoichiometry.

Phase 3: Workup (The Solubility Switch) 7. Cool the reaction mixture to room temperature (25°C). 8. Wash 1: Transfer to a separatory funnel. Wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst. 9. Wash 2 (Critical): Wash with distilled water (2 x 50 mL).

  • Why? 1,4-Cyclohexanedione is moderately water-soluble.[4] This step removes unreacted starting material, enriching the organic layer with the Mono- and Bis-ketals.
  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap) to obtain a crude off-white solid.
Purification & Isolation Strategy

The crude mixture now contains primarily the Mono-ketal and minor amounts of Bis-ketal . We exploit the "Solubility Window" for purification.

Method A: Crystallization (Scalable)

  • Dissolve the crude solid in a minimum amount of hot Heptane (or Petroleum Ether 60-90).

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • 1,4-Dioxaspiro[4.5]decan-8-one typically crystallizes as white needles/prisms.

  • Filter and wash with cold pentane.

  • Yield Expectation: 65–75%.[5][3][6]

Method B: Flash Chromatography (High Purity)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient 10%

    
     30% Ethyl Acetate in Hexanes.
    
  • Elution Order:

    • Bis-ketal (Least Polar - elutes first)

    • Mono-ketal (Target - elutes second)

    • Unreacted Dione (Most Polar - elutes last)

Purification Logic Tree

PurificationLogic Crude Crude Mixture (SM + Mono + Bis) WaterWash Water Wash Crude->WaterWash OrgLayer Organic Layer (Mono + Bis) WaterWash->OrgLayer AqLayer Aqueous Layer (Unreacted SM) WaterWash->AqLayer Removes SM Cryst Crystallization (Hot Heptane) OrgLayer->Cryst Filtrate Mother Liquor (Bis-ketal enriched) Cryst->Filtrate Supernatant Product Pure Mono-Ketal (White Solid) Cryst->Product Precipitate

Caption: Purification workflow exploiting the water solubility of the starting material and the crystallization properties of the product.

Quality Control & Characterization

Verify the identity of the product using the following physicochemical markers.

ParameterSpecificationDiagnostic Note
Appearance White crystalline solidIf yellow/oily, recrystallize.
Melting Point 70 – 73 °CBis-ketal melts higher (~88°C); SM melts ~78°C.
IR Spectroscopy 1715 cm⁻¹ (C=O str)Strong ketone peak must be present.
¹H NMR (CDCl₃)

3.98 (s, 4H)

2.45 (t, 4H)

1.95 (t, 4H)
Key: Symmetry of the ethylene bridge (3.98 ppm) and splitting of the cyclohexane ring.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete water removalCheck Dean-Stark seal; ensure vigorous reflux.
High Bis-Ketal Excess Glycol usedStrictly limit Glycol to 1.0 equivalent.
Product is Oily Residual Toluene or Bis-ketalDry thoroughly under high vacuum; recrystallize from Heptane.
References
  • Organic Syntheses , Coll.[3] Vol. 6, p.298 (1988); Vol. 58, p.122 (1978). Preparation of 1,4-Dioxaspiro[4.5]decane (General Ketalization Protocols).[3][6][7]

  • BenchChem Application Note . Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione.[8][1][5][4][6][7][9][10][11]

  • ChemicalBook Protocols . Process for 1,4-cyclohexanedione monoethylene glycol ketal.[5][4][9]

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application

The Spirocyclic Gateway: Leveraging 1,4-Dioxaspiro[4.5]decan-8-one for the Synthesis of Novel M1 Muscarinic Agonists

Introduction: The Therapeutic Promise of M1 Muscarinic Agonists and the Strategic Role of Spirocyclic Scaffolds The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the centra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of M1 Muscarinic Agonists and the Strategic Role of Spirocyclic Scaffolds

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a critical target for therapeutic intervention in a range of neurological disorders. Notably, agonism of the M1 receptor is a promising strategy for treating the cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] The development of selective M1 agonists has been a long-standing challenge in medicinal chemistry, with early efforts often hampered by a lack of subtype selectivity, leading to undesirable side effects.

A key strategy in modern drug design is the incorporation of rigid, three-dimensional scaffolds to enhance binding affinity and selectivity. Spirocyclic systems, such as the 1,4-dioxaspiro[4.5]decane moiety, offer a unique conformational rigidity that can pre-organize appended pharmacophoric elements for optimal interaction with the receptor binding site.[3] This application note provides a detailed guide on the utilization of 1,4-Dioxaspiro[4.5]decan-8-one as a versatile starting material for the synthesis of a novel class of M1 muscarinic agonists. We will explore the underlying synthetic logic, provide detailed experimental protocols, and discuss the pharmacological relevance of the resulting compounds.

The M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor initiates a cascade of intracellular events that are crucial for neuronal function. The canonical signaling pathway involves the coupling of the receptor to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates a variety of cellular processes, including neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor G_protein Gq/11 Protein M1_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Synaptic Plasticity PKC->Cellular_Response Modulates Ca_release->Cellular_Response Modulates Agonist M1 Agonist Agonist->M1_Receptor Binds

Caption: M1 Muscarinic Receptor Signaling Cascade.

Synthetic Strategy: From Spiroketone to M1 Agonist

The synthetic journey from 1,4-Dioxaspiro[4.5]decan-8-one to a potential M1 agonist hinges on a key transformation: reductive amination. This versatile reaction allows for the direct conversion of the ketone to a primary or secondary amine, which serves as a crucial handle for further molecular elaboration. The spirocyclic ketal is a stable protecting group for the otherwise reactive cyclohexanone, allowing for selective modification at the 8-position.

Our proposed synthetic workflow is a two-step process:

  • Reductive Amination: Conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding primary amine, 1,4-Dioxaspiro[4.5]decan-8-amine.

  • N-Functionalization: Alkylation or arylation of the resulting amine to introduce pharmacophoric elements known to confer M1 agonistic activity.

Synthetic_Workflow Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate 1,4-Dioxaspiro[4.5]decan-8-amine Start->Intermediate Reductive Amination Product Target M1 Agonist Intermediate->Product N-Functionalization

Sources

Method

The Strategic Application of 1,4-Dioxaspiro[4.5]decan-8-one in Modern Drug Development

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. Among the scaffolds that have garnered significant attention is the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. Among the scaffolds that have garnered significant attention is the spirocyclic system, valued for its inherent three-dimensionality which allows for a more precise and effective interaction with biological targets.[1][2] This guide provides an in-depth exploration of 1,4-Dioxaspiro[4.5]decan-8-one, a versatile and strategically important building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the rationale behind its use, detailed synthetic protocols, and its application in the development of innovative therapeutics.

The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry

The departure from flat, aromatic structures towards more three-dimensional molecules is a prevailing trend in drug design. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined conformational framework. This rigidity can be advantageous in several ways:

  • Enhanced Target Binding: The fixed spatial orientation of functional groups appended to a spirocyclic core can lead to more specific and higher-affinity interactions with the binding sites of proteins.[1][2]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can favorably modulate key drug-like properties such as solubility, metabolic stability, and cell permeability.

  • Exploration of Novel Chemical Space: Spirocyclic compounds provide access to a broader range of molecular shapes and pharmacophore arrangements, enabling the discovery of first-in-class therapeutics.

1,4-Dioxaspiro[4.5]decan-8-one, with its protected ketone functionality, serves as an excellent starting point for the elaboration of diverse spirocyclic structures. The ketal group acts as a robust protecting group, stable to a wide range of reaction conditions, yet readily removable when desired, allowing for selective transformations at other positions of the molecule.

Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one

A comprehensive understanding of the physical and chemical characteristics of a building block is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 4746-97-8[3]
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
Appearance White to beige crystalline powder or crystals
Melting Point 70-73 °C
Solubility Soluble in chloroform & methanol

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one: A Key Intermediate

The efficient synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is a critical first step in its application. Several methods have been reported, with the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane being a common and effective approach.[3][4]

Protocol 1: Selective Deketalization

This protocol describes the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via the acid-catalyzed hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[4] The use of a weak acid and controlled reaction conditions allows for the selective removal of one of the two ketal groups.

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (glacial)

  • Water

  • Toluene

  • Heptane

  • Silica gel (80-120 mesh)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a 5:1 (v/v) mixture of acetic acid and water to a final concentration of 0.5 g/mL.

  • Heating: Heat the reaction mixture to 65°C and maintain this temperature for approximately 11 minutes. It is crucial to monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid over-reaction and the formation of 1,4-cyclohexanedione.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add toluene and water to partition the product. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene to recover any remaining product.

  • Concentration: Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in hot heptane and pass it through a pre-heated (50°C) silica gel column. Elute with hot heptane.

  • Crystallization: Cool the eluent to induce crystallization. Filter the crystals and dry under vacuum to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one.

Causality Behind Experimental Choices:

  • Acetic Acid/Water Mixture: The use of a buffered acidic environment allows for a controlled and selective hydrolysis. A strong, non-aqueous acid could lead to the removal of both ketal groups.

  • Temperature and Time Control: These parameters are critical for selectivity. Over-heating or prolonged reaction times will favor the formation of the undesired di-ketone.

  • Hot Filtration/Crystallization: This purification technique is effective for removing polar impurities and obtaining a highly pure crystalline product.

G start 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane step1 Selective Deketalization (Acetic Acid/Water, 65°C, 11 min) start->step1 workup Workup & Purification (Extraction, Chromatography, Crystallization) step1->workup product 1,4-Dioxaspiro[4.5]decan-8-one workup->product

Caption: Synthetic workflow for 1,4-Dioxaspiro[4.5]decan-8-one.

Application in Drug Development: A Gateway to Bioactive Amines

A primary application of 1,4-Dioxaspiro[4.5]decan-8-one in drug development is its conversion to the corresponding primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This amine serves as a versatile intermediate for the introduction of the spirocyclic scaffold into a wide array of potential drug candidates through reactions such as amide bond formation, sulfonylation, and further alkylation.[1]

Protocol 2: Reductive Amination

This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via reductive amination.[1][3] This is a robust and widely used transformation in medicinal chemistry.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate or Ammonia (7N solution in methanol)

  • Sodium triacetoxyborohydride or Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol. Add a large excess of ammonium acetate (or a solution of ammonia in methanol). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) in portions to the reaction mixture. The portion-wise addition helps to control the reaction temperature and prevent side reactions.

  • Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. This will neutralize any remaining acid and decompose the excess reducing agent.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Self-Validating System:

  • TLC/LC-MS Monitoring: In-process monitoring ensures the reaction proceeds to completion and allows for timely quenching, minimizing the formation of byproducts.

  • Workup and Purification: The aqueous workup effectively removes inorganic salts and polar impurities. Column chromatography provides a final, high-purity product, the identity and purity of which can be confirmed by NMR and mass spectrometry.

G start 1,4-Dioxaspiro[4.5]decan-8-one step1 Imine Formation (Ammonia source, Methanol) start->step1 step2 In situ Reduction (e.g., Sodium triacetoxyborohydride) step1->step2 workup Workup & Purification step2->workup product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine workup->product G start 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine step1 Amide Coupling (Activated Carboxylic Acid, Coupling Reagents) start->step1 product Cathepsin S Inhibitor Precursor step1->product step2 Further Functionalization / Deprotection product->step2 final_product Final Cathepsin S Inhibitor step2->final_product

Caption: General synthetic approach to Cathepsin S inhibitors.

Conclusion

1,4-Dioxaspiro[4.5]decan-8-one is a valuable and versatile building block in drug discovery. Its spirocyclic nature provides a rigid, three-dimensional scaffold that can lead to compounds with improved pharmacological properties. The straightforward synthesis of this ketone and its subsequent conversion to key amine intermediates make it an attractive starting material for the construction of complex molecular architectures. The successful application of this scaffold in the development of Cathepsin S inhibitors underscores its potential in generating novel therapeutics for a range of diseases. As the demand for innovative drug candidates with enhanced efficacy and safety profiles continues to grow, the strategic use of building blocks like 1,4-Dioxaspiro[4.5]decan-8-one will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Google Patents. (n.d.). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US3784551A - 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds.
  • Deng, X., et al. (2010). Practical Synthesis of a Cathepsin S Inhibitor: Route Identification, Purification Strategies, and Serendipitous Discovery of a Crystalline Salt Form. The Journal of Organic Chemistry, 75(5), 1535-1543.
  • PubMed. (2010). Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form. Retrieved from [Link]

  • bioRxiv. (2025). Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino. Retrieved from [Link]

  • MDPI. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Retrieved from [Link]

Sources

Application

High-Resolution NMR Characterization of 1,4-Dioxaspiro[4.5]decan-8-one

Application Note: AN-NMR-DXS-08 Introduction & Application Context 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), often referred to as 1,4-cyclohexanedione monoethylene ketal, is a critical bifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-DXS-08

Introduction & Application Context

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), often referred to as 1,4-cyclohexanedione monoethylene ketal, is a critical bifunctional building block in medicinal chemistry.[1] Its utility lies in its orthogonal reactivity : it possesses a reactive ketone for nucleophilic addition (e.g., Grignard, reductive amination) while the second ketone is masked as a stable cyclic acetal (ketal).

This guide provides a definitive protocol for the structural validation of this molecule using 1H and 13C NMR. Unlike standard spectral lists, this document focuses on the causality of chemical shifts —explaining how the spiro-cyclic geometry and electronic environments dictate the spectral fingerprint—and establishes a self-validating Quality Control (QC) workflow to detect common hydrolysis impurities.

Experimental Protocol: Standard Operating Procedure

Sample Preparation

To ensure high-resolution data and prevent acid-catalyzed hydrolysis during acquisition, strict adherence to solvent neutrality is required.

  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (v/v).

    • Critical Step: Ensure CDCl3 is stored over molecular sieves or K2CO3. Trace acidity in aged chloroform can hydrolyze the ketal back to the dione during the run.

  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.

    • 13C NMR: 40–60 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Norell Standard Series or equivalent) are sufficient; high-precision tubes are not required due to the molecule's rapid tumbling rate.

Acquisition Parameters (400 MHz Base Frequency)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard excitation; decoupling essential for 13C SNR.
Relaxation Delay (D1) 1.0 sec2.0 secSufficient for full relaxation of non-quaternary carbons.
Scans (NS) 16256–51213C requires higher NS due to low natural abundance (1.1%).
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)Covers all protons and the deshielded carbonyl carbon (~211 ppm).
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Structural Analysis & Assignments

Molecular Symmetry

The molecule exhibits a plane of symmetry passing through C8 (carbonyl) and C5 (spiro-center). Consequently, the cyclohexane ring protons appear as two distinct sets of equivalent pairs, simplifying the spectrum into an AA'BB' -like system rather than 8 distinct signals.

1H NMR Interpretation (400 MHz, CDCl3)

The proton spectrum is characterized by three distinct signal groups.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Explanation
3.99 Singlet (s)4HEthylene Ketal (-OCH₂CH₂O-)These protons are chemically equivalent due to rapid ring flipping and symmetry. The shift is characteristic of methylene groups adjacent to oxygen.
2.46 Triplet (t)4HH-7, H-9 (α-to-Carbonyl)Deshielding Zone: The anisotropy of the C=O bond strongly deshields these protons, pushing them downfield relative to the rest of the ring.
2.02 Triplet (t)4HH-6, H-10 (α-to-Ketal)These protons are adjacent to the spiro-carbon. While the oxygen atoms exert an inductive effect, it is weaker than the direct carbonyl anisotropy, resulting in a relatively upfield shift.

*Note: At lower fields (300 MHz) or in viscous solutions, these triplets may appear as broad multiplets due to complex couplings (geminal + vicinal).

13C NMR Interpretation (100 MHz, CDCl3)

The carbon spectrum confirms the backbone structure, specifically the oxidation states of C5 and C8.

Shift (δ ppm)Carbon TypeAssignmentMechanistic Explanation
210.8 Quaternary (Cq)C-8 (Ketone)Diagnostic peak. The extreme downfield shift confirms the presence of the free ketone.
107.6 Quaternary (Cq)C-5 (Spiro Ketal)The spiro carbon is bonded to two oxygens, shifting it into the acetal/ketal region (~100–110 ppm).
64.5 Secondary (CH₂)Dioxolane RingMethylene carbons of the protecting group.
39.5 Secondary (CH₂)C-7, C-9 (α-to-Ketone)Deshielded by the adjacent carbonyl group.
33.9 Secondary (CH₂)C-6, C-10 (α-to-Ketal)Less deshielded; characteristic of cyclohexane carbons beta to oxygen.

Quality Control & Impurity Profiling

The integrity of 1,4-Dioxaspiro[4.5]decan-8-one is compromised by two main pathways: acid hydrolysis (loss of protection) or incomplete synthesis (presence of diketal).

Self-Validating QC Checklist:
  • Check for Hydrolysis (1,4-Cyclohexanedione): Look for a singlet at 2.60 ppm . If the integral ratio of the 3.99 ppm signal (ketal) drops relative to the ring protons, hydrolysis has occurred.

  • Check for Diketal (1,4-Dioxaspiro[4.5]decane): Look for the disappearance of the 210.8 ppm peak in 13C and a simplified 1H spectrum (single peak for ring protons ~1.8 ppm due to high symmetry).

  • Check for Ethylene Glycol: A singlet at ~3.7 ppm (variable with concentration) indicates residual reagent.

Visualization: Spectral Validation Workflow

The following diagram outlines the decision logic for validating the compound's purity based on the NMR data.

NMR_Validation_Workflow Start Crude NMR Spectrum Check_399 Check 3.99 ppm (Singlet) Start->Check_399 Check_210 Check 13C: 210 ppm Check_399->Check_210 Signal Present Impurity_Hydrolysis FAIL: Hydrolysis Detected (Peak at 2.60 ppm) Check_399->Impurity_Hydrolysis Signal Weak/Absent Decision_Pure PASS: Pure Mono-Ketal Check_210->Decision_Pure Signal Present Impurity_Diketal FAIL: Bis-Ketal Detected (No 210 ppm Carbon) Check_210->Impurity_Diketal Signal Absent

Figure 1: Logic flow for validating 1,4-Dioxaspiro[4.5]decan-8-one purity using 1H and 13C NMR markers.

References

  • National Institutes of Health (PubChem). 1,4-Dioxaspiro[4.5]decan-8-one (CID 567415) Spectral Data. Available at: [Link]

  • AIST (SDBS). Spectral Database for Organic Compounds, SDBS No. 3465. (Search via CAS 4746-97-8).[2][3][4] Available at: [Link]

Sources

Method

Application Note: Infrared Spectroscopic Characterization of 1,4-Dioxaspiro[4.5]decan-8-one

Executive Summary 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), frequently referred to as 1,4-cyclohexanedione monoethylene acetal, is a critical bifunctional synthetic intermediate[1]. By selectively protecting one of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), frequently referred to as 1,4-cyclohexanedione monoethylene acetal, is a critical bifunctional synthetic intermediate[1]. By selectively protecting one of the two carbonyl groups of 1,4-cyclohexanedione as an ethylene ketal, chemists unlock the ability to perform desymmetrization and selective downstream functionalizations. This spirocyclic scaffold is heavily utilized in the synthesis of pharmaceutical intermediates, liquid crystals, and potent analgesic compounds[1][2].

Infrared (IR) spectroscopy—specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy—is the frontline analytical technique used to validate the success of this mono-ketalization. This application note provides a comprehensive guide to the spectroscopic profile and standardized analytical protocols for this compound.

Mechanistic Principles of the Spectroscopic Profile

As a Senior Application Scientist, it is crucial to understand why the IR spectrum behaves as it does, rather than simply memorizing peak locations. The transformation from 1,4-cyclohexanedione to 1,4-dioxaspiro[4.5]decan-8-one involves converting an sp²-hybridized carbonyl carbon into an sp³-hybridized spiro carbon, forming a 1,4-dioxolane ring.

  • Retention of the Carbonyl Band: Because the ketalization is deliberately controlled to be mono-selective, the product retains one active ketone. This manifests as a sharp, strong absorption band near 1715 cm⁻¹. If the reaction over-proceeds to the di-ketal, this band disappears entirely.

  • Emergence of Acetal Bands: The newly formed cyclic ketal introduces strong C–O–C asymmetric and symmetric stretching vibrations. Because oxygen is highly electronegative, these bonds possess a large dipole moment, resulting in intensely absorbing bands in the 1050–1150 cm⁻¹ fingerprint region.

  • Absence of Hydroxyls: A successful, purified product must show no broad absorption in the 3200–3600 cm⁻¹ region. The presence of such a band would indicate unreacted ethylene glycol or water contamination[3].

Quantitative Spectral Data

The diagnostic validation of 1,4-Dioxaspiro[4.5]decan-8-one relies on the presence and absence of specific vibrational modes. The table below summarizes the critical quantitative data required for spectral interpretation ([4]).

Vibration ModeWavenumber Range (cm⁻¹)IntensityDiagnostic Significance
C=O Stretching 1710 – 1720Strong, SharpConfirms the presence of the unprotected cyclohexanone carbonyl[3].
C–O–C Asymmetric Stretch 1080 – 1150Strong, BroadValidates the formation of the 1,4-dioxolane (ethylene acetal) ring.
C–O–C Symmetric Stretch 1030 – 1060MediumSecondary confirmation of the spiro-acetal linkage.
C–H Stretching (Aliphatic) 2850 – 2950Medium, MultipleRepresents the methylene (-CH₂-) groups of both the cyclohexane and dioxolane rings.
O–H Stretching 3200 – 3600None (Flat)Validation Checkpoint: Absence confirms complete removal of unreacted ethylene glycol and water[3].

Workflows and Logical Relationships

The following diagram illustrates the logical relationship between the synthetic pathway and the spectroscopic validation required to confirm the structural integrity of the mono-ketal.

ValidationLogic SM 1,4-Cyclohexanedione (Starting Material) Rxn Mono-Ketalization (Ethylene Glycol, H+) SM->Rxn Prod 1,4-Dioxaspiro[4.5]decan-8-one (Target Product) Rxn->Prod Selective Protection IR ATR-FTIR Validation Prod->IR Spectroscopic Sampling Peak1 Retained C=O Stretch (~1715 cm⁻¹) IR->Peak1 Confirms Free Ketone Peak2 New C-O-C Stretches (~1050-1150 cm⁻¹) IR->Peak2 Confirms Acetal Formation Peak3 Absence of O-H (No unreacted diol) IR->Peak3 Confirms Purity

Fig 1: Synthesis and ATR-FTIR spectroscopic validation logic for mono-ketalization.

Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes the underlying causality to guide researchers in troubleshooting.

ATRProtocol Step1 1. Background Scan (Air) Step2 2. Sample Deposition Step1->Step2 Step3 3. Apply Pressure Step2->Step3 Step4 4. Acquire Spectrum Step3->Step4 Step5 5. Clean Crystal (IPA) Step4->Step5

Fig 2: Step-by-step ATR-FTIR operational workflow for solid samples.

Step-by-Step Methodology:
  • Background Acquisition:

    • Action: Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) of the clean, empty ATR diamond crystal.

    • Causality: Atmospheric carbon dioxide (2350 cm⁻¹) and water vapor (3500–4000 cm⁻¹, 1300–1900 cm⁻¹) constantly fluctuate in the laboratory environment. A background scan mathematically subtracts these environmental variables from the final sample spectrum, preventing false peaks that could be misidentified as hydroxyl or alkyne stretches.

  • Sample Deposition:

    • Action: Transfer approximately 2–5 mg of crystalline 1,4-Dioxaspiro[4.5]decan-8-one powder onto the center of the ATR crystal.

    • Causality: 1,4-Dioxaspiro[4.5]decan-8-one is a solid at room temperature (melting point ~74–76 °C[5]). Sufficient sample mass is required to completely cover the active area of the evanescent wave generated by the internal reflection of the IR beam.

  • Pressure Application:

    • Action: Lower the pressure anvil until the clutch clicks, applying uniform, maximum force to the sample.

    • Causality: ATR-FTIR relies on the evanescent wave penetrating only 0.5 to 2 micrometers into the sample. Because the compound is a crystalline powder, microscopic air gaps between crystals will scatter the beam and drastically reduce absorbance. High pressure crushes the crystals into intimate contact with the diamond surface, maximizing the signal-to-noise ratio.

  • Spectral Acquisition & Validation:

    • Action: Run the sample scan using the same parameters as the background.

    • Validation Checkpoint: Immediately inspect the 3200–3600 cm⁻¹ region. If a broad band is observed, the sample is contaminated with moisture or unreacted ethylene glycol[3]. Do not proceed with downstream synthesis until the sample is recrystallized or dried. Next, confirm the presence of the ~1715 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C–O–C) peaks.

  • Crystal Cleaning:

    • Action: Raise the anvil and wipe the crystal with a lint-free wipe dampened with isopropanol or acetone. Allow to air dry.

    • Causality: 1,4-Dioxaspiro[4.5]decan-8-one is highly soluble in acetone and alcohols[5]. Using these solvents ensures complete dissolution and removal of the analyte, preventing cross-contamination for subsequent laboratory analyses.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 567415, 1,4-Dioxaspiro[4.5]decan-8-one.[Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

Sources

Application

Mass Spectrometry Profiling of 1,4-Dioxaspiro[4.5]decan-8-one

An In-Depth Technical Guide and Application Note Methodologies for Purity Assessment, Impurity Profiling, and Structural Characterization [1] Abstract 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), also known as 1,4-cy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Application Note

Methodologies for Purity Assessment, Impurity Profiling, and Structural Characterization [1]

Abstract

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), also known as 1,4-cyclohexanedione monoethylene acetal, is a critical bifunctional scaffold in medicinal chemistry.[1][2][3][4] It serves as the primary precursor for spirocyclic amines and protease inhibitors (e.g., Cathepsin S).[1] Its dual functionality—a reactive ketone and a protected ketal—presents a unique analytical challenge: the molecule is susceptible to acid-catalyzed hydrolysis, reverting to 1,4-cyclohexanedione, or over-protection to the bis-ketal impurity during synthesis.[1]

This guide details validated protocols for the mass spectrometric analysis of this compound. We prioritize Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling due to the molecule's volatility and neutral character.[1] We also provide Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for reaction monitoring, emphasizing pH control to prevent on-column degradation.[1]

Chemical Profile & Physicochemical Properties
PropertyDataRelevance to MS Analysis
IUPAC Name 1,4-Dioxaspiro[4.5]decan-8-one--
Synonyms 1,4-Cyclohexanedione monoethylene ketal--
Formula C₈H₁₂O₃Monoisotopic Mass: 156.0786 Da
Boiling Point ~260 °C (Predicted)Suitable for GC analysis.[1]
LogP -0.1 to 0.3Moderate polarity; amenable to Reverse Phase LC.[1]
Stability Acid Labile CRITICAL: Ketal hydrolyzes in acidic LC mobile phases (e.g., 0.1% Formic Acid).[1]
Key Impurities 1. 1,4-Cyclohexanedione (Hydrolysis product)2. 1,4-Cyclohexanedione bis(ethylene ketal) (Over-reaction)Impurity 1 is polar/early eluting.Impurity 2 is late eluting (MW ~200).[1]
Method A: GC-MS Analysis (Gold Standard for Purity)[1]

Rationale: GC-MS is the preferred method for QC release testing.[1] The molecule is sufficiently volatile and thermally stable (up to ~250°C), allowing for high-resolution separation of the mono-ketal from the bis-ketal and starting dione without the risk of hydrolysis inherent in aqueous LC methods.[1]

2.1. Experimental Protocol
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column Selection:

    • Primary Recommendation:DB-WAX ETR (Polyethylene Glycol), 30 m × 0.32 mm, 1.0 µm film.[1]

    • Reasoning: The polar stationary phase provides superior resolution between the polar 1,4-cyclohexanedione impurity and the target mono-ketal compared to non-polar (DB-5) columns [1].[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Inlet Parameters:

    • Temperature: 250 °C.[1]

    • Mode: Split Injection (20:1 to 50:1) .

    • Why: The compound ionizes well.[1] Split injection prevents detector saturation and improves peak shape for the ketone functionality.[1]

  • Oven Program:

    • Initial: 45 °C (Hold 4 min) – Traps volatile solvents/impurities.

    • Ramp: 20 °C/min to 250 °C.

    • Final: 250 °C (Hold 5 min) – Ensures elution of the bis-ketal (Diketal).

  • MS Parameters (EI Source):

    • Ionization Energy: 70 eV.[1]

    • Source Temp: 230 °C; Quad Temp: 150 °C.[1]

    • Scan Range: m/z 35–300.[1]

    • Solvent Delay: 3.5 min (Adjust based on solvent).[1]

2.2. Data Interpretation & Fragmentation (EI)

The Electron Ionization (EI) spectrum of 1,4-Dioxaspiro[4.5]decan-8-one is distinct and dominated by the stability of the ketal ring.[1]

  • Molecular Ion (M⁺): m/z156 (Low intensity, ~3–5%).[1] The radical cation is relatively unstable.[1]

  • Base Peak: m/z99 (100%).[1]

    • Mechanism:[1][5][6] This ion represents the dioxolane ring with an attached methylene group (C₅H₇O₂⁺).[1] It forms via α-cleavage adjacent to the spiro-carbon followed by ring contraction or hydrogen transfer.[1] It is the diagnostic "fingerprint" for ethylene ketals on cyclohexane rings.[1]

  • Fragment Ions:

    • m/z86 (M - 70): Result of ring opening and loss of C₄H₆O (cyclobutanone moiety equivalent).[1]

    • m/z55 : C₃H₃O⁺ or C₄H₇⁺ fragment from the hydrocarbon ring.[1]

    • m/z42 : C₂H₂O⁺ (Ketene loss characteristic of cyclic ketones).[1]

Impurity Identification:

  • 1,4-Cyclohexanedione: m/z 112 (M⁺), Base peak m/z 56.[1]

  • Bis-ketal (Diketal): m/z 200 (M⁺), Base peak m/z 99.[1] Note: The base peak is identical to the target; separation must be chromatographic.

Method B: LC-MS Analysis (Reaction Monitoring)

Rationale: Used when the compound is present in non-volatile reaction matrices or biological fluids.[1] Critical Warning: Standard acidic mobile phases (0.1% Formic Acid) can catalyze deprotection of the ketal in-situ, leading to false negatives for the target and false positives for the dione.[1]

3.1. Experimental Protocol
  • Instrument: Triple Quadrupole or Q-TOF LC-MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase (Buffered pH 6.5 - 7.0):

    • A: 5 mM Ammonium Acetate in Water.[1]

    • B: Acetonitrile (LC-MS Grade).[1]

    • Why: Ammonium acetate maintains neutral pH, preserving the ketal.[1]

  • Gradient:

    • 0–1 min: 5% B.[1]

    • 1–6 min: 5% → 90% B.[1]

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[1]

  • MS Settings:

    • Capillary Voltage: 3500 V.[1]

    • Gas Temp: 300 °C.[1]

3.2. ESI Spectrum Characteristics
  • [M+H]⁺: m/z157.08 (Moderate intensity).[1]

  • [M+NH₄]⁺: m/z174.11 (Often the base peak in ammonium buffered systems).[1]

  • [M+Na]⁺: m/z179.06 (High intensity if sodium background is present).[1]

  • [2M+Na]⁺: m/z 335.15 (Dimer formation at high concentrations).[1]

Visualization of Workflows
Figure 1: GC-MS Purity Analysis Workflow

This diagram outlines the decision logic for sample preparation and instrument parameters to ensure separation of the critical "Diketal" impurity.[1]

GCMS_Workflow Sample Crude Sample (Solid/Oil) Prep Dissolution (MeOH or DCM, 1 mg/mL) Sample->Prep Weigh & Dilute Inlet GC Inlet (250°C) Split 20:1 Prep->Inlet 1 µL Injection Column Separation DB-WAX ETR Column Inlet->Column Volatilization MS EI Source (70eV) Scan 35-300 m/z Column->MS Elution Data Data Analysis MS->Data Imp1 Impurity 1: 1,4-Cyclohexanedione (Early Eluting) Data->Imp1 Target Target: Mono-Ketal (m/z 99, 156) Data->Target Imp2 Impurity 2: Bis-Ketal (Late Eluting) Data->Imp2

Caption: Workflow for GC-MS analysis distinguishing the target mono-ketal from hydrolysis products and over-reacted bis-ketals.

Figure 2: EI Fragmentation Pathway (m/z 99 Formation)

Proposed mechanism for the formation of the diagnostic base peak.[1]

Frag_Pathway Parent Molecular Ion (M+) m/z 156 (Unstable) AlphaCleavage α-Cleavage (Ring Opening) Parent->AlphaCleavage - e- BasePeak Base Peak Ion [Dioxolane-C3H5]+ m/z 99 AlphaCleavage->BasePeak Fragmentation NeutralLoss Neutral Loss C3H5O Radical AlphaCleavage->NeutralLoss Loss

Caption: Electron Ionization pathway showing the generation of the dominant m/z 99 ion characteristic of the ethylene ketal moiety.

Troubleshooting & System Suitability
IssueProbable CauseCorrective Action
Peak Tailing (GC) Active sites in liner or column interacting with the ketone.[1]Replace inlet liner with deactivated glass wool; trim column.[1]
Appearance of Dione (LC) On-column hydrolysis due to acidic pH.[1]Switch to Ammonium Acetate (pH 6.8) ; avoid Formic/TFA.
Low Sensitivity (MS) Inefficient ionization of neutral ketal.[1]For LC, promote adducts by adding 5mM Ammonium Formate.[1] For GC, increase concentration (splitless not recommended due to matrix).[1]
Ghost Peaks Carryover of the Bis-ketal (high boiling point).[1]Extend the final GC oven hold at 250°C to 10 minutes.
References
  • Reddy, V. S. V. N., et al. (2010).[1][7] A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. American Journal of Analytical Chemistry , 1(2), 69-73.[1] Link

  • NIST Mass Spectrometry Data Center.[1][8] (2023).[1] Mass Spectrum of 1,4-Dioxaspiro[4.5]decan-8-one. NIST Chemistry WebBook, SRD 69 . Link

  • BenchChem. (2025).[1] Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Precursors. Link

  • PubChem. (2025).[1][8] Compound Summary: 1,4-Dioxaspiro[4.5]decan-8-one.[1][2][3][6][9][10][11][12] National Library of Medicine .[1] Link

Sources

Method

Chromatographic purification of 1,4-Dioxaspiro[4.5]decan-8-one

Application Note: Chromatographic Purification of 1,4-Dioxaspiro[4.5]decan-8-one Executive Summary This application note details the optimized chromatographic purification of 1,4-Dioxaspiro[4.5]decan-8-one, a critical bi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Purification of 1,4-Dioxaspiro[4.5]decan-8-one

Executive Summary

This application note details the optimized chromatographic purification of 1,4-Dioxaspiro[4.5]decan-8-one, a critical bifunctional intermediate in organic synthesis. Due to the acid-lability of its dioxolane ring, standard normal-phase silica gel chromatography often results in partial deprotection and yield loss. This guide provides a self-validating protocol utilizing triethylamine-deactivated silica and specific visualization techniques to ensure the high-fidelity recovery of the target ketal.

Chemical Context & Mechanistic Causality

1,4-Dioxaspiro[4.5]decan-8-one (commonly referred to as 1,4-cyclohexanedione monoethylene acetal) is an exceedingly useful bifunctional synthetic intermediate widely utilized in the synthesis of pharmaceutical intermediates, liquid crystals, and complex spirocyclic architectures[1]. The molecule possesses orthogonal reactivity: an electrophilic carbonyl group and a protected ketone (acetal)[2].

The Causality of Degradation: The primary challenge during purification is the chemical stability of the 1,3-dioxolane (acetal) protecting group. Standard normal-phase silica gel contains active silanol groups that impart a mild Brønsted acidity (pH ~4.5–5.5). When the crude ketal is loaded onto an untreated column, these acidic sites can protonate the acetal oxygen. In the presence of trace water, this catalyzes the hydrolysis of the protecting group, reverting the molecule back to 1,4-cyclohexanedione and ethylene glycol[3]. To circumvent this degradation pathway and ensure a self-validating purification system, the stationary phase must be chemically deactivated prior to loading.

Degradation Ketal 1,4-Dioxaspiro[4.5]decan-8-one (Target Ketal) Silica Active Silanol Groups (Brønsted Acidic, pH ~5) Ketal->Silica Adsorption & Protonation Dione 1,4-Cyclohexanedione (Degradant) Silica->Dione Hydrolysis (H2O trace) Diol Ethylene Glycol (Byproduct) Silica->Diol Cleavage

Acid-catalyzed hydrolysis pathway of the acetal group on untreated silica gel.

Physicochemical Profile

Understanding the physical properties of the target is crucial for optimizing the mobile phase and detection methods. Because the molecule lacks a conjugated


-system, it is UV-inactive at standard detection wavelengths (e.g., 254 nm), necessitating alternative visualization strategies during fraction analysis.

Table 1: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one

PropertyValue
Molecular Weight 156.18 g/mol
Appearance White to off-white solid powder[4]
Melting Point 70–73 °C
Solubility Soluble in EtOAc, DCM, Toluene, and MeOH
Chromophore None (UV-inactive at 254 nm)
Stability Sensitive to aqueous acids; stable in neutral/basic media

Purification Strategy & Workflow

To achieve >99% purity without compromising the ketal, the protocol employs a Triethylamine (Et


N) deactivated silica stationary phase and a step-gradient elution of Hexane/Ethyl Acetate[5]. Dry loading is utilized to prevent band broadening, which is common when loading slightly polar oils or low-melting solids directly onto a column.

Workflow A Crude 1,4-Dioxaspiro[4.5]decan-8-one (Contains Diol & Dione) C Sample Dry Loading (Adsorption onto Celite) A->C B Silica Gel Deactivation (1% Et3N in Hexane) D Flash Chromatography (Hexane:EtOAc Gradient) B->D C->D E Fraction Analysis (TLC with KMnO4 Stain) D->E F Concentration in vacuo (< 30 °C) E->F G Pure 1,4-Dioxaspiro[4.5]decan-8-one (White Solid) F->G

Workflow for the chromatographic purification of 1,4-Dioxaspiro[4.5]decan-8-one.

Step-by-Step Chromatographic Protocol

Step 1: Stationary Phase Deactivation

Causality: Neutralizing the acidic silanol groups prevents on-column deketalization, ensuring the structural integrity of the target molecule.

  • Prepare the initial mobile phase: 90% Hexane / 10% Ethyl Acetate containing 1% (v/v) Triethylamine (Et

    
    N)[2].
    
  • Slurry-pack the flash chromatography column with silica gel (230–400 mesh) using the Et

    
    N-doped mobile phase.
    
  • Flush the column with 2–3 column volumes (CV) of the deactivated mobile phase to ensure complete neutralization of the silica bed.

Step 2: Sample Preparation (Dry Loading)

Causality: Dry loading ensures a narrow initial sample band, maximizing the resolution between the mono-ketal, unreacted dione, and the di-ketal byproduct.

  • Dissolve the crude 1,4-Dioxaspiro[4.5]decan-8-one in a minimal amount of Dichloromethane (DCM).

  • Add deactivated Celite 545 (or deactivated silica) to the solution (approx. 2:1 mass ratio of Celite to crude).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load the powder onto the flat surface of the packed column and top with a thin protective layer of clean sand.

Step 3: Column Elution
  • Begin elution with an isocratic hold of 90:10 Hexane:EtOAc (with 1% Et

    
    N) for 2 CV to elute non-polar impurities (e.g., the fully protected di-ketal 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane)[1].
    
  • Initiate a gradient from 90:10 to 70:30 Hexane:EtOAc over 5 CV[5].

  • Collect fractions in appropriately sized test tubes. The target mono-ketal typically elutes around the 80:20 to 75:25 Hexane:EtOAc mark.

Step 4: Fraction Analysis & Detection

Causality: Because the compound is UV-inactive, a chemical stain that reacts with the functional groups is required. Potassium permanganate (KMnO


) oxidizes the molecule, leaving a bright yellow spot on a purple background.
  • Spot fractions on a silica gel TLC plate.

  • Develop the plate in 70:30 Hexane:EtOAc.

  • Dip the plate in KMnO

    
     stain and gently heat with a heat gun until spots appear.
    

Table 2: TLC Rf Values and Staining Results (70:30 Hexane:EtOAc)

CompoundRf ValueKMnO

Stain Result
Di-ketal Byproduct~0.65Faint yellow
1,4-Dioxaspiro[4.5]decan-8-one ~0.45 Bright yellow
1,4-Cyclohexanedione (Degradant)~0.30Bright yellow
Ethylene Glycol~0.05Immediate bright yellow
Step 5: Concentration and Storage
  • Pool the fractions containing the pure target compound based on the TLC analysis.

  • Concentrate in vacuo using a rotary evaporator. Crucial: Maintain the water bath temperature below 30 °C to prevent thermal degradation or sublimation of the purified ketal[2].

  • Dry the resulting white solid under high vacuum (0.5 mmHg) for 2 hours. Store under an inert atmosphere (N

    
     or Ar) at 4 °C to maximize shelf life.
    

References

  • [2] Nguyen, H., et al. "Organic Syntheses Procedure: (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane." Organic Syntheses, Inc.[Link]

  • [3] Noland, W. E., et al. "Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts." PubMed Central (PMC).[Link]

  • [1] "Synthesis of 1,4-dioxaspira[4.5]decan-8-one." ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1,4-Dioxaspiro[4.5]decan-8-one synthesis

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione monoethylene acetal).

Because 1,4-cyclohexanedione possesses two identical, sterically unhindered ketone moieties, achieving high selectivity for the mono-ketal over the bis-ketal requires precise control over reaction stoichiometry, water removal, and catalyst selection. This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to optimize your yield.

Synthetic Workflow & Equilibrium Dynamics

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is governed by equilibrium. Understanding the pathways between the starting dione, the target monoketal, and the over-reacted bisketal is the first step in troubleshooting your yield.

G SM 1,4-Cyclohexanedione (Starting Material) EG + Ethylene Glycol (Acid Catalyst) SM->EG Target 1,4-Dioxaspiro[4.5]decan-8-one (Target Monoketal) EG->Target Controlled Stoichiometry Dean-Stark (-H2O) Bisketal 1,4,9,12-tetraoxadispiro- [4.2.4.2]tetradecane (Bisketal Byproduct) Target->Bisketal Excess Ethylene Glycol Over-reaction Bisketal->Target Selective Deketalization (HAc/H2O, 65°C, 11 min)

Reaction pathways for 1,4-Dioxaspiro[4.5]decan-8-one synthesis and bisketal recovery.

Troubleshooting Guide & FAQs

Q1: Why am I getting a high percentage of the bisketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) instead of the monoketal? Causality & Solution: This is a classic statistical distribution problem. Because the two ketone groups on 1,4-cyclohexanedione are chemically equivalent and unhindered, adding 1.0 equivalent of ethylene glycol will inevitably yield a statistical mixture of unreacted dione, the target monoketal, and the bisketal. To prevent this: Use exactly 1.0 to 1.1 equivalents of ethylene glycol, but add it slowly (dropwise via an addition funnel) to a dilute solution of the dione. This ensures the local concentration of ethylene glycol remains low, favoring mono-acetalization [1].

Q2: I have already formed a mixture heavily contaminated with the bisketal. Is the batch ruined? Causality & Solution: Do not discard the batch. You can recover the target compound through selective deketalization . Because the bisketal is slightly more sterically strained and possesses different solubility profiles than the monoketal, mild acidic hydrolysis can selectively cleave one acetal group before the other. By dissolving the crude bisketal in a 5:1 (v/v) mixture of acetic acid (HAc) and water at 65°C for exactly 11 minutes, you can achieve up to an 80% chromatographic yield of the monoketal [2].

Q3: What is the most effective way to drive the ketalization to completion without using a massive excess of ethylene glycol? Causality & Solution: Acetalization is a reversible condensation reaction that produces water. According to Le Chatelier's Principle, removing water from the system drives the equilibrium toward the product. Use a Dean-Stark apparatus with a solvent that forms a positive azeotrope with water, such as toluene. This allows for continuous water removal at reflux, ensuring high conversion rates without requiring excess diol [1].

Q4: Traditional p-Toluenesulfonic acid (p-TsOH) is causing side reactions and making workup difficult. Are there modern alternatives? Causality & Solution: Yes. Recent methodologies utilize Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate. The ionic liquid acts as both the acid catalyst and a phase-separating medium. Upon cooling and adding a non-polar solvent like toluene, the system forms a biphasic mixture where the product migrates to the organic layer, leaving the catalyst and water in the ionic liquid layer. This method has demonstrated mass yields exceeding 97% [3].

Quantitative Data: Reaction Condition Comparison

To assist in selecting the optimal synthetic route for your laboratory's capabilities, compare the empirical data of the three primary methodologies below:

Synthesis MethodCatalystSolventTemp (°C)TimeReported YieldKey Advantage
Direct Ketalization p-TsOH (cat.)Toluene110 (Reflux)4-6 h45% - 60%Standard reagents, easy setup.
Ionic Liquid Catalysis 1-butyl-3-methylimidazolium HSO₄None (Neat) -> Toluene extraction110 - 1325.5 h~97.8%Near-quantitative yield, easy phase separation[3].
Selective Deketalization Acetic Acid (HAc)HAc / H₂O (5:1)6511 min~80%Salvages over-reacted bisketal batches [2].

Step-by-Step Experimental Protocols

Every protocol must be treated as a self-validating system. Follow the visual cues and TLC checkpoints closely to ensure thermodynamic control.

Protocol A: Direct Mono-ketalization via Dean-Stark (Standard Approach)

This method relies on azeotropic water removal to drive the reaction without excess diol.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Add 1,4-cyclohexanedione (1.0 equiv, e.g., 11.2 g, 0.1 mol) and toluene (150 mL) to the flask. Stir until dissolved.

  • Catalyst & Diol Addition: Add p-toluenesulfonic acid monohydrate (0.05 equiv, 0.95 g). Begin heating the mixture. Once the solution reaches 80°C, add ethylene glycol (1.1 equiv, 6.8 g, 0.11 mol) dropwise over 30 minutes to prevent local concentration spikes.

  • Reflux & Azeotropic Removal: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap. The reaction is self-validating: it is complete when the theoretical volume of water (approx. 1.8 mL) has collected in the trap (usually 4-6 hours) [1].

  • Quenching (Critical Step): Cool the reaction to room temperature. Immediately add 50 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the acid catalyst prevents the reverse reaction (hydrolysis) from occurring during the aqueous workup.

  • Workup: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (Hexane:Ethyl Acetate) to separate the monoketal from trace dione and bisketal.

Protocol B: Selective Deketalization (Recovery of Bisketal)

Use this protocol to salvage batches that have over-reacted into 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

  • Solvent Preparation: Prepare a 5:1 (v/v) mixture of glacial acetic acid and distilled water.

  • Dissolution: Dissolve the crude bisketal (or bisketal-heavy mixture) in the HAc/H₂O mixture to achieve a concentration of 0.5 g/mL.

  • Precision Heating: Heat the reaction mixture to exactly 65°C.

  • Timing (Critical Step): Maintain the temperature at 65°C for exactly 11 minutes . Causality: Extended heating will result in the complete hydrolysis back to 1,4-cyclohexanedione. Strict adherence to this time limit ensures kinetic trapping of the monoketal [2].

  • Quenching & Extraction: Immediately pour the mixture into an ice-cold solution of saturated NaHCO₃ to halt the hydrolysis. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly enriched 1,4-Dioxaspiro[4.5]decan-8-one.

References

  • ResearchGate. "Synthesis of 1,4-dioxaspira[4.5]decan-8-one." ResearchGate,[Link]

Optimization

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Troubleshooting Guides, Methodologies, and FAQs for Monoacetalization Workflows Welcome to the Technical Support Center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (cyclohexane-1,4-dione monoethylene acetal). As...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Methodologies, and FAQs for Monoacetalization Workflows

Welcome to the Technical Support Center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (cyclohexane-1,4-dione monoethylene acetal). As a widely used bifunctional synthetic intermediate, its strategic importance lies in the selective protection of one ketone group in 1,4-cyclohexanedione, allowing for a wide range of chemical manipulations on the unprotected carbonyl[1].

However, because the starting material possesses two chemically equivalent carbonyl groups, researchers frequently encounter statistical mixtures and degradation pathways. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies to optimize your monoacetalization workflows.

Mechanistic Architecture & Reaction Pathways

The synthesis relies on the acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol[2]. The primary challenge is arresting the reaction at the mono-acetal stage. While the formation of the first dioxolane ring exerts a mild electron-withdrawing inductive effect that slightly deactivates the remaining C8 carbonyl, this kinetic barrier is weak. Without strict stoichiometric and thermal control, the reaction rapidly cascades into side reactions.

SynthesisPathways Dione 1,4-Cyclohexanedione (Starting Material) MonoAcetal 1,4-Dioxaspiro[4.5]decan-8-one (Target Mono-acetal) Dione->MonoAcetal p-TsOH, Toluene Dean-Stark, 110°C Aldol Aldol Oligomers (Side Reaction) Dione->Aldol High Acid Conc. Thermal Stress Glycol Ethylene Glycol (1.0 - 1.1 eq) Glycol->MonoAcetal p-TsOH, Toluene Dean-Stark, 110°C MonoAcetal->Dione Acidic Workup (Hydrolysis) BisAcetal Bis-acetal (Over-reaction) MonoAcetal->BisAcetal Excess Glycol Prolonged Heating

Reaction pathways and common side reactions in mono-acetalization.

Self-Validating Experimental Protocol: Optimized Monoacetalization

To maximize the yield of the mono-acetal and suppress bis-acetalization and aldol condensation, follow this kinetically controlled Dean-Stark protocol[1].

Phase 1: Setup & Stoichiometry

  • To a round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark apparatus and a reflux condenser.

  • Add 1,4-cyclohexanedione (1.0 eq) and dissolve in anhydrous toluene (approx. 0.2 M concentration).

  • Add ethylene glycol strictly limited to 1.05 to 1.10 equivalents [1]. Causality: Restricting the diol starves the secondary reaction pathway, forcing the equilibrium to favor the mono-acetal.

  • Add p-toluenesulfonic acid monohydrate (p-TsOH) at a catalytic loading of 1.0 mol% .

Phase 2: Azeotropic Dehydration 5. Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. 6. Validation Checkpoint: Monitor the reaction strictly by TLC or GC-MS every 60 minutes. Do not rely solely on the volume of water collected. Terminate the reaction when the starting dione is ~5-10% remaining. Pushing for 100% conversion will exponentially increase bis-acetal formation.

Phase 3: Neutralization & Workup (Critical) 7. Remove the heat source and allow the flask to cool to room temperature. 8. Quench: Immediately add 2.0 mol% of triethylamine (TEA) directly to the toluene solution before any aqueous contact. Causality: Acetals are highly sensitive to aqueous acids. Neutralizing the p-TsOH in the organic phase prevents catastrophic hydrolysis back to the dione during the wash steps[2]. 9. Wash the organic layer with ice-cold saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification 10. The crude product can be purified by recrystallization from petroleum ether, or by dissolving in diethyl ether and precipitating with petroleum ether (b.p. 60-80 °C)[3].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and product distribution. Use this matrix to calibrate your specific scale-up conditions.

ParameterEthylene Glycol (eq)Catalyst (mol%)Time (h)Conversion (%)Mono-acetal Yield (%)Bis-acetal Yield (%)
Condition A (Under-reacted) 1.01.04857510
Condition B (Optimized) 1.11.069582 13
Condition C (Over-reacted) 1.51.06>996040
Condition D (Acid Degradation) 1.15.06986515*

*Note: Condition D results in a ~18% loss of mass balance due to intractable aldol oligomerization (darkening of the mixture).

Troubleshooting Guides & FAQs

Q1: Why am I observing a high percentage of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (bis-acetal) in my crude mixture? A1: The two carbonyls of 1,4-cyclohexanedione are chemically equivalent. While the formation of the first acetal induces a slight conformational change and a weak electron-withdrawing inductive effect that mildly deactivates the C8 carbonyl, this kinetic barrier is easily overcome by excess reagent or thermodynamic driving forces. Solution: Strictly limit ethylene glycol to 1.05–1.10 equivalents[1]. It is statistically more favorable to accept a 90-95% conversion and recover the unreacted starting material than to force completion and generate the inseparable bis-acetal.

Q2: My reaction mixture turns dark brown or black during the Dean-Stark reflux. What is causing this degradation? A2: 1,4-Cyclohexanedione is highly prone to enolization. Under strong acidic conditions (e.g., excess p-TsOH) combined with the thermal stress of refluxing toluene, the enol tautomer attacks the protonated carbonyl of adjacent dione molecules. This initiates an aldol condensation cascade, leading to dark, intractable polymeric tars. Solution: Reduce the acid catalyst loading to 0.5–1.0 mol%. Ensure the p-TsOH is relatively dry, as excess water can exacerbate side reactions before azeotropic removal is complete.

Q3: TLC indicates excellent conversion during the reaction, but my isolated yield is low and contains significant starting dione. Why is the product disappearing? A3: Acetals are inherently stable to basic conditions but highly labile in the presence of aqueous acid. If the p-TsOH catalyst is not fully neutralized before the addition of water during the workup phase, the local acidic pH rapidly protonates the ketal oxygen. This triggers the expulsion of ethylene glycol and hydrolyzes the product back to 1,4-cyclohexanedione[2]. Solution: Introduce a self-validating quench step. Cool the reaction and add a slight molar excess of triethylamine directly to the organic phase before any aqueous washing.

Q4: What is the most efficient way to isolate the mono-acetal from unreacted dione and the bis-acetal byproduct? A4: While polarity differences allow for chromatographic separation, bulk purification is often required for scale-up. Solution: For high-purity isolation, the mono-acetal can be recrystallized from petroleum ether. Alternatively, because the mono-acetal sublimes slowly under vacuum[3], careful sublimation or fractional distillation under high vacuum can be employed, provided the system is strictly acid-free to prevent thermal reversion.

References

  • Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.Benchchem.
  • 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8.ChemicalBook.
  • 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1.Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Reductive Amination

Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction. Reductive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction. Reductive amination is one of the most powerful and versatile methods for C-N bond formation, accounting for a significant portion of such reactions within the pharmaceutical industry.[1][2][3] Its prevalence is due to its operational simplicity and the wide availability of starting materials.[4]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices to empower you to optimize your reactions effectively, whether you are working at the discovery scale or planning for process development.

Core Principles: The Reductive Amination Reaction

Reductive amination is fundamentally a two-step process that occurs in a single pot:

  • Imine/Iminium Ion Formation: A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine under neutral or weakly acidic conditions. This reversible reaction forms a hemiaminal intermediate, which then dehydrates to yield an imine (from a primary amine) or an enamine (from a secondary amine).[5][6] The imine can then be protonated to form a highly electrophilic iminium ion.

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[7][8]

The success of the reaction hinges on the delicate balance between these two steps. The key is to facilitate imine formation and ensure its subsequent reduction occurs much faster than the undesired reduction of the starting carbonyl compound.[7][9]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Formation (Equilibrium) cluster_step2 Step 2: Reduction Carbonyl R¹(R²)C=O Aldehyde/Ketone Hemiaminal R¹(R²)C(OH)NHR³ Hemiaminal Carbonyl->Hemiaminal + R³NH₂ Amine R³NH₂ Amine Hemiaminal->Carbonyl - R³NH₂ Imine R¹(R²)C=NR³ Imine Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Iminium [R¹(R²)C=N⁺HR³] Iminium Ion Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product R¹(R²)CH-NHR³ Final Amine Iminium->Product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reductive amination experiments.

Problem Area 1: Low or No Product Conversion
Q: My reaction shows low or no conversion, and my TLC/LC-MS shows only unreacted starting materials (carbonyl and amine). What's wrong?

A: This classic symptom points to a failure in the first step of the reaction: imine formation. The equilibrium between the carbonyl/amine and the imine is not being sufficiently pushed to the product side.[10]

Causality & Solutions:

  • Inefficient Water Removal: Imine formation is a condensation reaction that releases water.[10] In a closed system, this water can hydrolyze the imine back to the starting materials.

    • Action: Add a dehydrating agent to the reaction. Anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) are effective for sequestering water and driving the equilibrium forward.[10][11] For larger-scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically.

  • Incorrect pH: The reaction pH is critical.[5]

    • If pH is too high (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.

    • If pH is too low (acidic): The amine starting material becomes protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.[5][12]

    • Action: The optimal pH is typically mildly acidic, between 4 and 7.[5] Using a catalytic amount of acetic acid (AcOH) is a common and effective strategy.[13][14] For sensitive substrates, a buffer system (e.g., AcOH/NaOAc) can provide tighter control.[15]

  • Steric Hindrance: If either the ketone or the amine is sterically bulky, the formation of the iminium intermediate can be very difficult and disfavored in the equilibrium.[16]

    • Action: Increase the temperature to provide more energy to overcome the activation barrier. You may also need to use a more forceful set of conditions, such as adding a Lewis acid like Ti(OiPr)₄ or ZnCl₂ to activate the carbonyl.[7][17]

Q: My TLC/LC-MS shows the imine intermediate is forming, but it's not converting to the final amine product. What should I do?

A: This indicates a problem with the reduction step. The reducing agent is either inactive or not potent enough under the current conditions to reduce the imine/iminium ion.

Causality & Solutions:

  • Degraded Reducing Agent: Hydride reducing agents, especially sodium triacetoxyborohydride (NaBH(OAc)₃), are moisture-sensitive.[17][18] Sodium borohydride (NaBH₄) can degrade over time.

    • Action: Always use a fresh bottle of the reducing agent or one that has been properly stored in a desiccator.[10] It can be helpful to test the activity of an old bottle of NaBH₄ on a simple ketone to confirm its viability.[19]

  • Insufficient Reaction Time or Temperature: The reduction of some imines, particularly those derived from hindered substrates, can be slow.

    • Action: Extend the reaction time and continue to monitor by TLC or LC-MS until the imine spot is consumed.[10] Gentle heating (e.g., 40-55 °C) can also accelerate the reduction, provided the starting materials and product are stable at that temperature.[15]

  • Incorrect Choice of Reductant: While NaBH(OAc)₃ and NaBH₃CN are excellent for one-pot procedures, if you have pre-formed and isolated the imine, a stronger reductant might be considered.

    • Action: For a two-step procedure (where the imine is isolated first), NaBH₄ is a cost-effective and powerful choice.[17] Add it portion-wise at a lower temperature (e.g., 0 °C) to control reactivity.[10]

Troubleshooting_Workflow Start Low/No Yield Check_TLC Analyze Reaction Mixture (TLC/LC-MS) Start->Check_TLC Start_Materials Only Starting Materials Present Check_TLC->Start_Materials No Imine? Imine_Present Imine Intermediate Observed Check_TLC->Imine_Present Imine Stalls? Product_Impure Product Formed, but with Side Products Check_TLC->Product_Impure Impure Product? Imine_Issue Imine Formation is the Issue Start_Materials->Imine_Issue Reduction_Issue Reduction is the Issue Imine_Present->Reduction_Issue Side_Reaction_Issue Side Reactions Dominate Product_Impure->Side_Reaction_Issue Sol_Imine_1 1. Add Dehydrating Agent (e.g., Mol. Sieves) Imine_Issue->Sol_Imine_1 Sol_Red_1 1. Use Fresh Reducing Agent Reduction_Issue->Sol_Red_1 Sol_Side_1 1. Switch to Milder Reductant (e.g., NaBH(OAc)₃) Side_Reaction_Issue->Sol_Side_1 Sol_Imine_2 2. Adjust pH to 4-7 (add cat. AcOH) Sol_Imine_1->Sol_Imine_2 Sol_Imine_3 3. Increase Temperature or add Lewis Acid (Ti(OiPr)₄) Sol_Imine_2->Sol_Imine_3 Sol_Red_2 2. Extend Reaction Time or Gently Heat Sol_Red_1->Sol_Red_2 Sol_Red_3 3. Re-evaluate Choice of Reducing Agent Sol_Red_2->Sol_Red_3 Sol_Side_2 2. Control Stoichiometry (use slight excess of amine) Sol_Side_1->Sol_Side_2 Sol_Side_3 3. Consider a Stepwise Procedure Sol_Side_2->Sol_Side_3

Caption: Decision tree for troubleshooting reductive amination.

Problem Area 2: Significant Side Product Formation
Q: My main side product is the alcohol from the reduction of my starting carbonyl. How can I prevent this?

A: This is a classic selectivity problem. It occurs when the reducing agent is too powerful and reduces the starting aldehyde or ketone before it has a chance to form the imine.[7][10][13]

Causality & Solutions:

  • Overly Reactive Reducing Agent: Sodium borohydride (NaBH₄) is a potent reducing agent capable of readily reducing aldehydes and ketones.[12][17] Using it in a one-pot procedure often leads to this side reaction.

    • Action: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are specifically designed for reductive amination because they reduce the protonated iminium ion much faster than they reduce the starting carbonyl.[7][9][13] NaBH(OAc)₃ is often preferred as it avoids the use of toxic cyanide reagents and waste streams.[7][12]

  • Reaction Setup: Even with a milder reagent, if imine formation is slow, some carbonyl reduction can occur.

    • Action (One-Pot): Add the reducing agent last. Stir the carbonyl compound, amine, and any acid catalyst together for a period (e.g., 20-60 minutes) to allow the imine equilibrium to establish before introducing the reductant.[13][14]

    • Action (Two-Step): For particularly problematic cases, adopt a stepwise procedure. First, form the imine, often with a dehydrating agent, and monitor for completion. Only then, in the same pot or after isolation, add the reducing agent (NaBH₄ can be used effectively here).[10][20]

Q: I'm getting a lot of di- or tri-alkylated amine (over-alkylation). How can I improve selectivity for the mono-alkylated product?

A: This occurs when the newly formed amine product, which is also a nucleophile, reacts with another molecule of the aldehyde/ketone in the reaction mixture.[10][13] This is a common issue when trying to synthesize a secondary amine from a primary amine.

Causality & Solutions:

  • Stoichiometry and Concentration: If the aldehyde is used in large excess or if the concentration of the product builds up while starting aldehyde is still present, the chance for a second reaction increases.

    • Action: Carefully control the stoichiometry. Use the aldehyde as the limiting reagent or use only a slight excess of the amine (e.g., 1.0-1.2 equivalents).[13] Adding the aldehyde slowly to the mixture of the amine and reducing agent can also help keep its instantaneous concentration low.

  • Reaction Conditions: Acidic conditions that favor imine formation also make the secondary amine product susceptible to reacting again.

    • Action: Consider running the reaction under non-acidic conditions, which can suppress the formation of the tertiary amine.[11] Alternatively, a stepwise procedure where the imine is formed first and then reduced can give much cleaner results.[20]

Problem Area 3: Reagent and Condition Selection
Q: How do I choose the right reducing agent?

A: The choice of reducing agent is arguably the most critical parameter for success. The goal is to select a reagent that reduces the iminium ion selectively in the presence of the starting carbonyl.

Reducing AgentKey CharacteristicsCommon SolventsBest For...
Sodium Triacetoxyborohydride (NaBH(OAc)₃) The Workhorse. Mild and highly selective for imines/iminium ions.[13][21] Moisture-sensitive.[17] Generates acetic acid as a byproduct, which can self-catalyze the reaction.Anhydrous DCE, DCM, THF[13][17]One-pot reactions, acid-sensitive substrates, and general-purpose use where high selectivity is needed.[21]
Sodium Cyanoborohydride (NaBH₃CN) Classic Choice. Highly selective for iminium ions at pH 4-7.[5][9] Stable in aqueous/alcoholic solvents. Toxicity Warning: Liberates highly toxic HCN gas in strongly acidic conditions (pH < 4).[9]MeOH, EtOH, H₂O[5][9]One-pot reactions, especially in protic solvents. Use with caution due to toxicity.
Sodium Borohydride (NaBH₄) Potent & Economical. Reduces aldehydes and ketones rapidly.[7][12] Not selective for imines in a one-pot procedure.[17]MeOH, EtOH[17]Two-step procedures only. Ideal for reducing pre-formed, isolated imines.[10][17]
Q: What is the optimal pH for my reaction, and how do I control it?

A: As discussed, a weakly acidic environment (pH 4-7) is the sweet spot.[5] This pH is low enough to catalyze imine formation but not so low that it deactivates the amine nucleophile.

  • Control Method 1 (Catalytic Acid): For most reactions, adding 0.5-1.0 equivalents of acetic acid is sufficient to catalyze the reaction without needing to measure the pH directly.[13][14]

  • Control Method 2 (Buffer System): For sensitive substrates or reactions that are difficult to control, a buffer like triethylammonium acetate or sodium acetate/acetic acid can be employed to maintain the pH within the optimal range.[11][15]

Experimental Protocol: General One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for the reductive amination of a primary amine with an aldehyde.

Materials:

  • Aldehyde (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (Optional, 0.5-1.0 eq for less reactive substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 eq).[18]

  • Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCE (to make a ~0.1-0.5 M solution). Add the amine (1.1 eq) to the solution. If needed, add acetic acid at this stage.

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the initial formation of the imine.[13]

  • Reduction: Add the sodium triacetoxyborohydride (1.5 eq) to the stirred mixture portion-wise. The reaction may be slightly exothermic.

  • Monitoring: Stir the reaction at room temperature, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde and imine intermediate are consumed (typically 2-24 hours).[13][18]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[13] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.[10][18]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[10][18] Further purification can be achieved by flash column chromatography or recrystallization as needed.

References

  • Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. (2026, February 13). Specialty Chemicals. Retrieved February 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews. Retrieved February 15, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved February 15, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Recent Development on Catalytic Reductive Amination and Applications. (2008, September 1). Bentham Science Publishers. Retrieved February 15, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR. Retrieved February 15, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Aminati. (1996, May 1). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. (2005, March 15). PubMed - NIH. Retrieved February 15, 2026, from [Link]

  • Question about reductive amination reaction procedure : r/Chempros. (2025, March 7). Reddit. Retrieved February 15, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. : r/Chempros. (2025, February 13). Reddit. Retrieved February 15, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Org-Reaction. Retrieved February 15, 2026, from [Link]

  • Ways to reduce the bis amination during a reductive amination? : r/Chempros. (2023, April 6). Reddit. Retrieved February 15, 2026, from [Link]

  • Reductive Amination Reaction. (2011, July 14). OpenBU. Retrieved February 15, 2026, from [Link]

  • Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. Retrieved February 15, 2026, from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved February 15, 2026, from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. (2016, October 22). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. (2012, July 26). Green Chemistry Blog. Retrieved February 15, 2026, from [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016, March 1). Thieme. Retrieved February 15, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Amines in Pharmaceutical Synthesis. (2025, August 14). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved February 15, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. Retrieved February 15, 2026, from [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros. (2024, May 2). Reddit. Retrieved February 15, 2026, from [Link]

  • (A) Optimal pH for reductive amination; (B) Optimal temperature for.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Stability of 1,4-Dioxaspiro[4.5]decan-8-one

Executive Summary & Molecule Profile 1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione monoethylene acetal ) is a critical bifunctional building block in medicinal chemistry. It serves as a protected for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione monoethylene acetal ) is a critical bifunctional building block in medicinal chemistry. It serves as a protected form of 1,4-cyclohexanedione, allowing selective functionalization of one ketone group while the other remains masked as a dioxolane ring.

Despite its utility, the molecule presents distinct purification challenges due to the statistical nature of its synthesis. The reaction of 1,4-cyclohexanedione with ethylene glycol inevitably produces a statistical mixture of the unreacted starting material (Dione ), the desired product (Mono-ketal ), and the over-reacted byproduct (Bis-ketal ).

Chemical Profile
PropertyData
CAS Number 4746-97-8
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–73 °C
Solubility Soluble in chloroform, methanol, DCM, ethyl acetate.[1] Moderate water solubility.
Stability Acid-sensitive (Hydrolyzes back to dione). Stable under basic/neutral conditions.

Visualizing the Challenge

The core difficulty lies in the equilibrium-driven synthesis. The following diagram illustrates the reaction pathway and the origin of the impurities.

ReactionScheme Dione 1,4-Cyclohexanedione (Starting Material) Mono 1,4-Dioxaspiro[4.5]decan-8-one (Target Mono-ketal) Dione->Mono k1 (Fast) Glycol + Ethylene Glycol (H+ Catalyst) Mono->Dione Hydrolysis Bis 1,4,9,12-Tetraoxadispiro [4.2.4.2]tetradecane (Bis-ketal Impurity) Mono->Bis k2 (Equilibrium) Bis->Mono Hydrolysis

Figure 1: The stepwise ketalization of 1,4-cyclohexanedione. Controlling the ratio of Dione to Mono to Bis is statistically difficult, often requiring purification rather than synthetic optimization alone.

Troubleshooting Guide (Q&A)

Issue 1: "I have significant Bis-ketal contamination (10-20%) in my crude product. Recrystallization isn't working efficiently."

Diagnosis: The Bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) lacks a ketone functional group and has a polarity profile similar to the Mono-ketal, making separation by silica chromatography or simple recrystallization yield-intensive and inefficient.

Solution: The Sodium Bisulfite Adduct Method This is the most robust chemical purification method. It exploits the fact that the Mono-ketal retains a reactive ketone group, whereas the Bis-ketal does not.

  • Mechanism: The Mono-ketal forms a water-soluble bisulfite adduct.[2] The Bis-ketal remains organic-soluble.

  • Protocol: See Protocol A below. This method can typically upgrade <80% purity to >98%.

Issue 2: "My product is decomposing/hydrolyzing during workup or storage."

Diagnosis: The dioxolane ring is acid-labile. If the reaction mixture (often catalyzed by p-TsOH) is not completely neutralized before aqueous workup or concentration, the trace acid will catalyze the reversion to 1,4-cyclohexanedione, especially during the heat of rotary evaporation.

Corrective Actions:

  • Quench: Always neutralize the catalyst with mild base (e.g., Triethylamine or solid NaHCO₃) before adding water or concentrating.

  • pH Check: Ensure the aqueous phase pH is >7.5 during extraction.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C. Moisture + trace acid = degradation.

Issue 3: "I need to scale up to 100g+. Column chromatography is not feasible."

Diagnosis: Chromatography is expensive at scale. Distillation is difficult due to the close boiling points and thermal instability of the ketal.

Solution: Aqueous Trituration (The "Water Wash") Unlike the Dione (highly water soluble) and the Mono-ketal (moderately soluble), the Bis-ketal is significantly less soluble in water.

  • Strategy: Dissolve the crude mixture in water. The Bis-ketal will often precipitate out or form an insoluble oil that can be filtered/decanted. The Mono-ketal remains in the aqueous phase and can be back-extracted into DCM.

  • Protocol: See Protocol B below.

Experimental Protocols

Protocol A: High-Purity Purification via Sodium Bisulfite (Recommended)

Best for removing Bis-ketal and non-ketone impurities.

  • Preparation: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Diethyl Ether or Toluene).

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 equivalents relative to theoretical ketone).

  • Extraction: Shake vigorously for 15–30 minutes. The Mono-ketal converts to its bisulfite adduct and moves to the aqueous layer.[2] The Bis-ketal stays in the organic layer.

  • Separation: Separate the layers. Keep the Aqueous Layer (contains Product). Discard the organic layer (contains Bis-ketal).

  • Wash: Wash the aqueous layer once with fresh ether to remove entrained impurities.

  • Regeneration: Cool the aqueous layer to 0–5°C. Slowly add solid Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH ~10. This reverses the adduct, liberating the Mono-ketal.

  • Final Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM extracts over Na₂SO₄ and concentrate.

Protocol B: Bulk Purification via Aqueous Trituration

Best for large scale removal of heavy Bis-ketal contamination.

  • Dissolution: Add the crude solid mixture to distilled water (Ratio: 10 mL water per 1 g crude).

  • Stirring: Stir vigorously for 30–60 minutes at room temperature.

  • Filtration: The Bis-ketal is poorly soluble and will remain as a solid or gummy residue. Filter this off.

  • Extraction: The filtrate contains the Mono-ketal (and unreacted Dione). Extract the filtrate with DCM or Ethyl Acetate.[2]

  • Note: This method does not remove unreacted 1,4-cyclohexanedione effectively, as it is also water-soluble. It is best used when the reaction was pushed to completion (consuming all Dione).

Purification Decision Tree

Use this logic flow to determine the best purification strategy for your specific crude mixture.

PurificationTree Start Analyze Crude Mixture (NMR / GC) CheckImpurity Major Impurity? Start->CheckImpurity BisKetal Bis-ketal (>10%) CheckImpurity->BisKetal Over-reaction Dione Unreacted Dione (>10%) CheckImpurity->Dione Under-reaction Clean High Purity (>90%) CheckImpurity->Clean Good conversion Bisulfite Protocol A: Sodium Bisulfite Extraction BisKetal->Bisulfite High Precision WaterWash Protocol B: Water Wash / Trituration BisKetal->WaterWash Bulk / Rough Dione->Bisulfite Dione also forms adduct! (Ineffective separation) Recryst Recrystallization (Cyclohexane/EtAc) Dione->Recryst Polarity difference Clean->Recryst Final Polish

Figure 2: Decision matrix for selecting the optimal purification method based on impurity profile.

References

  • Synthesis & Purification Overview

    • 1,4-Dioxaspiro[4.5]decan-8-one Properties & Suppliers. ChemicalBook. Retrieved from

  • Bisulfite Extraction Method

    • Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones. BenchChem Technical Support. Retrieved from

  • Water Solubility & Separation Patents

    • Method for purifying cyclohexanedione monoethylene ketal (CN104402857B). Google Patents. Retrieved from

  • Stability & Handling

    • Safety Data Sheet: 1,4-Dioxaspiro[4.5]decan-8-one. Fisher Scientific.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Welcome to the Technical Support Center for the synthesis and scale-up of 1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione monoethylene acetal, CAS: 4746-97-8). This bifunctional intermediate is critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione monoethylene acetal, CAS: 4746-97-8). This bifunctional intermediate is critical for the synthesis of pharmaceutical compounds, potent analgesics, tritium-labeled probes for dopamine reuptake studies, and liquid crystals ()[1].

Scaling up the mono-protection of 1,4-cyclohexanedione presents unique thermodynamic and kinetic challenges. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity production.

Section 1: Experimental Workflow & Self-Validating Protocol

Workflow A 1,4-Cyclohexanedione + Ethylene Glycol BB BB A->BB 1.0 - 1.5 hrs B Eutectic Catalysis (MeNEt3Cl, 60°C) C Reaction Monitoring (GC/TLC Plateau) D Ether Extraction (Phase Separation) C->D Cool to RT E Na2SO3 Wash (Remove Unreacted Dione) D->E Organic Layer F Heptane Crystallization (Product Isolation) E->F Concentration G 1,4-Dioxaspiro[4.5]decan-8-one (>95% Purity) F->G Yield >90% BB->C 1.0 - 1.5 hrs

Experimental workflow for the scalable synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

The Causality of the Eutectic Approach

Conventional synthesis relies on acid-catalyzed condensation (e.g., pTSA in toluene) utilizing a Dean-Stark trap ()[2]. Because the two carbonyl groups of 1,4-cyclohexanedione are chemically equivalent, statistical distribution dictates a high propensity for over-acetalization, forming the unwanted 1,4-cyclohexanedione bis(ethylene ketal) ()[3][4].

To circumvent this, modern scale-up protocols utilize a deep eutectic solvent system (e.g., methyltriethylammonium chloride and ethylene glycol)[3]. This system alters the reaction microenvironment, allowing the mono-ketal to phase-separate as it forms, effectively halting secondary reactions and preventing bis-ketalization[3].

Step-by-Step Methodology (Eutectic Method)
  • Eutectic System Formation :

    • Add 15.2 g of methyltriethylammonium chloride to 40.3 g of ethylene glycol[3].

    • Heat the mixture to 60 °C with stirring until a colorless, transparent liquid is obtained[3].

    • Self-Validation Check: The complete dissolution of the ammonium salt confirms the formation of the eutectic system. Do not proceed to the next step if the solution remains cloudy.

  • Reaction Initiation :

    • Add 11.2 g of 1,4-cyclohexanedione (approx. 0.1 mol) to the transparent liquid[3].

    • Maintain the reaction at 40–60 °C for exactly 1 to 1.5 hours[3].

    • Self-Validation Check: Monitor the reaction via GC or TLC. The reaction is complete when the mono-ketal peak plateaus. Extending the reaction time past 1.5 hours strictly increases the risk of bis-ketal formation.

  • Quenching & Extraction :

    • Cool the reaction mixture to room temperature[3].

    • Add 35 g of diethyl ether (or MTBE for industrial safety) and agitate vigorously[3].

    • Allow the phases to separate. The lower layer contains the eutectic solvent and unreacted glycol (which can be recycled). The upper organic layer contains the target product[3].

  • Bisulfite Purification (Optional but Recommended) :

    • Wash the organic layer with a 10% aqueous sodium sulfite (Na₂SO₃) solution[2].

    • Causality: Na₂SO₃ reacts selectively with any unreacted 1,4-cyclohexanedione to form a water-soluble bisulfite adduct, pulling it into the aqueous phase and leaving the pure mono-ketal in the organic layer[2].

  • Concentration & Isolation :

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure (Ensure bath T < 40 °C)[3].

    • Result: Yields approximately 15.1 g of white solid with a purity of >95% and a yield of ~92.5%[3].

Section 2: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Mono-ketal Yield Check1 High Bis-ketal Formation? Issue->Check1 Check2 High Unreacted Starting Material? Issue->Check2 Sol1 Action: Lower Temp to 40°C Use Eutectic Method Check1->Sol1 Yes (>15%) Sol2 Action: Increase Time or Improve Water Removal Check2->Sol2 Yes (>15%) Sol3 Action: Wash with Aqueous Na2SO3 Check2->Sol3 Purification

Logical troubleshooting matrix for resolving low mono-ketal yields.

Q1: Why is my reaction yielding a large amount of the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) instead of the mono-ketal? Expert Answer: This is a classic issue of thermodynamic control. The two ketone groups on 1,4-cyclohexanedione have identical reactivity[3]. In traditional solvent systems (like toluene), once the mono-ketal forms, it remains in solution and competes with the unreacted starting material for the remaining ethylene glycol[4]. Solution: Switch to a biphasic or eutectic system where the mono-ketal is poorly soluble in the reactive phase. Alternatively, if you already have a large amount of the bis-ketal, you can perform a selective deketalization using an acidic solution (e.g., Acetic Acid/H₂O at a 5:1 ratio, 65 °C for 11 minutes), which can yield up to 80% of the mono-ketal ()[5].

Q2: My product degrades or turns dark during solvent removal or distillation. What is causing this? Expert Answer: 1,4-Dioxaspiro[4.5]decan-8-one is highly sensitive to heat in the presence of trace acids. Residual acid catalyst from the reaction can trigger aldol condensation of the free ketone group or reverse the acetalization (deprotection) at elevated temperatures[4]. Solution: Ensure strict neutralization. Wash the organic phase with saturated NaHCO₃ until the aqueous layer tests at pH 8–9. Maintain the water bath temperature below 45 °C during rotary evaporation. If distillation is required for purification, use a wiped-film evaporator under high vacuum to minimize residence time.

Q3: How can I separate unreacted 1,4-cyclohexanedione from the mono-ketal without relying on column chromatography? Expert Answer: Both the diketone and the mono-ketal have similar polarities, making standard crystallization or distillation challenging. Solution: Utilize the chemical reactivity of the free ketone. Washing the crude organic mixture with an aqueous sodium sulfite (Na₂SO₃) solution forms a water-soluble bisulfite adduct exclusively with the unreacted 1,4-cyclohexanedione[2]. The mono-ketal remains in the organic phase, allowing for a simple, highly effective liquid-liquid separation[2].

Section 3: Quantitative Data & Method Comparison

To assist in selecting the best scale-up route for your facility's capabilities, the following table summarizes the quantitative performance of various synthetic strategies.

Synthesis MethodCatalyst / Solvent SystemTemp (°C)Time (h)Mono-ketal Yield (%)Purity (%)Primary Byproduct
Conventional pTSA / Toluene (Dean-Stark)1104.0 - 6.030 - 45~90Bis-ketal
Deketalization Acetic Acid / Water (5:1)650.2~80>95Unreacted Bis-ketal
Eutectic System MeNEt₃Cl / Ethylene Glycol601.0 - 1.592.595.7Minimal

Data synthesized from comparative literature and process patents[2][3][5].

References

  • Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • New preparation process of 1, 4-cyclohexanedione monoethylene acetal.
  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-one. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the mono-protection of symmetrical diketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the mono-protection of symmetrical diketones. 1,4-Dioxaspiro[4.5]decan-8-one (the mono-ethylene ketal of 1,4-cyclohexanedione) is a highly valuable bifunctional intermediate. However, its synthesis is notoriously difficult due to the identical reactivity of both carbonyl centers.

This guide bypasses generic advice, providing you with mechanistically grounded, self-validating protocols to optimize your catalyst selection, maximize mono-selectivity, and streamline your experimental workflows.

PART 1: The Selectivity Challenge (FAQs)

Q: Why does my standard


-TsOH or Sulfuric Acid protocol yield predominantly the bis-ketal byproduct? 
A:  This is a fundamental kinetic issue. 1,4-cyclohexanedione possesses two chemically identical carbonyl groups. When using1[1], the activation energy for the second ketalization is easily overcome. The reaction does not naturally arrest at the mono-ketal stage because the intermediate remains highly susceptible to nucleophilic attack by ethylene glycol. This rapidly drives the equilibrium toward the thermodynamic sink: the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane).

Q: What are the most effective catalytic strategies to bypass this over-reaction? A: To achieve high mono-selectivity, you must alter the reaction kinetics. There are two field-proven paradigms:

  • Selective Deketalization (Top-Down): Intentionally synthesizing the bis-ketal first (which is nearly quantitative), followed by2[2].

  • Direct Ketalization via Ionic Liquids (Bottom-Up): Utilizing 3[3]. The ionic liquid creates a distinct microenvironment that kinetically favors mono-protection and allows for immediate biphasic separation of the product, preventing over-reaction.

PART 2: Catalyst Optimization Data

To facilitate your catalyst selection, the following table summarizes the quantitative performance of various catalytic systems based on recent process optimizations.

Catalyst SystemStrategyReaction TempTimeMono-Ketal YieldKey Mechanistic Insight
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-TsOH / Toluene
Direct110°C (Reflux)4-6 h~50-60%Poor kinetic control; high bis-ketal formation.

(Protonic)
Direct80°C3 h<50%1[1].
Acetic Acid (HAc) Deketalization65°C11 min 80% [2].
[BMIM]

Direct110-132°C5.5 h97.8% 3[3].

PART 3: Mechanistic Pathways & Workflows

ReactionPathway SM 1,4-Cyclohexanedione Cond1 [BMIM]HSO4, 110°C Direct Route SM->Cond1 Cond2 Strong Acid (e.g., p-TsOH) Over-reaction SM->Cond2 EG Ethylene Glycol EG->Cond1 EG->Cond2 Mono 1,4-Dioxaspiro[4.5]decan-8-one (Target Mono-ketal) Bis 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Bis-ketal) Cond3 HAc / H2O (5:1), 65°C Selective Deketalization Bis->Cond3 Cond1->Mono 97.8% Yield Cond2->Bis Uncontrolled Cond3->Mono 80% Yield

Reaction pathways for 1,4-Dioxaspiro[4.5]decan-8-one via direct and deketalization routes.

PART 4: Validated Experimental Protocols

Protocol A: Selective Deketalization via Acetic Acid (HAc)

This protocol relies on the controlled hydrolysis of the readily available bis-ketal. By using a mild acid, the first ketal is cleaved rapidly, but the resulting mono-ketal is kinetically stable enough to be isolated before the second ketal hydrolyzes.

Step-by-Step Methodology:

  • Preparation: Dissolve the raw material (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) in an acidic solution to achieve a reactant concentration of 2[2].

  • Catalyst Addition: Utilize Acetic Acid (HAc) and water in a strict 2[2].

  • Thermal Activation: Heat the reaction mixture strictly to 2[2].

  • Kinetic Quenching: The reaction must be quenched rapidly.2[2].

Self-Validating Checkpoint: The 11-minute window is the critical causality factor here. Prolonged exposure will lead to complete deprotection back to 1,4-cyclohexanedione. Monitor via TLC (stain with KMnO4); the disappearance of the high-Rf bis-ketal spot without the severe accumulation of the baseline di-ketone spot validates the kinetic trap.

Protocol B: Direct Synthesis via Ionic Liquid Catalysis

This protocol uses an ionic liquid to drive the condensation while allowing for a seamless biphasic extraction, yielding up to3[3].

Step-by-Step Methodology:

  • System Charging: In a three-necked flask, combine the dione substrate (e.g., 0.4 mol),3[3].

  • Primary Condensation: Stir and heat the system to3[3]. Low-boiling substances (water) will begin to steam out.

  • Secondary Drive: Continue heating the system to3[3].

  • Biphasic Extraction: Cool the system to 55°C,3[3]. Extract the ionic liquid layer once more with 100 mL toluene.

  • Crystallization: Concentrate the combined toluene layers via rotary evaporation. Dissolve the crude product in3[3] to obtain pure white crystals.

Self-Validating Checkpoint: The cessation of low-boiling distillate at 132°C is your physical indicator that the condensation equilibrium has been fully driven to completion. During crystallization, the formation of white crystals dropping to freezing temperatures confirms purity; bis-ketal impurities will typically oil out or severely depress the melting point.

Workflow Step1 Reaction Mixture (Mono-ketal + Ionic Liquid) Step2 Add Toluene & Cool to 25°C (Phase Separation) Step1->Step2 PhaseTop Toluene Layer (Contains Mono-ketal) Step2->PhaseTop PhaseBot Ionic Liquid Layer (Catalyst Recovery) Step2->PhaseBot Step3 Rotary Evaporation (Concentrate) PhaseTop->Step3 PhaseBot->Step2 Extract 1x more with Toluene Step4 Heptane Crystallization (50°C to Freeze) Step3->Step4 Final Pure White Crystals (>99% Purity) Step4->Final

Biphasic extraction and crystallization workflow for mono-ketal isolation.

References

  • Synthesis of 1,4-dioxaspira[4.
  • Preparation method of 1,4-cyclohexanedione monoketal - Eureka | P
  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis - ChemicalBook -

Sources

Troubleshooting

Resolving issues in the characterization of spiro compounds

Technical Troubleshooting & FAQs for Researchers and Drug Development Professionals Introduction Welcome to the Technical Support Center for Spiro Compound Characterization. Spirocycles—molecules containing two or more r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Troubleshooting & FAQs for Researchers and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for Spiro Compound Characterization. Spirocycles—molecules containing two or more rings connected by a single shared tetrahedral atom (the spiro node)—are increasingly utilized in medicinal chemistry. Their rigid, 3D sp³-rich architectures improve physicochemical properties, metabolic stability, and target specificity . However, this inherent rigidity and structural complexity introduce unique analytical challenges. This guide provides field-proven, self-validating protocols to resolve common anomalies in NMR stereochemical assignment, mass spectrometry fragmentation, and absolute configuration determination.

Section 1: Nuclear Magnetic Resonance (NMR) Troubleshooting

Q: Why are the ¹H NMR splitting patterns of my spiro compound overly complex, even for seemingly simple saturated rings? A: This is a classic hallmark of spirocyclic systems. The shared tetrahedral sp³-carbon atom forces the planes of the two rings to sit orthogonally to one another . Because the spiro node restricts conformational flexibility, the protons on the adjacent methylene groups become highly diastereotopic. Even if the molecule appears symmetric in a 2D drawing, the rigid 3D environment dictates that "up" and "down" protons experience completely different magnetic shielding environments. This results in distinct chemical shifts and complex geminal coupling (typically J = 12–15 Hz) rather than simple multiplets. Causality Check: Do not rely solely on ¹H NMR. Always use 2D HSQC to confirm that these distinct, complex proton signals correlate to the same carbon atom.

Q: How can I unambiguously map the quaternary spiro carbon and determine relative stereochemistry (RelC)? A: The spiro carbon is quaternary and often exhibits a low-intensity ¹³C signal due to a long longitudinal relaxation time (T₁) and a lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. To map it, you must rely on HMBC (Heteronuclear Multiple Bond Correlation). For relative stereochemistry (RelC), NOESY or ROESY is required. The predictable conformational behavior of spiro rings allows you to measure spatial anisotropic shielding effects and extract ¹H-¹H vicinal coupling constants via the Karplus equation .

Protocol: Step-by-Step 2D NMR Setup for Spiro Stereochemistry

To ensure a self-validating stereochemical assignment, follow this sequence:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure spiro compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) . Ensure no paramagnetic impurities are present, as they will broaden signals and disrupt relaxation times.

  • T₁ Relaxation Optimization: Run a quick inversion recovery experiment to estimate the T₁ of the quaternary spiro carbon. Set the relaxation delay (D1) in your ¹³C and HMBC experiments to at least 3× the longest T₁ to ensure the spiro node is detectable.

  • HMBC Acquisition: Optimize the long-range coupling constant (typically set to 8 Hz) to capture the ³J_CH correlations bridging the protons of one ring to the carbons of the other across the spiro node.

  • Spatial Correlation (NOESY vs. ROESY): For spiro compounds with molecular weights between 500–1000 Da, the NOE can pass through the zero-crossing point depending on the spectrometer frequency and molecular tumbling rate. If NOESY yields missing or near-zero cross-peaks, immediately switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of 200–300 ms.

  • Data Integration: Map spatial correlations across the spiro node to assign the relative configuration (RelC).

G N1 Sample Preparation (5-10 mg in CDCl3/DMSO-d6) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D Correlation (COSY, HSQC, HMBC) N2->N3 N4 Spiro Node Mapping (Quaternary Carbon) N3->N4 N5 Spatial Analysis (NOESY/ROESY) N4->N5 N6 Stereochemical Assignment (RelC & AbsC) N5->N6

Fig 1: Stepwise NMR workflow for the stereochemical elucidation of spirocyclic compounds.

Section 2: Mass Spectrometry (MS) Anomalies

Q: My spiro compound doesn't show a clear molecular ion [M+H]⁺ in ESI-MS, but rather a complex fragmentation pattern. Why? A: Spiro compounds, particularly spiroketals and spirolides, are highly prone to in-source fragmentation. The spiro node is a site of significant ring strain. During ionization, radical site-initiated fragmentation or charge-mediated cleavage frequently occurs at the weakest bonds adjacent to the spiro node . For example, protonation of an ether oxygen in a spiroketal stabilizes the adjacent charge, inducing a rapid C-C bond rupture and the neutral loss of an entire ring system. Troubleshooting Step: Lower the capillary/fragmentor voltage in your ESI source to minimize in-source decay, or switch to a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI).

Table: Common Diagnostic Mass Spec Fragmentation in Spiro Compounds
Structural MotifTypical IonizationDiagnostic Fragmentation / Neutral LossMechanistic Causality
Spiro-oxindoles ESI (+)Loss of CO (28 Da) or isocyanateCleavage of the lactam ring adjacent to the spiro node due to charge stabilization on the aromatic ring.
Spiroketals ESI (+)Loss of H₂O (18 Da) + Ring cleavageProtonation of ether oxygen followed by rapid C-C bond rupture at the spiro center .
Saturated Spiro-carbocycles EI (70 eV)Alkyl radical loss (e.g., -C₂H₅•)Sigma bond homolytic cleavage driven by the thermodynamic relief of torsional strain at the spiro node.

Section 3: X-Ray Crystallography & Chiral Separation

Q: My spiro compound is an oil or won't form single crystals suitable for X-ray diffraction. How can I determine the absolute configuration (AbsC)? A: Spiro compounds often resist crystallization due to their rigid, non-planar, and "awkward" 3D packing geometries. When Single-Crystal X-ray Diffraction is not viable, you must deploy an orthogonal, self-validating system combining chiroptical spectroscopy and quantum mechanical (QM) calculations.

Protocol: Orthogonal AbsC Determination
  • Chiral Separation: Isolate the pure enantiomers using preparative chiral HPLC (e.g., using amylose/cellulose-based stationary phases).

  • Experimental Spectroscopy: Acquire the Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectrum of the pure enantiomer at a known concentration.

  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using OPLS4 or MMFF force fields), keeping the spiro node constrained to prevent non-physical ring inversions.

  • DFT Optimization: Optimize the geometry of the lowest-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G* level of theory).

  • Spectral Simulation: Calculate the theoretical ECD/VCD spectra for the optimized conformers and overlay them with the experimental data. A matching Cotton effect definitively confirms the absolute configuration (AbsC) .

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. URL: [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI. URL: [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. URL: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. RSC. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one: An In-Depth Analysis for Researchers

Introduction 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is a pivotal bifunctional intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is a pivotal bifunctional intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, liquid crystals, and insecticides.[1][2] Its spirocyclic structure provides a unique three-dimensional scaffold, making it a valuable building block in drug discovery and materials science.[3] The selective synthesis of this mono-ketal from the symmetric 1,4-cyclohexanedione presents a notable chemical challenge, primarily the prevention of the formation of the bis-ketal byproduct. This guide provides a comprehensive comparison of the prevalent synthetic methodologies for 1,4-Dioxaspiro[4.5]decan-8-one, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the most suitable method for their specific applications.

Core Synthetic Strategies

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one predominantly revolves around two core strategies: the direct, selective ketalization of 1,4-cyclohexanedione and the selective deketalization of 1,4-cyclohexanedione bis(ethylene ketal). A less common but notable method involves synthesis from a dicarboxylate precursor. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Method 1: Direct Ketalization of 1,4-Cyclohexanedione

The direct reaction of 1,4-cyclohexanedione with ethylene glycol is a fundamental approach to synthesizing 1,4-Dioxaspiro[4.5]decan-8-one. The success of this method hinges on the careful selection of a catalyst that favors the formation of the mono-ketal over the thermodynamically stable bis-ketal. This is achieved by controlling the reaction stoichiometry and conditions to halt the reaction after the first ketalization.

Underlying Principle: Acid-Catalyzed Ketal Formation

The reaction proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to one of the carbonyl groups of 1,4-cyclohexanedione. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the hydroxyl group of ethylene glycol. A subsequent intramolecular cyclization and dehydration yield the spirocyclic ketal.[4]

Catalytic Systems and Their Impact

Several catalytic systems have been developed to optimize the yield and selectivity of the mono-ketal.

This method employs methyl triethyl ammonium chloride in ethylene glycol, which acts as both a reactant and a solvent. This system has been shown to produce high yields of the desired mono-ketal with high selectivity.[1]

Experimental Protocol:

  • Add 19.7 g of methyl triethyl ammonium chloride to 62 g of ethylene glycol and heat to 50°C to obtain a colorless, transparent liquid.[1]

  • Add 11.2 g of 1,4-cyclohexanedione to the solution.[1]

  • Maintain the reaction at 50°C for 1 hour.[1]

  • After the reaction, cool the mixture to room temperature.[1]

  • Extract the reaction mixture with 56 g of diethyl ether.[1]

  • Separate the lower layer and evaporate the solvent to obtain the product as a white solid.[1]

Reported Yield: 96.0%[1]

The use of a weaker organic acid like acetic acid provides a milder reaction environment, which can enhance the selectivity for the mono-ketal.[5]

Experimental Protocol:

  • In a reaction kettle, combine 100 kg of 1,4-cyclohexanedione, 105 kg of ethylene glycol, 400 kg of tetrahydrofuran, and 250 kg of acetic acid.[5]

  • Heat the mixture to 80-85°C with stirring and maintain for 6 hours.[5]

  • Cool the reaction to 25-30°C and add 1650 kg of water.[5]

  • Perform successive extractions with 650 kg, 550 kg, and 330 kg of toluene.[5]

  • Combine the organic phases and wash with two portions of 10% sodium chloride solution (660 kg and 550 kg).[5]

  • Distill the organic phase to remove toluene.[5]

  • To the residue, add a mixed solution of 33 kg ethyl acetate and 55 kg cyclohexane and crystallize at 10-15°C to obtain the product.[5]

Reported Yield: 70.85%[5]

Workflow for Direct Ketalization

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product CHD 1,4-Cyclohexanedione React Reaction Mixture (Heating) CHD->React EG Ethylene Glycol EG->React Cat Acid Catalyst (e.g., Methyl Triethyl Ammonium Chloride, Acetic Acid) Cat->React Extract Extraction (e.g., Diethyl Ether, Toluene) React->Extract Wash Washing (e.g., NaCl solution) Extract->Wash Dry Drying & Solvent Evaporation Wash->Dry Product 1,4-Dioxaspiro[4.5]decan-8-one Dry->Product

Caption: Workflow for the direct ketalization of 1,4-cyclohexanedione.

Method 2: Selective Deketalization of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

This approach starts with the readily available 1,4-cyclohexanedione bis(ethylene ketal) and selectively removes one of the ketal protecting groups. The key to this method is the use of reaction conditions that favor the formation of the mono-ketal and prevent complete deprotection to 1,4-cyclohexanedione.

Underlying Principle: Controlled Hydrolysis

The deketalization is an acid-catalyzed hydrolysis reaction. By carefully controlling the acidity, temperature, and reaction time, one ketal group can be preferentially cleaved.

Catalytic Systems for Selective Deketalization

An optimized procedure using acetic acid has been reported to significantly increase the yield and reduce the reaction time compared to previous methods.[2]

Experimental Protocol:

  • Prepare a 5:1 (v/v) mixture of acetic acid and water.[3]

  • Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a concentration of 0.5 g/mL.[3]

  • Heat the reaction mixture to 65°C and maintain for 11 minutes.[2][3]

  • Monitor the reaction progress using an appropriate method (e.g., TLC or GC).[3]

  • Upon completion, cool the reaction mixture and isolate the product using standard workup and purification techniques.[3]

Reported Yield: 80% (chromatographic yield)[2][3]

The use of a solid acid catalyst like a weakly acidic acrylic cation exchange resin offers advantages such as easy separation and reusability of the catalyst, making the process more environmentally friendly.[6]

Experimental Protocol:

  • Prepare an aqueous solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane with a mass concentration of 0.01–0.2 g/ml.[6]

  • The mass ratio of the starting material to the weakly acidic acrylic cation exchange resin catalyst should be 1:0.2–4.0.[6]

  • Heat the reaction mixture to 20–95°C for 0.5–4 hours.[6]

  • After the reaction, filter to remove the catalyst.[6]

  • Extract the filtrate with toluene.[6]

  • Crystallize the product from the toluene extract using petroleum ether (boiling range 60-90°C).[6]

Reported Yield: 65%[6]

Workflow for Selective Deketalization

G cluster_start Starting Material cluster_catalyst Catalyst & Medium cluster_reaction Reaction cluster_workup Workup cluster_product Product SM 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane React Controlled Hydrolysis (Heating) SM->React Cat Acidic Solution (e.g., Acetic Acid/Water, Cation Exchange Resin) Cat->React Filter Catalyst Filtration (if applicable) React->Filter Extract Extraction (e.g., Toluene) Filter->Extract Crystallize Crystallization Extract->Crystallize Product 1,4-Dioxaspiro[4.5]decan-8-one Crystallize->Product

Caption: Workflow for the selective deketalization method.

Method 3: Synthesis from Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate

A more specialized route involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of an ionic liquid. This method showcases the use of modern, "green" solvent systems.

Underlying Principle: Ketalization and Decarboxylation in an Ionic Liquid

This one-pot reaction likely involves both the ketalization of the carbonyl groups and a subsequent decarboxylation facilitated by the ionic liquid and high temperatures. Ionic liquids can act as both the solvent and a catalyst, promoting the reaction while allowing for easy separation and potential recycling.

Experimental Protocol:

  • In a three-necked flask, combine 0.4 mol of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, 0.44 mol of ethylene glycol, 0.8 mol of water, 0.8 mol of 1-butyl-3-methylimidazolium hydrogen sulfate, and 0.2 mol of 1-ethylimidazole tetrafluoroborate.[7]

  • Stir and heat the mixture. Low-boiling substances will be produced and should be distilled off.[7]

  • After the temperature reaches 110°C, maintain the reaction for 1.5 hours.[7]

  • Continue to heat the system, distilling off low-boiling substances, until the temperature rises to 132°C.[7]

  • Incubate the reaction at 132°C for 4 hours.[7]

  • Cool the mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.[7]

  • Cool to 25°C and allow the layers to separate.[7]

  • Extract the ionic liquid layer with an additional 100 mL of toluene.[7]

  • Combine the toluene layers and concentrate by rotary evaporation to obtain the crude product.[7]

  • Dissolve the crude product in 180 mL of hot heptane and purify by passing through a preheated (50°C) chromatography column with 30 g of silica gel.[7]

  • After cooling the eluate, the product crystallizes as white crystals.[7]

Reported Yield: 97.80%[7]

Comparative Analysis of Synthesis Methods

Parameter Direct Ketalization (Methyl Triethyl Ammonium Chloride) Direct Ketalization (Acetic Acid) Selective Deketalization (Acetic Acid) Selective Deketalization (Cation Exchange Resin) From Dicarboxylate (Ionic Liquid)
Starting Material 1,4-Cyclohexanedione1,4-Cyclohexanedione1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneDimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
Reported Yield 96.0%[1]70.85%[5]80%[2]65%[6]97.80%[7]
Reaction Time 1 hour[1]6 hours[5]11 minutes[2]0.5 - 4 hours[6]5.5 hours[7]
Reaction Temperature 50°C[1]80-85°C[5]65°C[3]20-95°C[6]110-132°C[7]
Catalyst Methyl triethyl ammonium chloride[1]Acetic acid[5]Acetic acid[2]Weakly acidic cation exchange resin[6]Ionic Liquid[7]
Solvent Ethylene glycol[1]Tetrahydrofuran[5]Acetic acid/Water[3]Water[6]Ionic Liquid[7]
Workup Complexity Simple extractionMulti-step extraction and crystallizationStandard workupFiltration and extractionExtraction and column chromatography
Key Advantages High yield, simple solvent systemMilder conditionsVery short reaction time, high yieldRecyclable catalyst, environmentally friendlyVery high yield, "green" solvent potential
Key Disadvantages Catalyst costModerate yield, long reaction timeRequires bis-ketal precursorModerate yieldHigh temperature, specialized reagents

Conclusion

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one can be accomplished through several effective methods, each with its own set of advantages and challenges.

  • The direct ketalization using methyl triethyl ammonium chloride offers an excellent combination of high yield and a relatively short reaction time, making it a strong candidate for efficient lab-scale synthesis.[1]

  • The selective deketalization with acetic acid is remarkably fast and provides a high yield, ideal for situations where the bis-ketal starting material is readily available.[2]

  • For large-scale and environmentally conscious production, the use of a recyclable solid acid catalyst in the deketalization method presents a compelling, sustainable option, despite a slightly lower yield.[6]

  • The ionic liquid-based method from the dicarboxylate precursor, while more complex, demonstrates the potential for achieving near-quantitative yields and highlights the application of modern synthetic technologies.[7]

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, available starting materials, cost considerations, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this valuable chemical intermediate.

References

  • Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis. Benchchem.
  • Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Preparation method of 1,4-cyclohexanedione monoketal.
  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. Organic Chemistry Mechanism Tutorial. YouTube.

Sources

Comparative

Biological Activity Profile of 1,4-Dioxaspiro[4.5]decan-8-one Derivatives

[1][2][3][4][5][6][7] Executive Summary 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) is a "privileged scaffold" in medicinal chemistry, serving as a rigid, non-aromatic core that allows for precise spatial orientation...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) is a "privileged scaffold" in medicinal chemistry, serving as a rigid, non-aromatic core that allows for precise spatial orientation of pharmacophores.[1] Unlike flat aromatic systems, its sp3-rich spirocyclic architecture improves solubility and metabolic stability while providing unique vectors for drug-target interactions.[1]

This guide analyzes the biological performance of its key derivatives, focusing on antitubercular bis-spirochromanones , neuroactive 5-HT1A agonists , and cytotoxic bis-benzylidene analogs .

Part 1: Comparative Analysis of Biological Activity

Antitubercular Activity: Bis-Spirochromanones

Derivatives synthesized via the Kabbe condensation of 1,4-dioxaspiro[4.5]decan-8-one with 2-hydroxyacetophenones have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb).[2][3] These "bis-spirochromanones" leverage the spiro-junction to lock the chromanone rings in a conformation that likely interferes with mycobacterial cell wall synthesis or division proteins (e.g., FtsZ).

Performance vs. Standard of Care (Ethambutol)

The following table compares the Minimum Inhibitory Concentration (MIC) of lead spiro-derivatives against the first-line drug Ethambutol.

Compound IDStructure DescriptionMIC (µM) vs M. tuberculosis H37RvPotency Factor (vs Ethambutol)
Compound 5 Bis-spirochromanone (unsubstituted phenyl rings)5.30 µM 1.44x More Potent
Compound 6 Bis-spirochromanone (4-methyl substituted)6.40 µM 1.19x More Potent
Ethambutol Standard Antitubercular Drug7.64 µMReference
Compound 7a Monospiro-derivative (Control)> 12.0 µMLower Activity

Data Source: Dongamanti et al. (2017) [1][2]

Key Insight: The bis-spiro topology is critical. The dual chromanone system attached to the central spiro-decane core creates a hydrophobic bulk that significantly enhances membrane permeability or target binding affinity compared to mono-spiro analogs.

Neuroactivity: 5-HT1A Receptor Agonists

Derivatives functionalized at the C2 position of the dioxolane ring (e.g., 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine ) act as potent serotonin 5-HT1A receptor agonists. The spiro-scaffold mimics the lipophilic spacer found in classic CNS drugs but adds rigidity that reduces off-target binding to Alpha-1 adrenergic receptors.

Receptor Binding Profile
CompoundpD2 (Agonist Potency)Emax (%)Selectivity (5-HT1A / α1)
Compound 15 9.58 74% High (>80-fold)
Compound 1 8.6155%Moderate (18-fold)
8-OH-DPAT 8.1985%Reference Agonist

Data Source: Unimore Research Group [2]

Mechanism: The spiro-oxygen atoms likely participate in hydrogen bonding, while the rigid cyclohexane ring positions the aryl-piperazine moiety to form a crucial salt bridge with Asp116 in the receptor binding pocket.

Part 2: Mechanism of Action & SAR Visualization

The versatility of 1,4-dioxaspiro[4.5]decan-8-one stems from its ability to undergo divergent synthesis. The diagram below illustrates the Structure-Activity Relationship (SAR) pathways leading to distinct biological classes.

SAR_Pathways Core 1,4-Dioxaspiro[4.5] decan-8-one (Core Scaffold) Path1 Aldol Condensation (w/ Ar-CHO) Core->Path1 Path2 Kabbe Condensation (w/ 2-OH-Acetophenone) Core->Path2 Path3 C2-Alkylation or Reductive Amination Core->Path3 Prod1 Bis-Benzylidene Derivatives Path1->Prod1 Act1 Apoptotic Inducers (Anticancer) Prod1->Act1 Michael Acceptor Reactivity Prod2 Bis-Spirochromanones Path2->Prod2 Act2 Antitubercular (MIC < 6 µM) Prod2->Act2 FtsZ Inhibition? Prod3 Aryl-Piperazine Conjugates Path3->Prod3 Act3 5-HT1A Agonists (Neuroprotective) Prod3->Act3 Asp116 Binding

Caption: Divergent synthetic pathways from the 1,4-dioxaspiro[4.5]decan-8-one core leading to distinct pharmacological classes.

Part 3: Experimental Protocols

Protocol A: Synthesis of Antitubercular Bis-Spirochromanones

Objective: To synthesize Compound 5 (MIC = 5.30 µM) via Kabbe condensation.

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • 2-Hydroxyacetophenone (2.2 equiv)

  • Pyrrolidine (Catalytic amount, 0.5 equiv)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1,4-dioxaspiro[4.5]decan-8-one (10 mmol) and 2-hydroxyacetophenone (22 mmol) in Methanol (20 mL).

  • Catalysis: Add pyrrolidine (5 mmol) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the solid precipitate and wash with cold methanol (2 x 5 mL).

  • Purification: Recrystallize from ethanol to obtain the pure bis-spirochromanone as white/pale yellow crystals.

  • Validation: Confirm structure via 1H NMR (look for disappearance of ketone signal and appearance of chromanone ring protons).

Protocol B: Synthesis of Bis-Benzylidene Cytotoxic Agents

Objective: To synthesize 7,9-bis(4-methoxybenzylidene)-1,4-dioxaspiro[4.5]decan-8-one (Apoptotic inducer).

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (10 mmol)

  • 4-Methoxybenzaldehyde (22 mmol)

  • NaOH (10% aqueous solution)

  • Ethanol

Methodology:

  • Mixing: Dissolve the ketone and aldehyde in Ethanol (30 mL).

  • Base Addition: Add 10% NaOH (5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn yellow/orange due to conjugation.

  • Quenching: Pour the mixture into ice-cold water (100 mL) and neutralize with dilute HCl.

  • Filtration: Filter the yellow precipitate, wash with water, and dry.

  • Recrystallization: Recrystallize from glacial acetic acid or ethanol/DMF mixture.

Part 4: Critical Evaluation & Expert Opinion

Therapeutic Window & Toxicity

While the bis-spirochromanones show excellent potency against M. tuberculosis, their lipophilicity (LogP > 4) can lead to poor aqueous solubility. In drug development, formulation strategies (e.g., nano-encapsulation) are often required. Conversely, the 5-HT1A agonists derived from this scaffold exhibit better "drug-likeness" (Lipinski's Rule of 5 compliance) due to the balance between the polar dioxolane ring and the basic piperazine nitrogen.

Synthetic Scalability

The 1,4-dioxaspiro[4.5]decan-8-one scaffold is highly scalable. It is cheaply produced from 1,4-cyclohexanedione and ethylene glycol. The stability of the ketal group under basic conditions (used in aldol/Kabbe condensations) makes it an ideal "protecting-group-free" intermediate for rapid library generation.

References

  • Bis-spirochromanones as potent inhibitors of Mycobacterium tuberculosis: synthesis and biological evaluation. Source: Dongamanti, A., et al. (2017). Journal of Chemical Sciences.

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Source: Coderch, C., et al. (2017). European Journal of Medicinal Chemistry.

  • Piperazine catalyzed convenient synthesis of 4H-pyran derivatives from α,α′-bis(substituted-benzylidene) cycloalkanones. Source: Mobinikhaledi, A., et al. (2015). Journal of Saudi Chemical Society.[4]

  • 1,4-Dioxaspiro[4.5]decan-8-one: Compound Summary & Properties. Source: PubChem (National Library of Medicine).

Sources

Validation

Validating the structure of 1,4-Dioxaspiro[4.5]decan-8-one using X-ray crystallography

Topic: Validating the structure of 1,4-Dioxaspiro[4.5]decan-8-one using X-ray crystallography Content Type: Publish Comparison Guide Beyond Inference: A Comparative Guide to Absolute Structural Determination Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the structure of 1,4-Dioxaspiro[4.5]decan-8-one using X-ray crystallography Content Type: Publish Comparison Guide

Beyond Inference: A Comparative Guide to Absolute Structural Determination

Executive Summary: The Conformation Challenge

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) is a critical bicyclic intermediate in the synthesis of analgesics and dopamine reuptake probes. While routine analysis (NMR, MS) confirms connectivity, it often fails to definitively resolve the solid-state conformation of the cyclohexane ring (chair vs. twist-boat) and the precise steric environment of the spiro-ketal junction.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR/IR), demonstrating why SC-XRD is the requisite "Gold Standard" for validating this scaffold prior to complex downstream functionalization.[1]

Strategic Rationale: X-ray vs. The Alternatives[2][3]

In drug development, "performance" is defined by the certainty of the structural assignment. Below is the objective comparison of SC-XRD against standard solution-phase methods for this specific spiro-ketal.

Comparative Performance Matrix
FeatureMethod A: SC-XRD (The Gold Standard) Method B: Solution NMR (1H/13C/NOESY) Method C: Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates (

)
Magnetic environment & connectivityMolecular formula & fragmentation
Conformational Certainty Definitive. Direct observation of ring puckering (e.g., chair form) and bond angles.Inferential. Averaged over time; rapid ring flipping obscures specific conformers.None.
Stereochemistry Unambiguous assignment of relative stereocenters (if substituted).Requires complex Karplus analysis; often ambiguous for quaternary spiro centers.N/A
Sample State Solid (Crystal). Reveals packing forces and intermolecular H-bonds.Liquid (Solution).[2] Solvation effects may alter conformation.[3]Gas phase.
Sample Recovery Non-destructive.Non-destructive.[4]Destructive.
Why SC-XRD Wins for Spiro-Ketals

For 1,4-Dioxaspiro[4.5]decan-8-one, the spiro carbon (C5) creates a rigid orthogonal junction. NMR signals for the ethylene ketal protons often appear as a singlet or tight multiplet due to rapid conformational averaging, masking the true static geometry. Only SC-XRD freezes the molecule , revealing the precise bond lengths of the C-O-C ether linkages (typically 1.42 Å) and the specific chair conformation of the cyclohexanone ring.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed for low-melting solids (MP: 70–73°C), where crystal stability is the primary failure mode.

Phase 1: Cryo-Crystallization (The Critical Step)

Standard evaporation often yields amorphous powder. Use this biphasic slow-cooling method.

  • Solvent System: Diethyl Ether (Good solubility) / n-Hexane (Poor solubility).

  • Dissolution: Dissolve 50 mg of 1,4-Dioxaspiro[4.5]decan-8-one in 2 mL of Diethyl Ether at room temperature.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Layering: Carefully layer 1 mL of n-Hexane on top. Do not mix.

  • Incubation: Seal with Parafilm (poke 1 small hole). Place in a -20°C freezer (not a fridge) for 48–72 hours.

    • Causality: The low temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Phase 2: Data Collection & Reduction

Target Metric: R1 < 5%

  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.2 mm) under a polarized microscope. Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil).

    • Note: The oil acts as a cryo-protectant, preventing ice formation.

  • Cooling: Immediately transfer to the goniometer head under a nitrogen stream at 100 K .

    • Why 100 K? This compound melts at ~72°C. Room temperature collection risks crystal sublimation and high thermal motion (large ellipsoids), degrading resolution.

  • Collection Strategy: Collect a full sphere of data (Mo K

    
     or Cu K
    
    
    
    radiation). Aim for redundancy > 4.0 to ensure accurate intensity statistics.
Phase 3: Structure Solution (The Logic Check)
  • Space Group Determination: Look for systematic absences. (Common for this achiral organic: P21/c or P212121 if chiral impurities induce symmetry breaking).

  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Oxygens).

  • Refinement: Refine anisotropically (SHELXL). Place Hydrogens in calculated geometric positions (riding model).

Visualization of Logic & Workflow

Diagram 1: Decision Pathway for Structural Validation

Caption: Logical decision tree for selecting X-ray over NMR based on structural rigidity requirements.

ValidationLogic Start Sample: 1,4-Dioxaspiro[4.5]decan-8-one Question Is Absolute Conformation Required? Start->Question NMR_Path Method: Solution NMR Question->NMR_Path No (Routine ID) XRD_Path Method: SC-XRD (Cryo) Question->XRD_Path Yes (Drug Design) Result_NMR Result: Connectivity Confirmed (Conformation Averaged) NMR_Path->Result_NMR Result_XRD Result: 3D Coordinates & Static Ring Pucker Defined XRD_Path->Result_XRD

Diagram 2: The Crystallography Workflow

Caption: Step-by-step experimental workflow from synthesis to refined structure.

CrystallographyWorkflow Synth Synthesis (Ketalization) Cryst Cryo-Crystallization (Ether/Hexane, -20°C) Synth->Cryst Purification Mount Mounting & Cooling (100 K) Cryst->Mount Selection Diffract Data Collection (Mo/Cu Source) Mount->Diffract X-rays Solve Structure Solution (Direct Methods) Diffract->Solve Phasing Validate Validation (CheckCIF) Solve->Validate Refinement

Data Analysis & Validation Criteria

To ensure the structure is publishable and accurate, the refined model must meet these specific criteria.

MetricAcceptable RangeInterpretation for this Compound
R-Factor (R1) < 0.05 (5%)Indicates excellent agreement between the model and diffraction pattern.
Goodness of Fit (GooF) 0.9 – 1.1Deviations suggest incorrect weighting schemes or missed twinning.
Thermal Ellipsoids Prolate/Oblate (Not Spherical)At 100K, ellipsoids should be small. Large ellipsoids on the ketal ring suggest static disorder.
Bond Lengths (C-O) 1.41 – 1.43 ÅStandard ether linkage. Significant deviation implies incorrect atom assignment (e.g., N vs O).
Troubleshooting Common Pitfalls
  • Problem: Crystals melt/sublime during mounting.

    • Solution: Use the "oil drop" method. Coat the crystal in oil while still in the mother liquor, then scoop. Never let it dry.

  • Problem: High R-factor (>10%) despite good spots.

    • Solution: Check for twinning . Spiro compounds can crystallize in pseudo-symmetric space groups. Re-integrate data assuming a twin law if necessary.

References

  • PubChem. (2025).[5] 1,4-Dioxaspiro[4.5]decan-8-one (CID 567415) - Structure and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The World’s Repository of Small Molecule Crystal Structures. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 1,4-Dioxaspiro[4.5]decan-8-one

Introduction: The Critical Role of Purity in Synthesis and Research In the realms of pharmaceutical development and complex organic synthesis, the integrity of starting materials is paramount. 1,4-Dioxaspiro[4.5]decan-8-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Synthesis and Research

In the realms of pharmaceutical development and complex organic synthesis, the integrity of starting materials is paramount. 1,4-Dioxaspiro[4.5]decan-8-one is a valuable bifunctional intermediate utilized in the synthesis of a range of organic molecules, from liquid crystals to pharmaceutical ingredients like potent analgesics.[1][2] Its unique spirocyclic ketal structure, however, can present purification challenges, leading to variability in the purity of commercial batches. Such inconsistencies can have a cascading effect on experimental outcomes, impacting reaction yields, the impurity profile of final products, and the overall reliability of research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially sourced 1,4-Dioxaspiro[4.5]decan-8-one. We will explore the scientific rationale behind the selection of specific analytical techniques, present detailed experimental protocols, and offer a structured approach to data interpretation. The goal is to empower you not only to quantify purity but also to identify and understand the nature of any impurities, a crucial step for mitigating their downstream consequences.

Anticipating Impurities: A Look into the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The common synthesis of 1,4-Dioxaspiro[4.5]decan-8-one typically involves the acid-catalyzed ketalization of a ketone with a diol.[3][4][5][6] While effective, this process can result in several process-related impurities. A foundational understanding of these potential byproducts is essential for developing a robust analytical strategy.

  • Unreacted Starting Materials: Residual ketones and diols are common impurities.

  • Byproducts of Ketalization: Incomplete reactions or side reactions can lead to the formation of various byproducts.

  • Solvent and Reagent Residues: Remaining solvents from the reaction and purification stages, as well as traces of the acid catalyst, can also be present as contaminants.[3]

Caption: Potential impurity sources in 1,4-Dioxaspiro[4.5]decan-8-one synthesis.

A Dual-Methodology Approach for Comprehensive Purity Assessment

A single analytical technique is often insufficient for a complete purity profile. A more robust evaluation is achieved by combining chromatographic and spectroscopic methods. This guide advocates for a two-pronged strategy: Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity determination and characterization of non-volatile or structurally similar impurities.

Experimental Workflow

The following diagram illustrates the logical progression of our comparative purity analysis:

G A Obtain Commercial Samples (e.g., Suppliers X, Y, Z) B Sample Preparation (Dissolution in appropriate solvent) A->B C GC-MS Analysis (Volatile Impurity Profiling) B->C D ¹H qNMR Analysis (Absolute Purity Determination) B->D E Data Correlation & Comparative Analysis C->E D->E F Comprehensive Purity Report E->F

Caption: Workflow for the comparative purity analysis of commercial 1,4-Dioxaspiro[4.5]decan-8-one.

In-Depth Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Rationale: GC-MS is a highly effective technique for separating and identifying volatile and semi-volatile compounds.[7] It is particularly well-suited for detecting residual solvents, unreacted starting materials, and other low-boiling-point byproducts. The mass spectrometer provides crucial structural information, enabling confident identification of unknown chromatographic peaks.[8]

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 10 mg of each commercial sample into individual GC vials. Dissolve each in 1 mL of high-purity dichloromethane.

    • Instrumentation:

      • GC-MS System: An Agilent 7890B GC with a 5977B MSD, or an equivalent system.

      • Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[9]

      • Injector: Operate in split mode (e.g., 50:1 split ratio) at 250°C.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp: 10°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • MSD Conditions:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Source Temperature: 230°C.

        • Scan Range: 35-500 m/z.

    • Data Analysis: Integrate all peaks in the total ion chromatogram. Identify the main peak of 1,4-Dioxaspiro[4.5]decan-8-one based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative percentage of each impurity using area normalization.

2. Quantitative ¹H NMR Spectroscopy (qNMR)

  • Rationale: ¹H NMR provides detailed structural information, and in its quantitative application (qNMR), it can determine the absolute purity of a sample using a certified internal standard.[10][11][12][13][14] This method is invaluable for identifying and quantifying non-volatile impurities and isomers that may co-elute or be unresolved by GC. The direct proportionality between the NMR peak area and the number of nuclei allows for accurate quantification.[12]

  • Protocol:

    • Sample and Standard Preparation:

      • Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial, recording the exact weight.

      • Accurately weigh approximately 40 mg of the 1,4-Dioxaspiro[4.5]decan-8-one sample into the same vial, recording the exact weight.

      • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d) and transfer to an NMR tube.

    • Instrumentation:

      • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

      • Parameters:

        • Pulse Program: A standard 90° pulse sequence.

        • Relaxation Delay (d1): A sufficiently long delay (e.g., 30 seconds) is crucial to ensure full relaxation of all protons for accurate integration.

        • Number of Scans (ns): A minimum of 16 scans is recommended.

    • Data Analysis:

      • Process the acquired data, including Fourier transform, phase correction, and baseline correction.

      • Integrate a well-resolved, non-overlapping signal from the analyte and a known signal from the internal standard.

      • Calculate the purity using the established formula that relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[11]

Interpreting the Results: A Comparative Overview

The data from both GC-MS and qNMR should be systematically compiled to allow for a direct comparison of the commercial samples.

Table 1: Illustrative Comparative Purity Data for Commercial 1,4-Dioxaspiro[4.5]decan-8-one

SupplierGC-MS Purity (% Area)Key Impurities by GC-MSqNMR Purity (%)Observations
Supplier X 99.6Residual Toluene (0.2%), 1,4-Cyclohexanedione (0.2%)99.4High purity with minor, readily identifiable volatile impurities.
Supplier Y 98.5Unidentified peak at RT 12.5 min (1.1%), Ethylene Glycol (0.4%)98.1Lower purity with a significant unknown impurity.
Supplier Z 99.9No significant impurities detected99.8Excellent purity, suitable for highly sensitive applications.

Discussion:

The hypothetical data presented in Table 1 highlights the value of this dual-methodology approach. While Supplier Z shows exceptional purity, the data for Supplier Y reveals a notable impurity that would warrant further structural elucidation. For applications where precise stoichiometry is critical, the level of impurity in the product from Supplier Y could be detrimental. The minor volatile impurities in the sample from Supplier X might be acceptable for certain applications or could potentially be removed with a straightforward purification step.

Conclusion and Best Practices

The purity of 1,4-Dioxaspiro[4.5]decan-8-one is a decisive factor that can profoundly affect the success of research and development projects. This guide has detailed a robust analytical strategy for the comparative evaluation of commercial sources. By integrating GC-MS and qNMR, a comprehensive understanding of both the overall purity and the specific nature of any contaminants can be achieved.

Key Recommendations:

  • Independent Verification is Crucial: While a Certificate of Analysis (CoA) from a supplier provides initial information, it should always be supplemented with in-house verification using the methods described.

  • Define Purity Requirements for Your Application: For demanding applications, such as the synthesis of active pharmaceutical ingredients (APIs), a purity of >99.5% as determined by qNMR is advisable.

  • Acknowledge Batch-to-Batch Variability: It is prudent to analyze each new lot of a starting material, as purity can vary between batches from the same supplier.

By dedicating the necessary resources to the thorough characterization of your starting materials, you establish a solid foundation for more dependable, reproducible, and ultimately, more successful scientific work.

References

  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (2014).
  • Emery Pharma. (2024, February 9).
  • MDPI. (2021, January 18).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • RSSL. (n.d.).
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Scilit. (n.d.). GC/MS analysis of some long chain esters, ketones and propanediol diesters.
  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Keto Acids.
  • Echemi. (n.d.). 1,4-Dioxaspiro[4.5]Decan-8-One 4746-97-8.
  • ChemScene. (n.d.). 4746-97-8 | 1,4-Dioxaspiro[4.5]decan-8-one.
  • Thermo Fisher Scientific. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one, 98% 25 g.
  • BLDpharm. (n.d.). 4746-97-8|1,4-Dioxaspiro[4.5]decan-8-one.
  • ChemUniverse. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one [P16768].
  • ChemicalBook. (2026, January 13). 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8.
  • Ambeed.com. (n.d.). 4746-97-8 | 1,4-Dioxaspiro[4.5]decan-8-one | Spiroes.
  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane.
  • Benchchem. (n.d.). Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis.
  • BLDpharm. (n.d.). 22428-87-1|1,4-Dioxaspiro[4.5]decan-8-ol.
  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • De Gruyter. (n.d.). Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon.
  • Master Organic Chemistry. (2010, May 28).
  • MDPI. (2018, January 26). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.

Sources

Validation

Structure-activity relationship studies of 1-oxa-8-azaspiro[4.5]decanes

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Oxa-8-azaspiro[4.5]decanes Executive Summary: The Case for Conformational Restriction In the landscape of medicinal chemistry, the 1-oxa-8-azaspiro[4.5...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Oxa-8-azaspiro[4.5]decanes

Executive Summary: The Case for Conformational Restriction

In the landscape of medicinal chemistry, the 1-oxa-8-azaspiro[4.5]decane scaffold represents a masterclass in "rigidification strategies." By fusing a tetrahydrofuran (THF) ring with a piperidine ring at a single spiro-carbon, this scaffold locks pharmacophores into a defined 3D vector. This guide objectively compares this specific spirocyclic core against its acyclic analogs and alternative ring systems, demonstrating its utility in developing high-affinity ligands for Muscarinic M1 receptors (Alzheimer's therapy) and Sigma-1 receptors (Neuroimaging/CNS disorders).

Why this scaffold matters:

  • Entropy Reduction: Pre-organizes the ligand, reducing the entropic penalty of binding.

  • Metabolic Stability: The spiro-center blocks metabolic oxidation common at the 4-position of piperidines.

  • Novelty: Offers a distinct IP space compared to classic piperidines or tropanes.

Comparative Analysis: Performance vs. Alternatives

This section evaluates the 1-oxa-8-azaspiro[4.5]decane scaffold against two primary alternatives: the flexible "open-chain" analogs (to test rigidity) and the expanded "spiro[5.5]" systems (to test steric fit).

Case Study A: Muscarinic M1 Agonism (Alzheimer's)

Context: M1 agonists enhance cognitive function. The challenge is selectivity against M2/M3 receptors to avoid cardiac and secretory side effects.

Feature1-Oxa-8-azaspiro[4.5]decane (e.g., Cmpd 29)Muscarone (Natural Product / Open Analog)RS-86 (Reference Standard)
Structure Type Rigid SpirocyclicFlexible THF / Open ChainSpiro-succinimide
M1 Affinity (Ki) High (nM range)HighModerate
M1 vs M2 Selectivity High (Key Advantage)Low (Non-selective)Low
Partial Agonism Yes (Reduced side effects)Full Agonist (Risk of desensitization)Partial
In Vivo Profile Potent anti-amnesic; low hypothermiaHigh toxicity/side effectsModerate efficacy

Insight: The spiro[4.5] scaffold mimics the essential distance between the basic nitrogen and the hydrogen-bond acceptor (oxygen) found in acetylcholine but locks it into a conformation that favors the M1 subtype over M2. The S-enantiomer of the spiro derivative (Compound 29) aligns perfectly with the bioactive conformation of muscarone but without the flexibility that leads to off-target binding.

Case Study B: Sigma-1 Receptor Ligands (PET Imaging)

Context: Sigma-1 receptors are targets for neurodegenerative diseases. High selectivity over Sigma-2 is critical for imaging agents.

Parameter1-Oxa-8-azaspiro[4.5]decane (e.g., Cmpd 8)1,5-Dioxa-9-azaspiro[5.5]undecane (Ring Expansion)Haloperidol (Non-selective Ref)
Sigma-1 Affinity (Ki) 0.47 nM (Ultra-potent)12.1 nM (Potent)~1 nM
Sigma-2 Affinity (Ki) >20 nM~25 nM~1 nM
Selectivity ratio (σ2/σ1) ~44 (Highly Selective)~2 (Poor Selectivity)~1 (Non-selective)
Lipophilicity (LogP) Moderate (Good CNS penetration)Higher (Non-specific binding risk)High

Insight: Expanding the spiro-ring from [4.5] to [5.5] (adding a carbon/oxygen to the spiro-ring) creates steric clashes within the Sigma-1 binding pocket, reducing affinity by ~25-fold. The [4.5] system provides the optimal "compactness" for the hydrophobic pocket of the Sigma-1 receptor.

Detailed SAR & Mechanistic Map

The following diagram illustrates the Structure-Activity Relationship logic derived from the comparative data.

SAR_Logic Core 1-Oxa-8-azaspiro[4.5]decane (Scaffold) Mod_N N-Substituent (Pos 8) (Lipophilic Tail) Core->Mod_N Derivatization Mod_3 C3-Position (Functionalization) Core->Mod_3 Derivatization Mod_Ring Ring Size Change ([4.5] -> [5.5]) Core->Mod_Ring Comparison Effect_Sigma Sigma-1 Selectivity (Imaging) Mod_N->Effect_Sigma Benzyl/Fluoroalkyl groups maximize hydrophobic fit Effect_M1 M1 Receptor Agonism (Cognition) Mod_3->Effect_M1 Ketone/Oxime/Methylene mimics Acetylcholine ester Effect_Loss Loss of Potency/Selectivity Mod_Ring->Effect_Loss Steric Clash in Sigma-1 Pocket

Caption: SAR Logic Map identifying critical modification zones on the scaffold and their downstream biological impacts.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, we present the "Alkylation-Cyclization" route, which is the industry standard for accessing this scaffold.

Protocol A: Synthesis of the Spiro Core (1-Oxa-8-azaspiro[4.5]decan-3-one)

Rationale: This route uses a "Dieckmann-like" strategy to form the spiro-center and the furanone ring simultaneously.

  • Reagents: N-Boc-4-piperidone (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Ethyl 2-(bromomethyl)acrylate (1.2 eq), THF (anhydrous).[1]

  • Step 1 (Alkylation):

    • Cool THF solution of N-Boc-4-piperidone to -78°C under N2.

    • Add LDA slowly (maintain temp < -70°C) to generate the enolate. Stir 30 min.

    • Add Ethyl 2-(bromomethyl)acrylate dropwise.[1]

    • Validation Check: Monitor by TLC.[1] Disappearance of piperidone indicates alkylation.

  • Step 2 (Cyclization):

    • Allow reaction to warm to RT.[1] The intermediate undergoes spontaneous Michael addition/cyclization or requires mild acid catalysis (p-TsOH in toluene reflux) depending on specific derivatives.

  • Step 3 (Deprotection):

    • Treat the N-Boc spiro-intermediate with 4M HCl in dioxane.[1]

    • Precipitate the HCl salt with diethyl ether.

    • Yield: Typically 60-75% overall.

Protocol B: Sigma-1 Receptor Binding Assay

Rationale: Competitive binding against a known radioligand ([3H]-(+)-Pentazocine) validates the affinity.

  • Membrane Prep: Guinea pig brain membranes (rich in Sigma-1).

  • Incubation:

    • Mix Membrane protein (100 µg) + [3H]-(+)-Pentazocine (2 nM) + Test Compound (10^-5 to 10^-10 M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubate at 37°C for 120 min (Equilibrium).

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate IC50 using non-linear regression; convert to Ki using Cheng-Prusoff equation.

    • Self-Validation: The Ki of Haloperidol (positive control) must fall within 1-3 nM for the assay to be valid.

Synthetic Workflow Visualization

Synthesis_Flow Start N-Boc-4-piperidone Reagent Ethyl 2-(bromomethyl)acrylate + LDA (-78°C) Start->Reagent Intermed Alkylated Intermediate Reagent->Intermed Alkylation Cyclization Intramolecular Cyclization (Spiro-ring formation) Intermed->Cyclization Michael Addition Deprotection Acidic Deprotection (HCl/Dioxane) Cyclization->Deprotection Boc Removal Final 1-Oxa-8-azaspiro[4.5]decane HCl Salt Deprotection->Final Precipitation

Caption: Step-by-step synthetic pathway for the generation of the 1-oxa-8-azaspiro[4.5]decane core.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: Journal of Medicinal Chemistry / PubMed URL:[Link] (Search Term: 1-oxa-8-azaspiro[4.5]decane M1 agonist)

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Source: Bioorganic & Medicinal Chemistry URL:[Link][2]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

Comparison of 1,4-Dioxaspiro[4.5]decan-8-one with its sulfur-containing analogs

Orthogonal Scaffolding: A Comparative Guide to 1,4-Dioxaspiro[4.5]decan-8-one and Its Sulfur Analogs in Drug Discovery In modern organic synthesis and drug development, the selective protection of cyclic diones is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Scaffolding: A Comparative Guide to 1,4-Dioxaspiro[4.5]decan-8-one and Its Sulfur Analogs in Drug Discovery

In modern organic synthesis and drug development, the selective protection of cyclic diones is a foundational strategy for building complex, spirocyclic architectures. 1,4-Cyclohexanedione serves as a highly versatile starting material, but its utility relies entirely on the ability to desymmetrize the molecule by protecting one of the two identical ketones.

This guide provides an in-depth technical comparison between the oxygen-based ketal, 1,4-Dioxaspiro[4.5]decan-8-one , and its sulfur-containing analog, 1,4-Dithiaspiro[4.5]decan-8-one . By understanding their orthogonal reactivities, researchers can strategically deploy these building blocks to optimize synthetic routes and tune the physicochemical properties of drug candidates.

Physicochemical and Structural Comparison

The substitution of oxygen for sulfur in the spirocyclic protecting group fundamentally alters the molecule's electronic distribution, lipophilicity, and stability profile. Table 1 summarizes the core quantitative and qualitative differences between the two analogs.

Table 1: Quantitative and Qualitative Comparison of Ketal vs. Thioketal Analogs

Property1,4-Dioxaspiro[4.5]decan-8-one (O,O-Ketal)1,4-Dithiaspiro[4.5]decan-8-one (S,S-Thioketal)
CAS Number 4746-97-8 [1]54531-74-7 [2]
Molecular Weight 156.18 g/mol 188.31 g/mol
Computed LogP -0.1 (Hydrophilic) [3]~1.5 - 1.8 (Lipophilic)
Heteroatom Electronegativity High (Oxygen: 3.44)Moderate (Sulfur: 2.58)
Acid Stability Labile (Cleaved by dilute HCl/TFA)Highly Stable (Resists mild/moderate acids)
Base/Nucleophile Stability Highly StableHighly Stable
Primary Cleavage Mechanism Brønsted Acids (H⁺)Soft Lewis Acids (Hg²⁺, Ag⁺) or Oxidation

Mechanistic Causality: The Basis of Orthogonal Reactivity

The true value of comparing these two analogs lies in their orthogonal stability . You can carry an O,O-ketal through strongly basic or reductive conditions, while an S,S-thioketal can survive those same conditions plus highly acidic environments.

  • 1,4-Dioxaspiro[4.5]decan-8-one (O,O-Ketal): The oxygen lone pairs in the dioxolane ring are highly basic and susceptible to protonation by Brønsted acids. Once protonated, the ring opens to form a highly reactive oxocarbenium ion, which is rapidly captured by water to regenerate the ketone.

  • 1,4-Dithiaspiro[4.5]decan-8-one (S,S-Thioketal): Sulfur is larger, more polarizable, and less electronegative than oxygen. Consequently, the sulfur lone pairs are much less basic, making the dithiolane ring highly resistant to protonation by standard acids. However, this same polarizability makes sulfur extremely thiophilic. It readily coordinates with soft Lewis acids (like Hg²⁺ or Ag⁺) to form a stable sulfonium intermediate, which drives the irreversible cleavage of the C-S bond [4].

Visualization of Orthogonal Pathways

The following diagram illustrates the divergent synthetic pathways for the protection and subsequent targeted deprotection of 1,4-cyclohexanedione.

G CHD 1,4-Cyclohexanedione Dioxa 1,4-Dioxaspiro[4.5]decan-8-one (O,O-Ketal) CHD->Dioxa Ethylene Glycol TsOH, Toluene Dithia 1,4-Dithiaspiro[4.5]decan-8-one (S,S-Thioketal) CHD->Dithia Ethanedithiol BF3·OEt2, DCM Dioxa->CHD 1M HCl, THF/H2O (Acidic Hydrolysis) Dithia->CHD HgCl2, CaCO3 (Thiophilic Cleavage)

Orthogonal protection and cleavage pathways of 1,4-cyclohexanedione.

Experimental Protocols: Self-Validating Systems

To ensure high reproducibility, the following deprotection protocols are designed as self-validating systems, incorporating visual or chemical feedback loops to confirm reaction progress.

Protocol A: Acidic Cleavage of 1,4-Dioxaspiro[4.5]decan-8-one
  • Dissolution: Dissolve 1.0 eq of the O,O-ketal in a 1:1 mixture of THF and H₂O to achieve a 0.1 M concentration.

    • Causality: THF ensures the organic substrate remains fully solvated, while H₂O acts as the essential nucleophile required to trap the intermediate oxocarbenium ion.

  • Acidification: Add 2.0 eq of 1M HCl dropwise at room temperature.

  • Monitoring (Self-Validation): Stir the mixture for 2-4 hours. Monitor via TLC (Hexanes/EtOAc).

    • Validation: The reaction is complete when the UV-inactive, higher Rf ketal spot is entirely consumed and replaced by the lower Rf, highly polar 1,4-cyclohexanedione spot.

  • Quenching & Extraction: Neutralize the reaction with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with EtOAc (3x).

    • Causality: Immediate neutralization is critical; leaving the free dione in an acidic environment during concentration will trigger unwanted acid-catalyzed aldol condensations.

Protocol B: Thiophilic Cleavage of 1,4-Dithiaspiro[4.5]decan-8-one
  • Dissolution: Dissolve 1.0 eq of the S,S-thioketal in a 4:1 mixture of Acetonitrile (MeCN) and H₂O.

    • Causality: MeCN is highly polar and capable of dissolving heavy metal salts while maintaining the solubility of the lipophilic thioketal.

  • Buffering: Add 2.0 eq of finely powdered CaCO₃ to the stirring solution.

    • Causality: The hydrolysis of a dithioacetal generates strongly acidic HCl. CaCO₃ acts as an insoluble, mild acid scavenger that neutralizes the acid without creating a strongly basic environment that could degrade the product[4].

  • Metal Coordination: Add 2.2 eq of HgCl₂ in one portion.

    • Causality: Hg²⁺ selectively coordinates to the sulfur atoms, driving the equilibrium toward C-S bond cleavage via a stable sulfonium intermediate.

  • Monitoring (Self-Validation): Stir at room temperature.

    • Validation: The immediate formation of a dense, white-to-gray precipitate (a mixture of HgS and calcium salts) provides visual confirmation that thiophilic cleavage is actively occurring.

  • Workup: Filter the suspension through a tightly packed pad of Celite and wash thoroughly with EtOAc.

    • Causality: Celite prevents the exceptionally fine HgS precipitate from passing through the filter paper, ensuring the safe containment of toxic heavy metal waste and preventing contamination of the final product.

Applications in Drug Discovery

Beyond their use as transient protecting groups, these spirocyclic systems are increasingly retained in final drug candidates to improve pharmacological profiles.

  • Escape from Flatland: Both the dioxaspiro and dithiaspiro scaffolds are used to increase the fraction of sp³ hybridized carbons (Fsp³) in a drug molecule. High Fsp³ counts correlate strongly with improved clinical success rates due to reduced off-target toxicity and better solubility compared to planar aromatic rings.

  • LogP Tuning: The choice between oxygen and sulfur provides medicinal chemists with a precise lever for tuning lipophilicity. The O,O-ketal is relatively hydrophilic (LogP ~ -0.1) [3]. Replacing oxygen with sulfur increases the LogP by approximately 1.5 to 2.0 units. This substitution can dramatically enhance cell membrane permeability and blood-brain barrier (BBB) penetration without altering the core steric bulk of the spirocycle.

  • Metabolic Stability: Dioxolanes are occasionally susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., alpha-hydroxylation leading to ring opening). Dithiolanes offer a completely different metabolic fate; they are typically oxidized to sulfoxides or sulfones, which can serve as stable, polar metabolites with unique, potentially beneficial pharmacological properties.

References

  • Title: 1,4-Dioxaspiro[4.5]decan-8-one Compound Summary Source: PubChem URL: [Link]

  • Title: 1,4-Cyclohexanedione Monoethylene Acetal-d4 Compound Summary Source: PubChem URL: [Link]

  • Title: An Improved Synthesis of 1,4-Dithiaspiro[4.5]decan-8-one Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,8-Dioxaspiro[4.5]decan-4-one

This document provides essential safety and logistical information for the proper disposal of 1,8-Dioxaspiro[4.5]decan-4-one. As researchers and drug development professionals, a deep understanding of chemical handling a...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 1,8-Dioxaspiro[4.5]decan-4-one. As researchers and drug development professionals, a deep understanding of chemical handling and disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to manage chemical waste with confidence and integrity.

Disclaimer: Specific safety data for 1,8-Dioxaspiro[4.5]decan-4-one is limited. Therefore, the guidance herein is synthesized from the safety profiles of the closely related isomer, 1,4-Dioxaspiro[4.5]decan-8-one, general principles for cyclic ketones, and established federal regulations. A conservative approach, treating the compound as hazardous, is mandated.

Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is critical. This assessment directly informs the necessary precautions and the ultimate disposal pathway. Based on data from analogous compounds, 1,8-Dioxaspiro[4.5]decan-4-one should be handled as a substance that causes skin and serious eye irritation and may cause respiratory irritation. Ketones as a class are also often flammable[1][2].

This hazard profile immediately precludes disposal via standard trash or sanitary sewer systems[3][4]. The causality is clear: irritants can cause harm to personnel and aquatic life if improperly released, and flammability presents a fire risk. Therefore, it must be disposed of as regulated hazardous chemical waste.

To mitigate exposure risks during handling and consolidation, the following Personal Protective Equipment (PPE) is mandatory.

Equipment Specification Rationale for Use
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may cause irritation. Gloves must be inspected before use[5].
Protective Clothing Standard laboratory coat. Fire/flame resistant clothing if handling large quantities.Minimizes skin exposure from spills or splashes[5].
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of vapors, which may cause respiratory tract irritation[1].

Waste Characterization and Segregation: Preventing Reactive Hazards

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly identifying and characterizing hazardous waste lies with the generator—the laboratory that creates it[6]. 1,8-Dioxaspiro[4.5]decan-4-one waste should be classified as a non-halogenated organic solvent waste .

A critical step in safe waste management is the segregation of incompatible chemicals to prevent dangerous reactions such as gas generation, heat, or explosions[7]. This compound must be stored separately from the materials listed below.

Incompatible Material Class Potential Hazard upon Mixing Primary Source
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Violent reaction, potential for fire or explosion.[8]
Strong AcidsIncompatible, potential for vigorous reaction.
Strong BasesIncompatible, potential for vigorous reaction.
Strong Reducing AgentsIncompatible, potential for vigorous reaction.

On-Site Accumulation & Handling Protocols

All hazardous waste must be accumulated at or near its point of generation in what the Environmental Protection Agency (EPA) terms a Satellite Accumulation Area (SAA)[9][10]. This ensures the waste remains under the control of laboratory personnel.

Protocol 1: Labeling and Accumulation of Waste

This protocol ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) regulations and facilitates safe pickup by your institution's Environmental Health and Safety (EHS) department.

  • Select an Appropriate Container: Choose a container made of a material chemically compatible with ketones (e.g., high-density polyethylene, glass)[6]. The container must have a secure, leak-proof screw cap[7].

  • Affix a Hazardous Waste Label: Before adding any waste, place a hazardous waste label on the container.

  • Complete the Label: Using a permanent marker, fill in all required fields as waste is added. According to EPA regulations, the label must include:

    • The words "Hazardous Waste" [9].

    • The full chemical name: "1,8-Dioxaspiro[4.5]decan-4-one" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Flammable")[9].

    • The name and contact information of the generating researcher/laboratory.

  • Accumulate Waste: Add waste to the container, ensuring it is never filled beyond 90% capacity to allow for vapor expansion[11].

  • Maintain Container Closure: Keep the waste container securely closed at all times, except when adding waste[7]. This is a primary safety measure to prevent the release of vapors and to avoid spills.

  • Store in SAA: Place the labeled, closed container in your designated SAA, which should be a secondary containment bin to catch any potential leaks[7].

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to prevent personnel exposure and environmental contamination.

Protocol 2: Small-Scale Spill Cleanup (<100 mL)
  • Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated and remove all sources of ignition[5].

  • Don PPE: Wear the full PPE ensemble as described in Table 1.

  • Contain the Spill: If the spill is spreading, use an absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to create a dike around the perimeter.

  • Absorb the Material: Cover the spill with the absorbent material, working from the outside in.

  • Collect Waste: Using non-sparking tools (e.g., plastic dustpan), carefully scoop the absorbed material into a sealable container[5].

  • Label and Dispose: Label the container as "Hazardous Waste: Debris contaminated with 1,8-Dioxaspiro[4.5]decan-4-one" and manage it according to the accumulation protocol above.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Inform your laboratory supervisor and EHS office of the spill, per institutional policy.

Final Disposal Pathway: From Your Lab to Final Treatment

Hazardous waste must be tracked from its point of generation to its final disposal, a system known as "cradle-to-grave" management[9]. Laboratory personnel are responsible for the initial "cradle" phase. The final disposal must be conducted by a licensed hazardous waste disposal plant[12]. Your institution's EHS office will coordinate with certified vendors for pickup and transport. The most common disposal methods for organic solvent waste are incineration or fuel blending[9].

The following diagram illustrates the decision-making process for managing waste streams of 1,8-Dioxaspiro[4.5]decan-4-one in the laboratory.

G start Waste Generated: 1,8-Dioxaspiro[4.5]decan-4-one decision1 Type of Waste? start->decision1 spill Accidental Spill decision1->spill Spill routine Routine Process Waste decision1->routine Routine empty Empty Reagent Container decision1->empty Empty Container protocol_spill Execute Spill Cleanup Protocol (Protocol 2) spill->protocol_spill protocol_routine Collect in Labeled Hazardous Waste Container (Protocol 1) routine->protocol_routine protocol_empty Decontaminate Container (Protocol 3) empty->protocol_empty contact_ehs Store in SAA & Request Pickup from EHS/Waste Vendor protocol_spill->contact_ehs protocol_routine->contact_ehs dispose_trash Dispose of Container in Regular Trash protocol_empty->dispose_trash

Caption: Waste Disposal Decision Workflow for 1,8-Dioxaspiro[4.5]decan-4-one.

Empty Container Decontamination

Chemical containers that have been emptied are not regulated as hazardous waste, provided they are properly decontaminated[10].

Protocol 3: Decontamination of Empty Containers
  • Initial Draining: Empty the container of all free-flowing liquid into your hazardous waste accumulation container.

  • Triple Rinse: Rinse the container three consecutive times with a suitable solvent (e.g., acetone, methanol) capable of removing the residue[13][14]. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as hazardous waste. Add the rinsate to your non-halogenated organic solvent waste container[13].

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original chemical label to prevent misidentification.

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycled, depending on institutional policy[13].

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.

References

  • ECHEMI. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one SDS, 4746-97-8 Safety Data Sheets.
  • Fisher Scientific. (2025, December 19). 1,4-dioxaspiro[4.5]decan-8-one Safety Data Sheet.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • AK Scientific, Inc. (n.d.). Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • ChemicalBook. (2026, January 17). 1,4-Dioxaspiro[4.5]decan-8-one - Safety Data Sheet.
  • ChemScene. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one.
  • Occupational Safety and Health Administration. (n.d.). CYCLOHEXANONE.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • New Jersey Department of Health. (n.d.). Cyclohexanone - Hazardous Substance Fact Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safety First: Handling and Storage Best Practices for Cyclohexanone.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • McGill University. (n.d.). HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Cyclohexanone.
  • Scribd. (n.d.). HC085B Other Ketones 2.
  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide.
  • U.S. Environmental Protection Agency. (2025, October 15). 1,4-Dioxa-8-azaspiro(4.5)decane - Hazard Genotoxicity.
  • U.S. Environmental Protection Agency. (2025, October 15). 1,4-Dioxa-8-azaspiro(4.5)decane - Related Substances.
  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.

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Handling

Personal protective equipment for handling 1,8-Dioxaspiro[4.5]decan-4-one

The following guide provides an operational safety and logistical framework for handling 1,8-Dioxaspiro[4.5]decan-4-one (CAS: 2137765-75-2). This document is designed for researchers and drug development professionals re...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an operational safety and logistical framework for handling 1,8-Dioxaspiro[4.5]decan-4-one (CAS: 2137765-75-2). This document is designed for researchers and drug development professionals requiring immediate, actionable protocols.

Introduction & Chemical Identity

1,8-Dioxaspiro[4.5]decan-4-one is a spirocyclic ketone intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structure contains both ketone and cyclic ether (acetal/ketal-like) functionalities. This dual nature dictates specific handling requirements: the ketone moiety poses permeation risks for standard glove materials, while the ether linkages introduce potential peroxide formation risks during long-term storage.

Chemical Attribute Details
CAS Number 2137765-75-2
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Structural Features Spirocyclic ring system; Ketone (C=O); Ether (-O-) linkages
Physical State Low-melting solid or viscous liquid (dependent on purity/temp)

Risk Assessment & Hazard Identification

While specific GHS data for this isomer is limited, its functional groups and structural analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-one) dictate the following safety profile. Treat this compound as a Category 2 Irritant and a Potential Peroxide Former .

Core Hazards (GHS Classification Basis)
  • H319 (Eye Irritation): Ketones and cyclic ethers are potent eye irritants. Direct contact can cause reversible corneal injury.

  • H315 (Skin Irritation): Prolonged exposure causes defatting of the skin and dermatitis.

  • H335 (Respiratory Irritation): Vapors or dusts (if solid) irritate the upper respiratory tract.

  • Peroxide Formation (EUH019): The spiro-ether structure may form explosive peroxides upon prolonged exposure to air/light.

Personal Protective Equipment (PPE) Matrix

Critical Warning: Standard Nitrile examination gloves provide poor resistance to ketones. Ketones can swell and permeate nitrile in <5 minutes.

Protection Zone Standard Protocol (Splash Risk) High-Risk Protocol (Immersion/Synthesis) Rationale
Hand Protection Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5 mil)Laminate or Butyl Rubber: Ansell Silver Shield® or Butyl gloves required.Ketones degrade nitrile rapidly. Double gloving provides a ~10 min window to remove gloves after a splash. Laminate offers >4hr breakthrough.
Eye/Face Chemical Safety Goggles (Indirect vented)Face Shield + Goggles Safety glasses are insufficient due to the risk of liquid splash or dust entry.
Respiratory Fume Hood (Face velocity >100 fpm)Respirator (Half-face) Cartridge: OV/P100 (Organic Vapor + Particulate)Required if working outside a hood or if heating the compound.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves/Apron Synthetic fabrics can melt if a fire occurs; Tyvek provides chemical barrier.

Operational Handling Protocol

This workflow ensures "self-validating" safety—each step includes a check to verify integrity before proceeding.

Phase 1: Pre-Operational Check
  • Peroxide Test: If the container has been opened >3 months or stored without inert gas, test for peroxides using KI starch paper or quant strips.

    • Limit: If >10 ppm, quench immediately (see Disposal).

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

Phase 2: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Technique:

    • Place a secondary containment tray (spill tray) in the hood.

    • Tare the receiving vessel (flask) before adding the chemical to avoid returning excess material to the stock container.

    • Static Control: Use an anti-static gun if handling as a dry powder, as spirocycles can carry static charge, increasing dispersion risk.

Phase 3: Reaction Setup
  • Solvent Compatibility: When dissolving 1,8-Dioxaspiro[4.5]decan-4-one, ensure the solvent does not accelerate peroxide formation (avoid uninhibited THF/Ether if possible).

  • Temperature: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor buildup.

Phase 4: Storage
  • Atmosphere: Store under Argon or Nitrogen (inert atmosphere).

  • Temperature: Refrigerate (2–8°C) to inhibit degradation and peroxide formation.

  • Container: Amber glass with a PTFE-lined cap (prevents leaching of plasticizers).

Emergency Response & Spills

Spill Management Workflow
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.

  • Absorb:

    • Liquid: Use vermiculite or polypropylene pads. Do not use paper towels (combustible ketone risk).

    • Solid: Wet-wipe with an inert solvent (heptane) to prevent dust generation.

  • Decontaminate: Clean surface with soap and water; test pH of runoff if applicable.

Exposure First Aid[1]
  • Eye Contact: Rinse immediately for 15 minutes . Hold eyelids apart.

  • Skin Contact: Remove contaminated clothing.[1][2] Wash with non-abrasive soap (abrasion increases ketone absorption).

Waste Management & Disposal

Disposal must comply with RCRA and local regulations.

Waste Stream Classification Disposal Method
Unused Compound Hazardous Waste (Ignitable/Toxic)Dissolve in a combustible solvent and incinerate via licensed contractor.
Peroxide-Contaminated High Hazard (Explosive)Do NOT concentrate. Dilute with reducing agent (e.g., Ferrous Sulfate) to quench peroxides before disposal.
Contaminated PPE Solid Hazardous WasteDouble-bag in polyethylene bags; label as "Chemically Contaminated Debris."

Visual Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring no critical safety check is missed.

SafetyWorkflow Start Start: Handling 1,8-Dioxaspiro[4.5]decan-4-one CheckStorage Check Storage Age & Condition Start->CheckStorage PeroxideTest Test for Peroxides (>3 months old?) CheckStorage->PeroxideTest Quench STOP: Quench Peroxides (FeSO4) PeroxideTest->Quench Positive (>10ppm) SelectPPE Select PPE: Splash: Double Nitrile Immersion: Laminate/Butyl PeroxideTest->SelectPPE Negative Waste Disposal: Segregate as Ketone/Ether Waste Quench->Waste Handling Handling in Fume Hood (Inert Atmosphere) SelectPPE->Handling Handling->Waste

Caption: Decision matrix for safe handling, emphasizing the critical peroxide check step for spirocyclic ethers.

References

  • PubChem. (n.d.). Compound Summary: 1,8-Dioxaspiro[4.5]decan-4-one.[3] National Library of Medicine. Retrieved from [Link]

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